molecular formula C34H34ClN3O5 B7934595 Elacridar Hydrochloride CAS No. 178436-75-4

Elacridar Hydrochloride

Cat. No.: B7934595
CAS No.: 178436-75-4
M. Wt: 600.1 g/mol
InChI Key: IQOJZZHRYSSFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elacridar Hydrochloride is a useful research compound. Its molecular formula is C34H34ClN3O5 and its molecular weight is 600.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual P-gp and BCRP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacridar hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy. Elacridar's primary mechanism of action involves the modulation of the ATPase activity of these transporters, effectively blocking their efflux function. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Multidrug resistance remains a formidable challenge in oncology. A primary driver of MDR is the overexpression of ABC transporters, such as P-gp and BCRP, in cancer cells. These transporters utilize the energy from ATP hydrolysis to expel cytotoxic drugs from the cell, rendering them ineffective. Elacridar, a derivative of acridone carboxamide, has been extensively investigated as a chemosensitizing agent to overcome MDR.[1] Its ability to inhibit both P-gp and BCRP makes it a broad-spectrum MDR modulator.[2][3] This document serves as a comprehensive technical resource on the mechanism of action of this compound.

Core Mechanism of Action: Inhibition of P-gp and BCRP

Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP.[4] Its inhibitory action is centered on the modulation of the ATPase activity essential for the conformational changes required for drug efflux. By interfering with ATP hydrolysis, Elacridar effectively locks the transporters in a state that is incapable of extruding substrate drugs.[5][6] This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in MDR-expressing cells, thereby restoring their cytotoxic activity.[3]

Signaling Pathway of P-gp and BCRP Inhibition by Elacridar

The binding of Elacridar to P-gp and BCRP initiates a cascade of events that disrupts the normal transport cycle. The following diagram illustrates the proposed signaling pathway for Elacridar's inhibitory action.

Pgp_BCRP P-gp / BCRP Transporter Chemo_out Chemotherapeutic Drug Pgp_BCRP->Chemo_out ATP ATP ADP_Pi ADP + Pi Pgp_BCRP->ADP_Pi Chemo_in Chemotherapeutic Drug Chemo_in->Pgp_BCRP Binding ATP->Pgp_BCRP Hydrolysis Elacridar Elacridar Elacridar->Pgp_BCRP Inhibition

Figure 1: P-gp/BCRP Inhibition by Elacridar.

Quantitative Data on Elacridar's Inhibitory Activity

The potency of Elacridar as a P-gp and BCRP inhibitor has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Elacridar
TransporterAssay TypeCell Line / SystemProbe SubstrateIC50 / EC50 (nM)Reference
P-gpATPase ActivityP-gp enriched membranesVerapamil-[7]
P-gp[3H]azidopine labeling--160[8]
P-gpCalcein-AM EffluxK562/MDRCalcein-AM-[9]
P-gp(R)-[11C]verapamil PETRat Brain(R)-[11C]verapamil114.5 (EC50)[1]
BCRPHoechst 33342 AccumulationMDCKII/BCRPHoechst 33342-[10]
BCRPATPase ActivityBCRP-overexpressing membranes--[9]
BCRPMitoxantrone TransportBCRP-overexpressing cell lineMitoxantrone250[1]
Table 2: In Vivo Efficacy of Elacridar in Modulating Drug Pharmacokinetics
Co-administered DrugAnimal ModelElacridar DoseFold Increase in Brain ConcentrationFold Increase in Plasma AUCReference
PaclitaxelNude Mice50 mg/kg p.o.5-fold-[2][11]
PaclitaxelCYP3A4-humanized mice25 mg/kg-10.7-fold[4]
DocetaxelCYP3A4-humanized mice25 mg/kg-4-fold[4]
SunitinibWild-type mice10 mg/kg12-fold-[12]
DigoxinMouse5 mg/kg i.v.4-fold-[8][13]
QuinidineMouse5 mg/kg i.v.38-fold-[8]
TalinololMouse5 mg/kg i.v.2-fold-[8]
TopotecanCancer Patients100 mg->2-fold (oral bioavailability)[5]
PaclitaxelCancer Patients--Significantly increased systemic exposure[3]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Elacridar.

In Vitro P-gp and BCRP ATPase Activity Assay

This assay measures the effect of Elacridar on the ATP hydrolysis activity of P-gp and BCRP, which is directly linked to their transport function.

Principle: ABC transporters exhibit a basal level of ATPase activity that is stimulated by their substrates. Inhibitors can modulate this activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

Protocol:

  • Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp or BCRP.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MES-Tris pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2).

  • Incubation:

    • Add 4.0 µg of total membrane protein to the ATPase assay buffer.

    • Add varying concentrations of Elacridar (or vehicle control) and a known P-gp/BCRP substrate (e.g., verapamil for P-gp).

    • Pre-incubate the mixture for 3-5 minutes at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding 5 mM ATP.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding 2.5% SDS.

  • Phosphate Detection:

    • Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent).

    • Incubate to allow color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of Pi released and determine the effect of Elacridar on the basal and substrate-stimulated ATPase activity.

In Vitro Calcein-AM Accumulation Assay for P-gp Inhibition

This high-throughput assay is used to assess the inhibitory effect of compounds on P-gp-mediated efflux.

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Intracellular esterases cleave the AM group, converting it to the fluorescent, membrane-impermeable calcein. Calcein is a substrate for P-gp and is actively pumped out of P-gp-overexpressing cells. Inhibition of P-gp by Elacridar leads to the intracellular accumulation of calcein, resulting in increased fluorescence.

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) and the parental sensitive cell line in a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of Elacridar or a positive control inhibitor (e.g., verapamil) for 15-30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~494 nm, emission ~517 nm).

  • Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in Elacridar-treated cells to that in control cells.

In Vivo Assessment of Brain Penetration in Rodent Models

This experimental design is used to evaluate the effect of Elacridar on the brain distribution of a co-administered drug that is a P-gp/BCRP substrate.

Protocol:

  • Animal Model: Utilize wild-type mice or rats.

  • Grouping: Divide the animals into a control group (vehicle + probe substrate) and a treatment group (Elacridar + probe substrate).

  • Elacridar Administration: Administer Elacridar intravenously (e.g., 5 mg/kg) or orally (e.g., 50 mg/kg) at a predetermined time (e.g., 0.5-4 hours) before the probe substrate.[13][14]

  • Probe Substrate Administration: Administer a known P-gp/BCRP substrate (e.g., paclitaxel, digoxin, quinidine) intravenously or orally.

  • Sample Collection: At various time points post-probe substrate administration, collect blood and brain samples.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Homogenize the brain tissue.

  • Bioanalysis: Quantify the concentration of the probe substrate in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp).

    • Determine the area under the curve (AUC) for both brain and plasma concentrations.

    • Calculate the fold increase in brain penetration in the Elacridar-treated group compared to the control group.

Visualizations of Experimental and Logical Workflows

Workflow for In Vitro ATPase Activity Assay

The following diagram outlines the key steps in performing an in vitro ATPase activity assay to evaluate Elacridar's inhibitory effect.

start Start prep_mem Prepare P-gp/BCRP Membrane Vesicles start->prep_mem prep_reagents Prepare Assay Buffer, Elacridar, and Substrate prep_mem->prep_reagents mix Mix Membranes, Buffer, and Elacridar/ Substrate prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction with SDS incubate->stop_reaction add_reagent Add Phosphate Detection Reagent stop_reaction->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data and Determine Inhibition measure->analyze end End analyze->end

Figure 2: Workflow for ATPase Activity Assay.
Logical Flow for Overcoming Multidrug Resistance

This diagram illustrates the logical progression of how Elacridar's mechanism of action leads to the reversal of multidrug resistance in cancer cells.

mdr_cell MDR Cancer Cell (P-gp/BCRP Overexpression) chemo Chemotherapeutic Drug Administration mdr_cell->chemo efflux Active Drug Efflux chemo->efflux no_efflux Blocked Drug Efflux low_ic Low Intracellular Drug Concentration efflux->low_ic resistance Chemoresistance low_ic->resistance elacridar Elacridar Co-administration inhibition Inhibition of P-gp/BCRP ATPase Activity elacridar->inhibition inhibition->no_efflux high_ic Increased Intracellular Drug Concentration no_efflux->high_ic sensitivity Restored Chemosensitivity high_ic->sensitivity

Figure 3: Overcoming MDR with Elacridar.

Conclusion

This compound is a well-characterized, potent dual inhibitor of P-gp and BCRP. Its mechanism of action, centered on the modulation of transporter ATPase activity, provides a robust strategy for overcoming multidrug resistance in cancer. The comprehensive data from in vitro and in vivo studies, as detailed in this guide, underscore its potential as a valuable tool in both preclinical research and clinical drug development to enhance the efficacy of a wide range of therapeutic agents. Further research and clinical evaluation are warranted to fully realize the therapeutic benefits of Elacridar in combination with chemotherapy.

References

Elacridar Hydrochloride: A Technical Guide to a Dual P-gp and BCRP Inhibitor for Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2][3][4][5][6] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[5] Elacridar has been extensively investigated as a chemosensitizing agent to enhance the efficacy of anticancer drugs and improve their pharmacokinetic profiles, particularly their oral bioavailability and brain penetration.[7][8][9] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical Properties

PropertyValue
Chemical NameN-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide hydrochloride
Alternative NamesGF120918, GW120918, GG918
Molecular FormulaC₃₄H₃₄ClN₃O₅
Molecular Weight600.1 g/mol
CAS Number143851-98-3
AppearanceYellow solid
SolubilitySoluble in DMSO

Mechanism of Action

Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP.[5] It binds to these transporters, likely at a site distinct from the substrate-binding site, and locks them in a conformation that prevents the ATP hydrolysis necessary for the transport cycle. This inhibition of the efflux pumps leads to an increased intracellular accumulation of co-administered substrate drugs in cancer cells, thereby restoring their cytotoxic effects. Several signaling pathways, including the PI3K/Akt/mTOR pathway, have been implicated in the regulation of P-gp and BCRP expression, and modulation of these pathways can influence the effectiveness of inhibitors like elacridar.[10]

Quantitative Data

In Vitro Inhibitory Activity of Elacridar
Cell LineTransporterAssay MethodSubstrateIC₅₀ (µM)Reference
Caki-1P-gp[³H]azidopine labelingAzidopine0.16[11]
HEK293ABCG2 (BCRP)Mitoxantrone effluxMitoxantrone0.41[12]
MCF7 MXBCRPHoechst 33342 stainingHoechst 333420.4[12]
MDCKBCRPPheophorbide A assayPheophorbide A0.43[12]
MDCKII-MDR1P-gpRhodamine 123 effluxRhodamine 1230.4[12]
In Vivo Effects of Elacridar on Drug Pharmacokinetics
Co-administered DrugAnimal ModelElacridar DoseFold Increase in Brain-to-Plasma RatioReference
QuinidineRat5 mg/kg i.v.70[4]
QuinidineMouse5 mg/kg i.v.38[4]
DigoxinMouse5 mg/kg i.v.4[4]
TalinololMouse5 mg/kg i.v.2[4]
SunitinibMouse100 mg/kg p.o.~12[7]
Co-administered DrugAnimal ModelElacridar DoseFold Increase in Plasma AUCReference
PaclitaxelMouse25 mg/kg p.o.10.7[9][13]
DocetaxelMouse25 mg/kg p.o.4[9][13]
Paclitaxel (with Ritonavir)Mouse25 mg/kg p.o.31.9[9][13]
Docetaxel (with Ritonavir)Mouse25 mg/kg p.o.37.4[9]
Clinical Pharmacokinetics of Elacridar

A study with an amorphous solid dispersion (ASD) tablet of elacridar in healthy volunteers showed a dose-proportional increase in exposure.[14]

Oral Dose (mg)Cₘₐₓ (ng/mL)AUC₀-∞ (ng·h/mL)
25--
250--
1000326 ± 6713,400 ± 8,600
Clinical Trial of Elacridar with Oral Topotecan

In a Phase I clinical trial, co-administration of elacridar with oral topotecan, a BCRP substrate, resulted in a significant increase in topotecan's bioavailability.[1][2][3]

Elacridar Dose (mg)Topotecan Dose (mg)Apparent Oral Bioavailability of Topotecan
100 - 10002.0102 ± 7%

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the ability of elacridar to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.

Materials:

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of elacridar (e.g., 0.1 or 1 µM).

  • Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with elacridar only.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.

In Vitro Rhodamine 123 Efflux Assay

This flow cytometry-based assay measures the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[15][16][17]

Materials:

  • Cancer cell line expressing P-gp

  • Complete cell culture medium

  • Rhodamine 123 (stock solution in DMSO)

  • This compound

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Add elacridar to the desired final concentration to the "inhibitor" tubes and an equivalent volume of vehicle (e.g., DMSO) to the "control" tubes. Incubate for 30 minutes at 37°C.

  • Add Rhodamine 123 to all tubes to a final concentration of 1 µg/mL.

  • Incubate for 60 minutes at 37°C in the dark to allow for substrate loading.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of fresh, pre-warmed medium (with or without elacridar as in step 3).

  • Incubate for 60 minutes at 37°C to allow for efflux.

  • Place the tubes on ice to stop the efflux.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm). Increased fluorescence in the elacridar-treated cells indicates inhibition of P-gp-mediated efflux.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical in vivo study to assess the effect of elacridar on the pharmacokinetics of a co-administered drug.[4][7][18]

Materials:

  • FVB wild-type mice

  • This compound formulation for oral or intravenous administration

  • Test drug formulation

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Brain homogenization equipment

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate mice for at least one week before the experiment.

  • Divide mice into two groups: control (vehicle + test drug) and treatment (elacridar + test drug).

  • Administer elacridar (e.g., 100 mg/kg, p.o. or 5 mg/kg, i.v.) to the treatment group. Administer the vehicle to the control group.

  • After a pre-determined time (e.g., 30 minutes to 1 hour), administer the test drug to all mice.

  • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma.

  • At the final time point, euthanize the mice and collect the brains.

  • Homogenize the brain tissue in a suitable buffer.

  • Analyze the concentrations of the test drug and elacridar in plasma and brain homogenates using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂, brain-to-plasma ratio) using appropriate software.

Visualizations

Signaling Pathway Regulating P-gp and BCRP Expression

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Efflux Pumps Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Transcription Factors Transcription Factors mTOR->Transcription Factors activates ABCB1/ABCG2 Gene ABCB1/ABCG2 Gene Transcription Factors->ABCB1/ABCG2 Gene promotes transcription P-gp / BCRP P-gp / BCRP ABCB1/ABCG2 Gene->P-gp / BCRP translates to G cluster_0 Cell Preparation cluster_1 Inhibition cluster_2 Substrate Loading cluster_3 Efflux cluster_4 Analysis A Harvest and Resuspend Cells B Aliquot Cells into Tubes A->B C Add Elacridar or Vehicle B->C D Incubate (30 min) C->D E Add Rhodamine 123 D->E F Incubate (60 min) E->F G Wash Cells F->G H Resuspend and Incubate (60 min) G->H I Stop Efflux on Ice H->I J Flow Cytometry Analysis I->J G cluster_0 Administration cluster_1 Mechanism at Barrier Tissues cluster_2 Pharmacokinetic Outcome cluster_3 Therapeutic Consequence A Oral Co-administration of Anticancer Drug and Elacridar B Elacridar Inhibits P-gp/BCRP in Intestinal Epithelium A->B C Elacridar Inhibits P-gp/BCRP at Blood-Brain Barrier A->C D Increased Absorption of Anticancer Drug B->D E Increased Brain Penetration of Anticancer Drug C->E F Increased Oral Bioavailability D->F G Enhanced Efficacy Against Brain Tumors/Metastases E->G

References

An In-Depth Technical Guide to the Discovery and Synthesis of Elacridar (GF120918)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacridar (GF120918) is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These ATP-binding cassette (ABC) transporters are key players in the development of multidrug resistance (MDR) in cancer, a significant obstacle to effective chemotherapy. By actively effluxing a broad range of anticancer drugs from tumor cells, P-gp and BCRP reduce intracellular drug concentrations to sub-therapeutic levels. Elacridar was developed to counteract this resistance mechanism, thereby restoring the efficacy of conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Elacridar, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The discovery of Elacridar stemmed from a research program at Glaxo aimed at identifying novel, potent, and specific inhibitors of mammalian P-gp to overcome the MDR phenotype in cancer.[1] Elacridar, a derivative of acridone carboxamide, emerged as a promising candidate from a series of tricyclic carboxamides.[1][2] The rationale for its development was to create a non-toxic modulator of MDR that could be co-administered with standard chemotherapeutics to enhance their efficacy in resistant tumors. Elacridar is a synthetic compound and is not known to be a substrate for cytochrome P450 enzymes, which is an advantage over some earlier generation P-gp inhibitors that suffered from pharmacokinetic interactions.[3]

Chemical Synthesis

The synthesis of Elacridar (designated as compound 84 in the discovery publication) involves the condensation of two key intermediates: 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (5-MODICA) and 4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline (4-DTHIA).[4][5] The reaction is typically carried out using a peptide coupling agent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

Reaction Scheme:

Elacridar Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product MODICA 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (5-MODICA) Elacridar Elacridar (GF120918) MODICA:e->Elacridar:w + DTHIA 4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline (4-DTHIA) DTHIA:e->Elacridar:w TBTU TBTU TBTU:s->Elacridar:n DMF DMF DMF:s->Elacridar:n

Caption: Synthesis of Elacridar via amide coupling.

Detailed Synthesis Protocol:

While a detailed, step-by-step protocol with specific quantities, reaction times, and purification methods is proprietary, the general procedure based on the available literature is as follows:

  • Activation of Carboxylic Acid: 5-MODICA is dissolved in anhydrous DMF. TBTU and a non-nucleophilic base (e.g., diisopropylethylamine, not explicitly stated but common in such reactions) are added to the solution to activate the carboxylic acid group, forming an active ester intermediate.

  • Amide Bond Formation: A solution of 4-DTHIA in anhydrous DMF is added to the activated 5-MODICA solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by techniques like TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by column chromatography on silica gel to yield pure Elacridar.

  • Salt Formation (Optional): For the hydrochloride salt, the purified free base of Elacridar is dissolved in a suitable solvent (e.g., isopropanol/ethanol) and treated with a solution of hydrochloric acid in an appropriate solvent. The resulting hydrochloride salt precipitates and is collected by filtration.[5]

Mechanism of Action

Elacridar functions as a competitive inhibitor of both P-gp and BCRP.[4] These transporters are ATP-dependent efflux pumps that utilize the energy from ATP hydrolysis to transport a wide variety of substrates out of the cell. Elacridar binds to the drug-binding sites on these transporters, thereby preventing the binding and subsequent efflux of chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drugs, ultimately restoring their cytotoxic effects in resistant cancer cells.

Elacridar_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-gp (ABCB1) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP BCRP BCRP (ABCG2) BCRP->Chemo_out Efflux BCRP->ADP Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in Passive Diffusion Chemo_in->Pgp Binding Chemo_in->BCRP Binding Target Cellular Target (e.g., DNA, Tubulin) Chemo_in->Target Increased Concentration Elacridar Elacridar (GF120918) Elacridar->Pgp Competitive Inhibition Elacridar->BCRP Competitive Inhibition ATP ATP ATP->Pgp Hydrolysis ATP->BCRP Hydrolysis Apoptosis Apoptosis Target->Apoptosis Cytotoxicity

Caption: Mechanism of action of Elacridar.

Quantitative Data

The following tables summarize key quantitative data for Elacridar from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance

Cell LineCancer TypeResistant toElacridar ConcentrationFold Reversal of Resistance (IC50)Reference
A2780PR1OvarianPaclitaxel0.1 µM162[3]
A2780PR2OvarianPaclitaxel0.1 µM397[3]
A2780PR1OvarianDoxorubicin0.1 µM46[3]
A2780PR2OvarianDoxorubicin0.1 µM92.8[3]
H1299-DRNSCLCDocetaxel0.25 µg/mlPartial[1]
HCC827-DRNSCLCDocetaxel0.25 µg/mlMarked[1]
HCC4006-DRNSCLCDocetaxel0.25 µg/mlMarked[1]
A2780TR1OvarianTopotecan0.1 µM10.88[6]
A2780TR2OvarianTopotecan0.1 µM6.91[6]

Table 2: In Vitro Inhibition of P-gp and BCRP by Elacridar

Assay SystemTransporterSubstrateIC50Reference
[3H]azidopine labelingP-gp[3H]azidopine0.16 µM[7]
HEK293 cellsABCG2 (BCRP)Mitoxantrone0.41 µM[8]
MCF7 MX cellsBCRPHoechst 333420.4 µM[8]
MDCK cellsBCRPPheophorbide A0.43 µM[8]
MDCKII-MDR1 cellsP-gpRhodamine 1230.4 µM[8]

Table 3: Pharmacokinetic Parameters of Elacridar in Preclinical Species

SpeciesDose and RouteCmaxTmaxAUC (0-∞)t1/2Reference
Mouse2.5 mg/kg IV---~4 h[9]
Mouse100 mg/kg PO---~20 h[9]
Mouse100 mg/kg IP---~4 h[9]
Rat5 mg/kg IV (with Lapatinib)3462.50 ± 823.78 ng/mL2.50 ± 0.71 h-28.77 ± 6.00 h[10]
Dog2.5 mg/kg PO (with Morphine)No significant effect on Morphine PK---[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Elacridar.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of Elacridar. A common method is the colorimetric measurement of inorganic phosphate (Pi) released from ATP.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • ATP solution (e.g., 100 mM)

  • MgCl2 solution (e.g., 100 mM)

  • Elacridar stock solution in DMSO

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Thaw P-gp membrane vesicles on ice.

  • In a 96-well plate, add the desired concentrations of Elacridar (or vehicle control) and the P-gp membrane vesicles to the assay buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a mixture of ATP and MgCl2 to each well to a final concentration of, for example, 5 mM ATP and 5 mM MgCl2.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

  • Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each well.

  • Calculate the ATPase activity (nmol Pi/min/mg protein) and determine the effect of Elacridar on this activity.

Caco-2 Bidirectional Transport Assay

This assay is used to assess the effect of Elacridar on the transport of a known P-gp or BCRP substrate across a polarized monolayer of human intestinal Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Probe substrate (e.g., Digoxin for P-gp, [3H]-Estrone-3-sulfate for BCRP)

  • Elacridar stock solution

  • Lucifer Yellow (for monolayer integrity testing)

  • Scintillation counter or LC-MS/MS for substrate quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer Yellow permeability assay.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the probe substrate with or without Elacridar to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the probe substrate with or without Elacridar to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • At the same time points, collect samples from the apical chamber and replace with fresh buffer.

  • Quantify the concentration of the probe substrate in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated. A significant reduction in the efflux ratio in the presence of Elacridar indicates inhibition of the efflux transporter.

Caco2_Assay_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_transport Bidirectional Transport Experiment cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Assess monolayer integrity (TEER, Lucifer Yellow) B->C D Wash monolayer with transport buffer C->D E Add probe substrate ± Elacridar to donor chamber D->E F Sample from receiver chamber at time points E->F G Quantify substrate concentration F->G H Calculate Papp (A-B and B-A) G->H I Calculate Efflux Ratio (Papp B-A / Papp A-B) H->I J Determine inhibition by Elacridar I->J

Caption: Workflow for a Caco-2 bidirectional transport assay.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study to determine the plasma and brain concentrations of Elacridar after administration.

Materials:

  • Mice (e.g., FVB wild-type)

  • Elacridar dosing solution (formulation depends on the route of administration, e.g., for IV: dissolved in DMSO/propylene glycol/saline; for oral: suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80)[9]

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Brain homogenization equipment

  • LC-MS/MS for bioanalysis

Procedure:

  • Acclimate the mice to the housing conditions.

  • Administer Elacridar to the mice via the desired route (e.g., intravenous, oral gavage, intraperitoneal injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein).

  • Immediately process the blood to obtain plasma by centrifugation.

  • At the same time points, euthanize the mice and harvest the brains.

  • Rinse the brains with saline, blot dry, and weigh them.

  • Homogenize the brain tissue in a suitable buffer (e.g., PBS).

  • Store plasma and brain homogenate samples at -80°C until analysis.

  • Extract Elacridar from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of Elacridar in the extracts using a validated LC-MS/MS method.

  • Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, t1/2, and brain-to-plasma concentration ratio.[9]

Conclusion

Elacridar (GF120918) is a well-characterized and potent dual inhibitor of P-gp and BCRP. Its discovery provided a valuable tool for preclinical research into the role of these transporters in drug disposition and multidrug resistance. The in-depth understanding of its synthesis, mechanism of action, and the availability of robust experimental protocols for its evaluation are crucial for its application in drug development programs aimed at overcoming MDR in cancer and improving the central nervous system penetration of therapeutic agents. This technical guide serves as a comprehensive resource for scientists and researchers working in these fields.

References

Chemical and physical properties of Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride, also known by its development code GF120918A, is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These ATP-binding cassette (ABC) transporters are key players in multidrug resistance (MDR) in cancer cells and limit the oral bioavailability and central nervous system (CNS) penetration of many therapeutic agents.[4][5] This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols for this compound, intended to support its application in both preclinical and clinical research.

Chemical and Physical Properties

This compound is a synthetic acridonecarboxamide derivative.[6] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide hydrochloride[2]
Synonyms GF120918A, GG918, GW0918[7][8]
CAS Number 143851-98-3[7][9]
Molecular Formula C₃₄H₃₃N₃O₅·HCl[2][9]
Molecular Weight 600.1 g/mol [9][10]
Appearance Crystalline solid
Purity ≥98% (HPLC)[2][11]
Solubility DMSO: ~12-62.5 mg/mL (may require sonication); Water: < 0.1 mg/mL (insoluble); Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer.[2][8][9][12]
Storage Powder: -20°C for long term (months to years); In solvent: -80°C for up to 6 months.[7][9]
Stability Stable under recommended storage conditions.[13]

Mechanism of Action

This compound functions as a non-competitive inhibitor of P-gp and BCRP.[1][2] These efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including many chemotherapeutic drugs, out of cells. This process is a primary mechanism of multidrug resistance in cancer. By inhibiting these pumps, Elacridar increases the intracellular concentration of co-administered substrate drugs, thereby enhancing their efficacy and overcoming resistance.[4][5]

The following diagram illustrates the mechanism of action of this compound in a cancer cell.

Elacridar_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_extracellular Extracellular Space Pgp P-gp/BCRP Efflux Pump Ext_Drug Chemotherapeutic Drug Pgp->Ext_Drug Efflux Drug Chemotherapeutic Drug Drug->Pgp DNA DNA Drug->DNA Induces Apoptosis Elacridar Elacridar Elacridar->Pgp Inhibition Ext_Drug->Drug Enters Cell Ext_Elacridar Elacridar Ext_Elacridar->Elacridar Enters Cell

Caption: Mechanism of this compound in overcoming multidrug resistance.

Experimental Protocols

In Vitro P-gp/BCRP Inhibition Assay (Calcein-AM Efflux Assay)

This protocol is a common method to assess the inhibitory activity of Elacridar on P-gp function in cell lines overexpressing the transporter.

Methodology:

  • Cell Culture: Culture P-gp or BCRP-overexpressing cells (e.g., CHRC5, MCF-7/ADR) and a parental control cell line in appropriate media.[2]

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control for 30-60 minutes at 37°C.

  • Substrate Addition: Add a fluorescent P-gp/BCRP substrate, such as Calcein-AM, to all wells and incubate for an additional 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Increased intracellular fluorescence in the presence of Elacridar indicates inhibition of the efflux pump. Calculate IC50 values by plotting the fluorescence intensity against the logarithm of Elacridar concentration.

CalceinAM_Workflow A Seed P-gp expressing and parental cells in 96-well plate B Pre-incubate with Elacridar or vehicle A->B C Add Calcein-AM (P-gp substrate) B->C D Incubate at 37°C C->D E Wash cells with ice-cold PBS D->E F Measure intracellular fluorescence E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro Calcein-AM efflux assay.

In Vivo Assessment of Blood-Brain Barrier Penetration

This protocol describes a general method to evaluate the effect of Elacridar on the brain accumulation of a P-gp/BCRP substrate drug in rodents.[14]

Methodology:

  • Animal Model: Use male CD-1 mice or Sprague-Dawley rats.[14]

  • Drug Formulation: Prepare this compound and the P-gp/BCRP substrate drug in appropriate vehicles for administration (e.g., intravenous, oral gavage). A common formulation for Elacridar for intraperitoneal and oral dosing is a suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[3]

  • Dosing:

    • Administer this compound (e.g., 5-10 mg/kg, IV or 100 mg/kg, PO) to one group of animals.[3][14]

    • Administer the vehicle control to a separate group.

    • After a pre-treatment period (e.g., 30 minutes), administer the P-gp/BCRP substrate drug to all animals.[14]

  • Sample Collection: At various time points post-substrate administration, collect blood and brain samples.

  • Sample Processing: Homogenize brain tissue. Extract the drug from plasma and brain homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).

  • Bioanalysis: Quantify the concentration of the substrate drug in plasma and brain samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for both the Elacridar-treated and control groups. An increased Kp value in the presence of Elacridar indicates inhibition of efflux transporters at the blood-brain barrier.

BBB_Penetration_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Sample Collection & Processing cluster_analysis Analysis A Select Rodent Model (e.g., Mice, Rats) B Prepare Dosing Formulations (Elacridar & Substrate) A->B C Administer Vehicle or Elacridar (Pre-treatment) D Administer P-gp/BCRP Substrate Drug C->D E Collect Blood and Brain Samples at Defined Timepoints D->E F Process Samples: Homogenize Brain, Extract Drug E->F G Quantify Drug Concentration (LC-MS/MS) F->G H Calculate Brain-to-Plasma Ratio (Kp) G->H I Compare Kp between Control and Elacridar Groups H->I

Caption: General workflow for in vivo assessment of blood-brain barrier penetration.

Quantitative Data

The following table summarizes key quantitative data for this compound from various studies.

ParameterValueSpecies/Cell LineRoute of AdministrationSource(s)
IC50 (P-gp Inhibition) Not explicitly stated in the provided results, but potent inhibition is widely reported.VariousIn Vitro[15]
Absolute Bioavailability 0.22MouseOral[3]
Absolute Bioavailability 0.01MouseIntraperitoneal[3]
Terminal Half-life (t½) ~4 hoursMouseIV, IP[3]
Terminal Half-life (t½) ~20 hoursMouseOral[3]
Brain-to-Plasma Partition Coefficient (Kp,brain) 0.82MouseIV[3]
Brain-to-Plasma Partition Coefficient (Kp,brain) 0.43MouseIP[3]
Brain-to-Plasma Partition Coefficient (Kp,brain) 4.31MouseOral[3]

Conclusion

This compound is a valuable research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. Its potent inhibitory activity allows for the modulation of drug transport at key biological barriers, such as the blood-brain barrier and the gastrointestinal tract. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. Researchers should always refer to specific product datasheets and relevant literature for the most detailed and up-to-date information.

References

Elacridar Hydrochloride: A Technical Guide for Blood-Brain Barrier Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Elacridar Hydrochloride (HCl), a potent third-generation dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Elacridar is an invaluable tool in neuropharmacology and drug development for its ability to modulate the blood-brain barrier (BBB) and enhance the central nervous system (CNS) penetration of various therapeutic agents. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes complex processes to facilitate its effective use in research.

Core Concepts: Elacridar and the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This protection is mediated by tight junctions between the endothelial cells and the activity of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] These transporters actively pump a wide variety of xenobiotics, including many drugs, out of the brain endothelial cells and back into the bloodstream, thus limiting their CNS accumulation and therapeutic efficacy.[1][2]

Elacridar is a potent, non-competitive inhibitor of both P-gp and BCRP.[3] By blocking the function of these efflux pumps at the BBB, Elacridar can significantly increase the brain penetration of co-administered drugs that are substrates of P-gp and/or BCRP.[4][5] This makes it a critical research tool for investigating the role of these transporters in drug distribution to the CNS and a potential adjunctive therapy to improve the efficacy of drugs targeting brain diseases.[4][5]

Chemical and Physical Properties of Elacridar
PropertyValueReference
IUPAC Name N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl)phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide[6]
Molecular Formula C₃₄H₃₃N₃O₅[7]
Molecular Weight 563.64 g/mol [6]
CAS Number 143664-11-3[7]
Solubility Practically insoluble in water. Soluble in DMSO (>56.4 mg/mL).[8][9]

Mechanism of Action

Elacridar's primary mechanism of action is the direct inhibition of P-gp and BCRP.[10][11] While the exact binding site and conformational changes induced by Elacridar are still under investigation, it is understood to be a non-competitive inhibitor.[3] In addition to direct inhibition, some evidence suggests that Elacridar may also downregulate the expression of these transporters. One study indicated that Elacridar treatment of brain microvessels led to a reduction in P-gp and BCRP protein levels, an effect potentially mediated through the activation of the NF-κB signaling pathway.[12]

Below is a diagram illustrating the proposed signaling pathway for Elacridar-mediated downregulation of P-gp and BCRP at the blood-brain barrier.

Elacridar_Signaling_Pathway Elacridar Elacridar EndothelialCell Brain Endothelial Cell Elacridar->EndothelialCell Enters Cell NFkB_Pathway NF-κB Pathway Activation EndothelialCell->NFkB_Pathway Triggers Pgp_BCRP_Gene P-gp & BCRP Gene Transcription NFkB_Pathway->Pgp_BCRP_Gene Downregulates Pgp_BCRP_Protein P-gp & BCRP Protein Expression Pgp_BCRP_Gene->Pgp_BCRP_Protein Leads to Reduced Efflux Reduced Drug Efflux Pgp_BCRP_Protein->Efflux Results in

Elacridar's potential signaling pathway for transporter downregulation.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Elacridar in modulating the BBB.

Table 1: Inhibitory Potency of Elacridar
TransporterAssay SystemIC₅₀ / ED₅₀Reference
P-gp[³H]azidopine labelingIC₅₀: 0.16 µM[13]
P-gp(R)-[¹¹C]verapamil PET in ratsED₅₀: 1.2 ± 0.1 mg/kg[14]
BCRPMitoxantrone transport in BCRP-overexpressing cellsIC₅₀: 250 nM[14]
Table 2: Pharmacokinetic Parameters of Elacridar in Mice
Administration RouteDoseT½ (plasma)T½ (brain)Kp (AUCbrain/AUCplasma)Absolute BioavailabilityReference
Intravenous (IV)2.5 mg/kg4.4 h1.5 h0.82-[15]
Intraperitoneal (IP)100 mg/kg~4 h-0.430.01[15]
Oral (PO)100 mg/kg~20 h-4.310.22[15]
Table 3: Effect of Elacridar on Brain Accumulation of P-gp/BCRP Substrates
SubstrateSpeciesElacridar DoseFold Increase in Brain/Plasma RatioReference
DigoxinMouse5 mg/kg IV4-fold[10]
QuinidineMouse5 mg/kg IV38-fold[10]
TalinololMouse5 mg/kg IV2-fold[10]
QuinidineRat5 mg/kg IV70-fold[10]
SunitinibMouse100 mg/kg PO12-fold[4]
TopotecanMouse-Increased bioavailability[1]
PaclitaxelMouse-Increased plasma concentration[1]
Table 4: Brain-to-Plasma Concentration Ratios of Elacridar in Different Mouse Genotypes (2.5 mg/kg IV)
Mouse GenotypeBrain-to-Plasma Ratio (Kp)Reference
Wild-Type0.82[16]
Mdr1a/b (-/-) (P-gp knockout)3.5[16]
Bcrp1 (-/-) (BCRP knockout)6.6[16]
Mdr1a/b (-/-) Bcrp1 (-/-) (Dual knockout)15[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Elacridar in BBB research.

In Vivo Assessment of BBB Penetration using Elacridar in Rodents

Objective: To determine if a test compound is a substrate of P-gp and/or BCRP at the BBB.

Materials:

  • Test compound

  • This compound

  • Vehicle for test compound and Elacridar (e.g., DMSO, propylene glycol, water mixture)[16]

  • Male CD-1 mice or Sprague-Dawley rats[10]

  • UPLC-MS/MS system for bioanalysis[10]

Protocol:

  • Animal Groups: Divide animals into two groups: Group 1 receives the test compound alone, and Group 2 receives Elacridar prior to the test compound.[10]

  • Elacridar Administration: Administer Elacridar intravenously (IV) at a dose of 5 mg/kg. A pre-treatment time of 30 minutes before administering the test compound is often optimal.[10]

  • Test Compound Administration: Administer the test compound at the desired dose and route (e.g., IV or PO).

  • Sample Collection: Collect blood and brain samples at multiple time points (e.g., 1, 3, 5, and 7 hours post-dose of the test compound).[10]

  • Sample Processing: Immediately centrifuge blood to separate plasma. Homogenize brain tissue in a suitable buffer (e.g., PBS).[10]

  • Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenates using a validated UPLC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the ratio of the area under the curve for the brain and plasma (AUCbrain/AUCplasma). A significant increase in this ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate of P-gp and/or BCRP.[10]

The following diagram illustrates the workflow for this in vivo experiment.

InVivo_Workflow start Start grouping Divide rodents into two groups start->grouping group1 Group 1: Vehicle Control grouping->group1 group2 Group 2: Elacridar (5 mg/kg IV) grouping->group2 admin_test_compound Administer Test Compound to both groups group1->admin_test_compound Administer Vehicle wait Wait 30 minutes group2->wait wait->admin_test_compound sampling Collect Blood and Brain Samples at multiple time points admin_test_compound->sampling analysis UPLC-MS/MS Analysis of Drug Concentrations sampling->analysis calculation Calculate Brain/Plasma Ratios analysis->calculation comparison Compare Ratios between groups calculation->comparison conclusion Conclusion: Is the compound a P-gp/BCRP substrate? comparison->conclusion

Workflow for in vivo assessment of BBB penetration using Elacridar.
Logical Relationship of Elacridar's Action at the BBB

The following diagram illustrates the logical relationship of how Elacridar enhances drug delivery to the brain.

Elacridar_Logic cluster_without Without Elacridar cluster_with With Elacridar Drug Drug (P-gp/BCRP Substrate) in Bloodstream BBB Blood-Brain Barrier Drug->BBB Approaches Pgp_BCRP P-gp & BCRP Efflux Pumps Pgp_BCRP->Drug Efflux LowConc Low Drug Concentration in Brain Pgp_BCRP->LowConc Results in Elacridar Elacridar Elacridar->Pgp_BCRP Inhibits Brain Brain HighConc High Drug Concentration in Brain Brain->HighConc Leads to invis1->Brain Increased Penetration

Logical flow of Elacridar's effect on drug concentration in the brain.

Conclusion

This compound is a powerful and indispensable tool for researchers investigating the blood-brain barrier. Its potent dual inhibition of P-gp and BCRP provides a reliable method to probe the involvement of these key efflux transporters in limiting the CNS penetration of therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting studies aimed at overcoming the challenges of drug delivery to the brain. As research continues to unravel the complexities of the BBB, Elacridar will undoubtedly remain a cornerstone of preclinical and potentially clinical strategies to enhance the efficacy of drugs targeting the central nervous system.

References

Elacridar: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), two key ATP-binding cassette (ABC) transporters that play a crucial role in multidrug resistance in cancer and in limiting the distribution of drugs to sanctuary sites like the brain.[1][2] By inhibiting these efflux pumps, Elacridar has the potential to enhance the oral bioavailability and tissue penetration of various co-administered substrate drugs, making it a valuable tool in drug development and a potential adjunctive therapeutic agent.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of Elacridar, compiling data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key concepts.

Mechanism of Action

Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity and locking the transporters in a conformation that prevents the efflux of substrate drugs from the cell.[4][5] This leads to increased intracellular and tissue concentrations of co-administered drugs that are substrates for these transporters.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-gp (ABCB1) Substrate_out Substrate Drug Pgp->Substrate_out Efflux ADP ADP + Pi Bcrp BCRP (ABCG2) Bcrp->Substrate_out Efflux Substrate_in Substrate Drug Substrate_out->Substrate_in Passive Diffusion Elacridar Elacridar Elacridar->Pgp Inhibition Elacridar->Bcrp Inhibition ATP ATP ATP->Pgp Hydrolysis ATP->Bcrp Hydrolysis

Figure 1: Mechanism of Elacridar Inhibition of P-gp and BCRP

Pharmacokinetics

The pharmacokinetic profile of Elacridar is characterized by low aqueous solubility, high lipophilicity, and consequently, dissolution rate-limited absorption, leading to variable oral bioavailability.[1][6] Formulation strategies have been developed to overcome these limitations.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Elacridar.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Elacridar

SpeciesDose & RouteFormulationCmax (ng/mL)AUC₀₋∞ (ng·h/mL)T½ (h)Absolute Bioavailability (%)Brain-to-Plasma Ratio (Kp,brain)Reference
Mouse2.5 mg/kg IVDMSO:PG:Saline--~4-0.82[1][6]
Mouse100 mg/kg POSuspension~43406296 (brain)~20224.31[1][6]
Mouse100 mg/kg IPSuspension29590.3 (plasma)~410.43[1][6]
Mouse10 mg/kg POMicroemulsion---47-[7][8]
Mouse10 mg/kg IPMicroemulsion---130-[7][8]
Rat5 mg/kg IVNot specified-----[9]
DogNot specifiedNot specifiedReasonable absorption and systemic exposure----[10]
MonkeyNot specifiedNot specifiedReasonable absorption and systemic exposure----[10]

Data presented as mean ± SD where available. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Half-life; IV: Intravenous; PO: Oral; IP: Intraperitoneal; DMSO: Dimethyl sulfoxide; PG: Propylene glycol.

Clinical Pharmacokinetics

Clinical studies in healthy volunteers have explored the pharmacokinetics of Elacridar, particularly focusing on improving its oral bioavailability through advanced formulations.

Table 2: Summary of Clinical Pharmacokinetic Parameters of Elacridar in Healthy Volunteers

Dose (mg)FormulationCmax (ng/mL)AUC₀₋∞ (ng·h/mL)Reference
25Amorphous Solid Dispersion Tablet--[11][12]
250Amorphous Solid Dispersion Tablet--[11][12]
1000Amorphous Solid Dispersion Tablet326 ± 6713,400 ± 8,600[11][12]

Data presented as mean ± SD.

Bioavailability and Formulation Development

The poor aqueous solubility of Elacridar is a major hurdle to its clinical application, resulting in low and variable oral bioavailability.[8][11] To address this, various formulation strategies have been investigated.

  • Amorphous Solid Dispersion (ASD): An ASD tablet formulation of Elacridar demonstrated a 16.9-fold higher in vitro dissolution compared to a crystalline powder mixture.[11][12] In a clinical study, this formulation resulted in dose-proportional increases in Cmax and AUC, achieving a target Cmax of ≥ 200 ng/mL at a 1000 mg dose.[11][12]

  • Microemulsion: A microemulsion formulation using Cremophor EL, Carbitol, and Captex 355 significantly improved the bioavailability of Elacridar in mice.[7][8] The absolute oral bioavailability of a 10 mg/kg dose in this formulation was 47%, a notable increase from the 22% bioavailability of a 100 mg/kg suspension.[1][6][7][8]

Distribution

Elacridar exhibits wide tissue distribution. Studies using radiolabeled Elacridar ([¹¹C]-Elacridar) in humans have shown high uptake in the liver, spleen, and kidneys, with the lowest uptake observed in the brain.[13][14] The primary route of elimination appears to be hepatobiliary excretion.[13][14]

A key aspect of Elacridar's distribution is its ability to cross the blood-brain barrier (BBB). The brain-to-plasma partition coefficient (Kp,brain) increases with higher plasma exposure, suggesting saturation of efflux transporters at the BBB.[1][6][15] This property is critical for its potential use in enhancing the brain penetration of CNS-acting drugs.

Metabolism and Excretion

Detailed information on the metabolism of Elacridar is not extensively published. However, studies with [¹¹C]-Elacridar in humans suggest that it undergoes negligible metabolism.[13] The primary route of elimination is via hepatobiliary excretion, with very low amounts of the drug excreted in the urine.[13][14]

Drug-Drug Interactions

As a potent inhibitor of P-gp and BCRP, Elacridar has a high potential for drug-drug interactions.[5] It can increase the systemic exposure and alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.[3][16][17] This is the intended therapeutic effect when used as a bioavailability enhancer. However, it also necessitates careful consideration of potential toxicities arising from increased drug levels. Elacridar itself does not appear to be a potent inhibitor of major cytochrome P450 enzymes.[10]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

The following is a generalized workflow for a preclinical pharmacokinetic study of Elacridar in mice, based on methodologies described in the literature.[1][6]

start Start: Acclimatize Mice dosing Administer Elacridar (IV, PO, or IP) start->dosing sampling Collect Blood and Brain Samples at Predetermined Time Points dosing->sampling processing Process Samples: Plasma Separation, Brain Homogenization sampling->processing analysis Quantify Elacridar Concentration (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis: Calculate Cmax, AUC, T½, etc. analysis->pk_analysis end End: Report Findings pk_analysis->end

Figure 2: Workflow for a Preclinical Pharmacokinetic Study of Elacridar
  • Animal Model: Friend leukemia virus strain B (FVB) wild-type mice are commonly used.[1][6][7]

  • Formulation and Dosing:

    • Intravenous (IV): Elacridar is dissolved in a vehicle such as a mixture of dimethyl sulfoxide, propylene glycol, and saline.[1]

    • Oral (PO) and Intraperitoneal (IP): A suspension is prepared using agents like 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[1] For improved bioavailability studies, a microemulsion can be used.[7]

  • Sample Collection: Blood and brain samples are collected at various time points post-administration. Animals are typically euthanized at each time point for tissue collection.[1]

  • Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.[1]

  • Analytical Method: Elacridar concentrations in plasma and brain homogenates are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

In Vitro P-gp Inhibition Assay
  • Cell Lines: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are a common model to assess P-gp inhibition.[7]

  • Methodology: The ability of Elacridar to inhibit the efflux of a known P-gp substrate (e.g., a fluorescent dye) from the cells is measured. A decrease in the efflux of the substrate in the presence of Elacridar indicates inhibitory activity.[7]

Conclusion

Elacridar is a powerful tool for modulating the pharmacokinetics of P-gp and BCRP substrate drugs. While its intrinsic physicochemical properties present challenges for oral delivery, formulation advancements have shown promise in improving its bioavailability. A thorough understanding of its pharmacokinetic profile, as detailed in this guide, is essential for its effective application in research and drug development to overcome multidrug resistance and enhance drug delivery to target tissues. Further research will continue to refine its clinical utility and expand its therapeutic potential.

References

Elacridar: A Technical Guide to a Third-Generation P-gp/BCRP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elacridar (GF120918) is a potent, third-generation, orally active inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[3][4] It also significantly impacts drug disposition by limiting oral bioavailability and penetration across physiological barriers like the blood-brain barrier (BBB).[5] The development of P-gp inhibitors has progressed through generations, with third-generation agents like elacridar offering higher potency and specificity compared to their predecessors, aiming to reverse MDR and enhance drug delivery.[3][5] This guide provides a comprehensive technical overview of elacridar, detailing its mechanism, quantitative data from key studies, experimental methodologies, and clinical context for researchers and drug development professionals.

Mechanism of Action

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm.[6][7] This process reduces the intracellular concentration of cytotoxic drugs, rendering them ineffective. Elacridar functions as a potent and specific, non-competitive inhibitor of P-gp.[8] It modulates the transporter's ATPase activity, effectively blocking the efflux mechanism.[3] This inhibition restores the ability of P-gp substrate drugs to accumulate within target cells, thereby overcoming resistance. Elacridar is also a potent inhibitor of BCRP, another clinically relevant ABC transporter, making it a dual P-gp/BCRP inhibitor.[9]

cluster_cell Cell Cytoplasm cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_efflux Drug Efflux Pgp->Drug_efflux Active Transport ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp ATP ATP ATP->Pgp Energy Elacridar Elacridar Elacridar->Pgp Inhibition Extracellular Extracellular Space Extracellular->Drug_in Passive Diffusion

Caption: Mechanism of P-glycoprotein inhibition by Elacridar.

In Vitro Characterization & Data

The inhibitory potency of elacridar has been quantified in various in vitro systems. These assays are crucial for determining the concentration-dependent effects on transporter function.

Table 1: In Vitro Inhibitory Potency of Elacridar

Assay Type Target Substrate/Probe Cell Line / System IC50 Value Reference(s)
Photoaffinity Labeling P-gp [3H]azidopine Caki-1, ACHN cells 0.16 µM [10][11]
Accumulation Assay P-gp Rhodamine 123 MCF7R cells 0.05 µM [12]

| Transport Inhibition | BCRP | Mitoxantrone | BCRP-overexpressing cells | 250 nM |[13] |

Experimental Protocols

This assay measures the functional inhibition of P-gp. Calcein-AM is a non-fluorescent P-gp substrate that can freely diffuse into cells. Inside the cell, esterases cleave it into the fluorescent, membrane-impermeable calcein. In P-gp overexpressing cells, Calcein-AM is rapidly pumped out, resulting in low fluorescence. An effective inhibitor like elacridar blocks this efflux, leading to Calcein-AM accumulation and subsequent conversion to calcein, causing a significant increase in intracellular fluorescence.

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDR1-transfected MDCKII or resistant cancer cell lines like A2780PR1) in a 96-well plate and culture to form a confluent monolayer.[9][14]

  • Inhibitor Incubation: Aspirate the culture medium and wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add buffer containing various concentrations of elacridar (or a vehicle control) to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add Calcein-AM to each well at a final concentration of approximately 1-2 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with ice-cold buffer to stop the reaction. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 530 nm).

  • Data Analysis: Calculate the percent inhibition relative to controls and plot the concentration-response curve to determine the IC50 value.

cluster_control Control Group cluster_test Elacridar Group start P-gp Overexpressing Cells in 96-well Plate add_vehicle Add Vehicle (DMSO) start->add_vehicle add_elacridar Add Elacridar start->add_elacridar add_calcein_am1 Add Calcein-AM Substrate add_vehicle->add_calcein_am1 efflux P-gp actively removes Calcein-AM add_calcein_am1->efflux low_fluorescence Result: Low Intracellular Fluorescence efflux->low_fluorescence add_calcein_am2 Add Calcein-AM Substrate add_elacridar->add_calcein_am2 inhibition Elacridar inhibits P-gp; Calcein-AM is retained add_calcein_am2->inhibition conversion Esterases convert Calcein-AM to Calcein inhibition->conversion high_fluorescence Result: High Intracellular Fluorescence conversion->high_fluorescence

Caption: Experimental workflow for an in vitro Calcein-AM P-gp inhibition assay.

This assay directly measures the effect of a compound on the ATP hydrolysis function of P-gp. Basal ATPase activity is low, increases in the presence of a P-gp substrate (stimulation), and is inhibited by compounds that block this function.

  • Reagent Preparation: Use recombinant human P-gp membranes. Prepare ATP standards for a calibration curve.[15]

  • Reaction Setup: In a 96-well plate, add P-gp membranes to a reaction buffer.

  • Controls & Test Compound: Add a vehicle control (basal activity), a P-gp inhibitor control (e.g., sodium orthovanadate), a stimulating substrate (e.g., verapamil), and varying concentrations of elacridar.[15]

  • Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for 20-40 minutes.

  • Measure ATP Consumption: Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent (e.g., Pgp-Glo™ Assay).

  • Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed. Calculate the specific P-gp ATPase activity by subtracting the activity in the presence of the vanadate control from the activity in the other wells. Plot activity versus elacridar concentration to determine its effect on P-gp's enzymatic function.

In Vivo & Preclinical Studies

In vivo studies are essential to confirm that in vitro inhibition translates to a tangible effect on drug pharmacokinetics and distribution. Elacridar has been extensively studied in rodent models to assess its ability to increase the oral bioavailability and, critically, the brain penetration of P-gp/BCRP substrates.[2][16]

Table 2: Summary of In Vivo Pharmacokinetic Effects of Elacridar

Species Elacridar Dose Substrate Drug Key Finding(s) Reference(s)
Mouse 100 mg/kg (oral) Sunitinib Increased sunitinib brain penetration by nearly 12-fold. [2]
Mouse 5 mg/kg (IV) Quinidine Increased brain-to-plasma AUC ratio by 38-fold. [16]
Mouse 5 mg/kg (IV) Digoxin Increased brain-to-plasma AUC ratio by 4-fold. [16]
Rat 1.2 mg/kg (IV) (R)-[11C]verapamil ED50 for achieving maximum increase in brain distribution volume. [13]

| Rat | - | Lapatinib | Co-administration significantly increased lapatinib penetration into cerebrospinal fluid (CSF) and brain tissue (AUC increase of 53.7% and 86.5%, respectively). |[17] |

Table 3: Pharmacokinetic Parameters of Elacridar in Mice

Administration Route Dose Absolute Bioavailability Terminal Half-Life (t1/2) Brain-to-Plasma Ratio (Kp,brain) Reference(s)
Intravenous (IV) 2.5 mg/kg 100% ~4 hours 0.82 [2]
Intraperitoneal (IP) 100 mg/kg 1% ~4 hours 0.43 [2]

| Oral (PO) | 100 mg/kg | 22% | ~20 hours | 4.31 |[2] |

Experimental Protocols

This protocol is designed to quantify the effect of elacridar on the ability of a P-gp substrate to cross the BBB.

  • Animal Groups: Use two groups of rodents (e.g., wild-type FVB mice or Sprague-Dawley rats). One group serves as the control, and the other is pre-treated with elacridar.[16]

  • Elacridar Administration: Administer elacridar to the test group. A typical dose is 5 mg/kg intravenously, given 30 minutes prior to the substrate drug to ensure maximal P-gp inhibition at the BBB.[16][18] The control group receives a vehicle injection.

  • Substrate Administration: Administer a known P-gp substrate (e.g., quinidine, digoxin, or a novel test compound) to all animals, typically via intravenous injection to bypass absorption variability.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4 hours) post-substrate administration, collect blood samples (via cardiac puncture or tail vein) and immediately perfuse the animals with saline to remove blood from the brain vasculature. Harvest the brains.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Extract the drug from plasma and brain homogenates. Quantify the concentration of the substrate drug using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. Plot the concentration-time curves for both plasma and brain to determine the Area Under the Curve (AUC). Calculate the brain-to-plasma AUC ratio (Kp,AUC) for both control and elacridar-treated groups to determine the fold-increase in brain penetration.

cluster_groups start Rodent Cohorts (e.g., Mice, Rats) pretreatment Pre-treatment (t = -30 min) start->pretreatment substrate_admin Administer P-gp Substrate Drug (IV) (t = 0) pretreatment->substrate_admin control Control Group: Administer Vehicle test Test Group: Administer Elacridar (IV) sampling Serial Blood & Brain Sample Collection substrate_admin->sampling analysis LC-MS/MS Analysis of Drug Concentrations sampling->analysis comparison Compare Brain/Plasma Ratios (Control vs. Elacridar) analysis->comparison

Caption: Workflow for an in vivo study of elacridar's effect on BBB penetration.

Clinical Relevance and Development

Elacridar entered clinical development with the primary goal of overcoming MDR in cancer patients. Phase I studies demonstrated that it has a favorable safety profile with minor side effects and good pharmacokinetic properties.[3] Clinical trials showed that elacridar could significantly increase the oral bioavailability of co-administered chemotherapeutics that are P-gp substrates. For instance, it more than doubled the oral bioavailability of topotecan and increased plasma levels of oral paclitaxel.[3]

Despite these successes in modulating drug pharmacokinetics, the clinical translation of P-gp inhibitors, including elacridar, into improved cancer treatment outcomes has been challenging.[5] The complexity of drug resistance, which often involves multiple mechanisms beyond P-gp efflux, has made it difficult to demonstrate a significant survival benefit in broad patient populations. As of 2007, the development of elacridar by its original sponsor was reportedly discontinued.[6][7] However, its utility as a powerful investigational tool in preclinical and exploratory clinical studies remains invaluable for understanding the role of P-gp and BCRP in drug disposition.[19]

gen1 1st Generation (e.g., Verapamil, Cyclosporine A) • Low P-gp Affinity • Intrinsic Pharmacological Activity • Significant Toxicity & DDI Risk gen2 2nd Generation (e.g., Valspodar PSC-833) • Higher P-gp Affinity • Less Intrinsic Activity • Still cause DDI via CYP3A4 Inhibition gen1->gen2 Improved Potency gen3 3rd Generation (e.g., Elacridar, Tariquidar) • High P-gp Affinity & Potency • High Specificity (No CYP3A4 DDI) • Often inhibit BCRP as well gen2->gen3 Improved Specificity

Caption: Evolution of P-glycoprotein inhibitors.

References

Understanding the Structure-Activity Relationship of Elacridar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells, a significant obstacle to effective chemotherapy.[3] By actively effluxing a broad spectrum of chemotherapeutic agents, P-gp and BCRP reduce intracellular drug concentrations to sub-therapeutic levels, thereby diminishing their cytotoxic effects. Elacridar's ability to inhibit these transporters has made it a valuable tool in preclinical and clinical research to enhance the efficacy of anticancer drugs and improve their distribution to sanctuary sites like the brain.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Elacridar, details key experimental protocols for its evaluation, and visualizes the associated biological pathways and workflows.

Core Structure of Elacridar

Elacridar is a derivative of acridone carboxamide, characterized by a complex chemical structure: N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide.[6] Its molecular framework can be broadly divided into two key pharmacophores: the tricyclic acridone carboxamide moiety and the tetrahydroisoquinoline ring system. The interplay between these two components is crucial for its high-affinity binding and potent inhibition of P-gp and BCRP.

Structure-Activity Relationship (SAR) Insights

The acridone carboxamide core is essential for the inhibitory activity. Modifications to this tricyclic system can significantly impact potency. For instance, the presence and position of the methoxy group on the acridone ring are thought to influence binding affinity.

The tetrahydroisoquinoline moiety is a common feature in several potent P-gp inhibitors, including Tariquidar.[7] SAR studies on tetrahydroisoquinoline derivatives have highlighted the importance of the dimethoxy substitution pattern on this ring system for P-gp inhibition.[1] The ethyl-phenyl linker connecting the tetrahydroisoquinoline and the acridone carboxamide is also a critical determinant of activity, influencing the overall conformation and interaction with the transporter binding pocket. The presence of a basic tertiary nitrogen atom within the tetrahydroisoquinoline structure is considered a significant contributor to P-gp inhibitory activity.[8]

Quantitative Data on Elacridar's Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50) of Elacridar against P-gp and BCRP from various in vitro studies. It is important to note that variations in experimental conditions, cell lines, and substrates can lead to differences in the observed IC50 values.

TransporterAssay TypeCell Line/SystemSubstrateIC50 (nM)Reference
P-gp[3H]azidopine labeling---[3H]azidopine160[5]
P-gpCalcein-AM EffluxP-gp overexpressing cellsCalcein-AM~193
P-gpDrug TransportMES-Dx5Etoposide7 ± 2
P-gpDrug TransportMES-Dx5Vinblastine19 ± 3
P-gpDrug TransportMES-Dx5Doxorubicin21 ± 6
BCRPMitoxantrone TransportBCRP-overexpressing cell lineMitoxantrone250[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of Elacridar and its analogs against P-gp and BCRP.

P-gp ATPase Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates stimulate ATP hydrolysis, while inhibitors can either have no effect or inhibit this stimulation.

Methodology:

  • Membrane Vesicle Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp.

  • Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, the test compound (e.g., Elacridar or its analog) at various concentrations, and a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity.

  • Initiation of Reaction: Initiate the reaction by adding MgATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes).

  • Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the vanadate-based detection of the phosphate-molybdate complex.

  • Data Analysis: The P-gp-specific ATPase activity is determined by subtracting the ATPase activity in the presence of a specific P-gp inhibitor (e.g., vanadate) from the total ATPase activity. The effect of the test compound on the substrate-stimulated ATPase activity is then calculated.

Calcein-AM Efflux Assay (P-gp Inhibition)

This cell-based assay is a common high-throughput screening method to identify P-gp inhibitors. Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic molecule calcein. Calcein is a substrate for P-gp and is actively transported out of P-gp-expressing cells. P-gp inhibitors block this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.

Methodology:

  • Cell Seeding: Seed cells overexpressing P-gp (e.g., K562/MDR1, MDCKII-MDR1) in a 96-well black, clear-bottom plate.

  • Compound Incubation: Treat the cells with various concentrations of the test compound (e.g., Elacridar) and a positive control inhibitor (e.g., verapamil) for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Calcein-AM Loading: Add Calcein-AM (final concentration typically 0.1-1 µM) to all wells and incubate for a further 15-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition. IC50 values can be determined by plotting the fluorescence intensity against the compound concentration.

Hoechst 33342 Accumulation Assay (BCRP Inhibition)

This assay is analogous to the Calcein-AM assay but is used to assess the inhibitory activity of compounds against BCRP. Hoechst 33342 is a fluorescent DNA stain that is a substrate for BCRP. Inhibition of BCRP-mediated efflux leads to increased intracellular accumulation of Hoechst 33342 and enhanced nuclear fluorescence.

Methodology:

  • Cell Seeding: Seed cells overexpressing BCRP (e.g., MDCKII-BCRP) in a 96-well plate.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound (e.g., Elacridar) and a known BCRP inhibitor (e.g., Ko143) as a positive control for a defined period (e.g., 30-60 minutes) at 37°C.[3]

  • Hoechst 33342 Staining: Add Hoechst 33342 (final concentration typically 1-5 µM) to the wells and incubate for an additional 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with ice-cold PBS to remove the extracellular dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.

  • Data Analysis: An increase in fluorescence in the presence of the test compound indicates BCRP inhibition. IC50 values can be calculated from the dose-response curve.

Visualizations

Signaling Pathway of Elacridar in Overcoming Multidrug Resistance

Elacridar_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemo Chemotherapeutic Drug Pgp_BCRP P-gp / BCRP (Efflux Pump) Chemo->Pgp_BCRP Enters cell Target Cellular Target (e.g., DNA, Tubulin) Chemo->Target Binds to Pgp_BCRP->Chemo Efflux Apoptosis Apoptosis Target->Apoptosis Induces Elacridar Elacridar Elacridar->Pgp_BCRP Inhibits

Caption: Mechanism of Elacridar in reversing P-gp/BCRP-mediated multidrug resistance.

Experimental Workflow for Calcein-AM P-gp Inhibition Assay

Calcein_AM_Workflow start Start seed_cells Seed P-gp overexpressing cells in 96-well plate start->seed_cells add_compound Add Elacridar/analog and controls seed_cells->add_compound incubate1 Incubate (30-60 min, 37°C) add_compound->incubate1 add_calcein Add Calcein-AM incubate1->add_calcein incubate2 Incubate (15-60 min, 37°C) add_calcein->incubate2 wash Wash cells with PBS incubate2->wash read_fluorescence Measure fluorescence (Ex: 485nm, Em: 530nm) wash->read_fluorescence analyze Analyze data and determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the Calcein-AM assay to determine P-gp inhibition.

Experimental Workflow for Hoechst 33342 BCRP Inhibition Assay

Hoechst_Workflow start Start seed_cells Seed BCRP overexpressing cells in 96-well plate start->seed_cells add_compound Add Elacridar/analog and controls seed_cells->add_compound incubate1 Incubate (30-60 min, 37°C) add_compound->incubate1 add_hoechst Add Hoechst 33342 incubate1->add_hoechst incubate2 Incubate (30-60 min, 37°C) add_hoechst->incubate2 wash Wash cells with PBS incubate2->wash read_fluorescence Measure fluorescence (Ex: 350nm, Em: 460nm) wash->read_fluorescence analyze Analyze data and determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the Hoechst 33342 assay to determine BCRP inhibition.

Conclusion

Elacridar remains a cornerstone for studying P-gp and BCRP-mediated multidrug resistance. Its complex structure, featuring a synergistic combination of an acridone carboxamide core and a tetrahydroisoquinoline moiety, confers potent inhibitory activity against these critical ABC transporters. While a complete, systematic SAR profile of Elacridar analogs is an area for future research, the existing data provides valuable insights into the key structural features required for potent inhibition. The standardized experimental protocols detailed in this guide offer robust methods for the continued evaluation of Elacridar and the development of novel, even more effective, MDR modulators. The strategic application of these assays and a deeper understanding of Elacridar's SAR will undoubtedly accelerate the discovery of new therapeutic strategies to overcome multidrug resistance in cancer and other diseases.

References

Elacridar Hydrochloride: An In-depth Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacridar hydrochloride (GF120918) is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of these transporters leads to the active efflux of a broad spectrum of chemotherapeutic agents, reducing their intracellular concentration and efficacy. This guide provides a comprehensive technical overview of elacridar, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Multidrug resistance (MDR) is a major impediment to successful cancer chemotherapy. A primary mechanism of MDR is the overexpression of ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which function as energy-dependent drug efflux pumps.[1][2] this compound has emerged as a critical research tool to investigate and overcome MDR. By inhibiting P-gp and BCRP, elacridar restores the sensitivity of resistant cancer cells to various anticancer drugs.[1][2] This document serves as a technical resource for researchers utilizing elacridar in their cancer research endeavors.

Mechanism of Action

Elacridar is a non-competitive inhibitor that binds to P-gp and BCRP, inducing a conformational change that prevents the hydrolysis of ATP required for drug efflux.[3] This inhibition leads to the intracellular accumulation of chemotherapeutic agents that are substrates of these transporters, thereby enhancing their cytotoxic effects. Elacridar's dual-inhibitory action makes it a versatile tool for studying cancers with resistance mediated by either or both transporters.[1][2]

cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp_BCRP P-gp / BCRP Transporter Chemo_out Chemotherapeutic Drug Pgp_BCRP->Chemo_out Drug Efflux ADP ADP + Pi Pgp_BCRP->ADP Chemo_in Chemotherapeutic Drug Chemo_in->Pgp_BCRP Target Intracellular Target (e.g., DNA, Tubulin) Chemo_in->Target Cytotoxicity Chemo_out->Chemo_in Drug Influx Elacridar Elacridar Elacridar->Pgp_BCRP Inhibition ATP ATP ATP->Pgp_BCRP

Caption: Elacridar inhibits P-gp/BCRP-mediated drug efflux.

Signaling Pathways

The expression and function of P-gp and BCRP are regulated by complex signaling pathways, often implicated in cancer progression and survival. Understanding these pathways is crucial for contextualizing the effects of elacridar.

P-glycoprotein (P-gp/ABCB1) Regulation

The PI3K/Akt and MAPK signaling pathways are known to upregulate the expression of P-gp, contributing to MDR.[4][5] Activation of these pathways can lead to the phosphorylation of transcription factors that bind to the ABCB1 promoter, enhancing its transcription.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK Pgp P-gp Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB ABCB1 ABCB1 Gene NFkB->ABCB1 Transcription ABCB1->Pgp Translation

Caption: P-gp expression is regulated by PI3K/Akt and MAPK pathways.

Breast Cancer Resistance Protein (BCRP/ABCG2) Regulation

The PI3K/Akt pathway also plays a significant role in regulating BCRP expression and function.[6][7] Additionally, hypoxia-inducible factor 1-alpha (HIF-1α) can upregulate BCRP expression in the hypoxic tumor microenvironment.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCRP BCRP PI3K PI3K Akt Akt PI3K->Akt ABCG2 ABCG2 Gene Akt->ABCG2 Transcription HIF1a HIF-1α HIF1a->ABCG2 Transcription ABCG2->BCRP Translation

Caption: BCRP expression is influenced by PI3K/Akt and HIF-1α.

Quantitative Data

The efficacy of elacridar is quantified by its ability to reverse drug resistance, typically measured as the fold-reversal of the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent.

Cell LineResistant Transporter(s)Chemotherapeutic AgentElacridar Concentration (µM)Fold Reversal of Resistance
A2780PR1 (Ovarian)P-gpPaclitaxel0.1162
A2780PR2 (Ovarian)P-gpPaclitaxel0.1397
A2780PR1 (Ovarian)P-gpDoxorubicin0.146
A2780PR2 (Ovarian)P-gpDoxorubicin0.192.8
A2780TR1 (Ovarian)BCRPTopotecan0.110.88
A2780TR2 (Ovarian)BCRPTopotecan0.16.91
A2780TR1 (Ovarian)BCRPMitoxantrone23.93
A2780TR2 (Ovarian)BCRPMitoxantrone21.90
H1299-DR (NSCLC)P-gpDocetaxel0.25 µg/mlPartial Reversal
MCF-7/PTX (Breast)P-gp, ABCC3Paclitaxel15.5

Data compiled from multiple sources.[1][2][8][9]

Cell LineTransporterIC50 (µM)Assay Description
HEK293ABCG20.41Mitoxantrone efflux by flow cytometry
MCF7BCRP0.4Hoechst 33342 staining
MDCKBCRP0.43Pheophorbide A assay
MDCK-IIP-gp0.4Rhodamine 123 efflux

IC50 values for elacridar's inhibitory activity on specific transporters.[10]

Experimental Protocols

In Vitro Cytotoxicity (MTT) Assay

This protocol determines the IC50 of a chemotherapeutic agent in the presence and absence of elacridar.

Materials:

  • Cancer cell lines (drug-sensitive and resistant)

  • 96-well plates

  • Complete culture medium

  • Chemotherapeutic agent

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of elacridar (e.g., 0.1-1 µM).

  • Replace the medium in the wells with the drug-containing medium. Include appropriate controls (untreated cells, cells with elacridar alone).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[12]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values and the fold-reversal of resistance.

A Seed cells in 96-well plate B Add serial dilutions of chemotherapeutic +/- Elacridar A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Read absorbance (570 nm) F->G H Calculate IC50 and Fold Reversal G->H

Caption: Workflow for an MTT-based cytotoxicity assay.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Cancer cell lines

  • Flow cytometry tubes

  • PBS with 1% BSA

  • Rhodamine 123

  • This compound

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in cold PBS with 1% BSA at a concentration of 1x10^6 cells/mL.

  • Pre-incubate the cells with or without elacridar (e.g., 1 µM) for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C in the dark.[14]

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Analyze the cells on a flow cytometer, measuring the fluorescence in the FL1 channel.

  • Compare the mean fluorescence intensity (MFI) of the different treatment groups. An increase in MFI in the presence of elacridar indicates inhibition of P-gp-mediated efflux.

A Harvest and resuspend cells B Pre-incubate +/- Elacridar A->B C Add Rhodamine 123 B->C D Incubate (30 min) C->D E Wash cells D->E F Analyze by Flow Cytometry E->F G Compare Mean Fluorescence Intensity F->G

Caption: Workflow for a Rhodamine 123 efflux assay.

In Vivo Applications

Elacridar is frequently used in preclinical animal models to investigate its potential to enhance the efficacy of chemotherapeutics in vivo.

Experimental Design Considerations:

  • Animal Model: Xenograft models using MDR cancer cell lines are commonly employed.

  • Dosing and Administration: Elacridar can be administered orally or intraperitoneally.[15] The timing of elacridar administration relative to the chemotherapeutic agent is critical.

  • Pharmacokinetics: Elacridar's own pharmacokinetic profile and its effect on the co-administered drug's pharmacokinetics must be assessed.[15]

  • Toxicity: The combination of elacridar and a chemotherapeutic agent may lead to increased toxicity, which needs to be carefully monitored.

A study in mice showed that oral co-administration of elacridar with paclitaxel or docetaxel increased the plasma concentrations of these drugs.[1] In xenograft models, elacridar has been shown to reverse resistance to doxorubicin.[1]

Clinical Perspective

Clinical trials have investigated elacridar's ability to enhance the oral bioavailability of chemotherapeutics that are P-gp substrates, such as paclitaxel and topotecan.[16] While some studies have shown that elacridar can increase the systemic exposure to these drugs, the clinical benefit has been modest.[16] Further research is needed to optimize dosing strategies and identify patient populations most likely to benefit from elacridar combination therapy.

Conclusion

This compound is a powerful and indispensable tool for investigating the mechanisms of multidrug resistance in cancer. Its potent dual inhibition of P-gp and BCRP allows researchers to probe the roles of these transporters and to evaluate strategies for overcoming MDR. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of elacridar in cancer research, with the ultimate goal of developing more effective therapeutic strategies for patients with drug-resistant tumors.

References

Methodological & Application

Elacridar Hydrochloride: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918) is a potent third-generation, non-competitive inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Elacridar's ability to block these efflux pumps makes it an invaluable tool in preclinical research to investigate and potentially overcome MDR.[1][2] This document provides detailed in vitro experimental protocols for assessing the activity of Elacridar and its effects on chemosensitivity and intracellular drug accumulation.

Mechanism of Action

Elacridar functions by directly inhibiting the ATP-dependent efflux activity of P-gp and BCRP.[3] It is believed to bind to a site within the transmembrane domains of P-gp, distinct from the substrate-binding site, allosterically preventing the conformational changes necessary for drug transport.[1][4] By inhibiting these pumps, Elacridar increases the intracellular concentration of co-administered cytotoxic drugs that are P-gp or BCRP substrates, thereby restoring or enhancing their cytotoxic effects in resistant cancer cells.[1][4]

cluster_cell Cancer Cell Pgp P-gp/BCRP Efflux Pump Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding Target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Target Therapeutic Effect Extracellular Extracellular Space Drug_out->Extracellular Elacridar Elacridar Elacridar->Pgp Inhibition Extracellular->Drug_in Influx

Caption: Mechanism of Elacridar in overcoming multidrug resistance.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Elacridar in various experimental settings.

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Elacridar

Assay SystemMethodIC50 ValueReference
P-gp expressing cell membranes[3H]azidopine photoaffinity labeling0.16 µM[5]

Table 2: Re-sensitization of Drug-Resistant Ovarian Cancer Cells by Elacridar

Cell LineChemotherapeutic AgentElacridar Concentration (µM)IC50 of Chemo Agent (ng/mL)Fold Decrease in IC50Reference
A2780PR1 (PAC-Resistant) Paclitaxel (PAC)0755-[1]
0.14.41171[1]
14.04187[1]
Doxorubicin (DOX)02033-[1]
0.144.446[1]
150.041[1]
A2780PR2 (PAC-Resistant) Paclitaxel (PAC)01970-[1]
0.14.49439[1]
14.07483[1]
Doxorubicin (DOX)06292-[1]
0.167.892.8[1]
162.1101[1]
A2780 (Sensitive) Paclitaxel (PAC)02.52-[1]
0.12.18No significant change[1]
12.50No significant change[1]

Table 3: Re-sensitization of Topotecan-Resistant Ovarian Cancer Cells by Elacridar

Cell LineChemotherapeutic AgentElacridar Concentration (µM)IC50 of Chemo Agent (ng/mL)Fold Decrease in IC50Reference
A2780TR1 (TOP-Resistant) Topotecan (TOP)0204.68-[6]
0.118.8110.88[6]
115.2913.65[6]
512.0516.98[6]
A2780TR2 (TOP-Resistant) Topotecan (TOP)0132.00-[6]
0.119.116.91[6]
111.1111.88[6]
57.6117.59[6]

Experimental Protocols

Chemosensitivity Potentiation Assay (MTT Assay)

This protocol determines the ability of Elacridar to sensitize resistant cancer cells to a chemotherapeutic agent.

Materials:

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of Elacridar (e.g., 0.1 µM and 1 µM).[1] The final DMSO concentration should be kept below 0.1%.[5]

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with Elacridar alone to test its intrinsic cytotoxicity and untreated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.

Cellular Accumulation Assay (Rhodamine 123 or Calcein-AM)

This assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent substrate.

Materials:

  • Resistant and sensitive cancer cell lines

  • This compound

  • Rhodamine 123 or Calcein-AM (fluorescent P-gp substrates)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in fresh medium.

  • Elacridar Pre-incubation: Treat the cells with Elacridar (e.g., 0.1 µM or 1 µM) for 30-60 minutes at 37°C.[7] An untreated control group should be included.

  • Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 at 1 µg/mL) to the cell suspension and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Washing: Terminate the incubation by washing the cells twice with ice-cold PBS to remove extracellular substrate.[7]

  • Analysis:

    • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer. Increased fluorescence in Elacridar-treated cells compared to untreated cells indicates inhibition of P-gp efflux.[1]

    • Fluorescence Microscopy: Plate the cells on coverslips or in imaging-compatible plates. After washing, visualize the intracellular fluorescence using a fluorescence microscope.[1]

  • Data Analysis: Quantify the mean fluorescence intensity for each condition. An increase in fluorescence in the presence of Elacridar demonstrates its inhibitory effect on the efflux pump.

cluster_workflow In Vitro P-gp/BCRP Inhibition Workflow cluster_assays 5. Assay Readout cluster_analysis 6. Data Analysis A 1. Seed Cells (P-gp/BCRP expressing) B 2. Pre-incubate with Elacridar or Vehicle A->B C 3. Add P-gp/BCRP Substrate (Chemotherapeutic or Fluorescent Dye) B->C D 4. Incubate C->D E Chemosensitivity Assay (e.g., MTT) D->E F Accumulation Assay (e.g., Flow Cytometry) D->F G Calculate IC50 Values E->G H Quantify Mean Fluorescence Intensity F->H I Conclusion: Assess Reversal of Resistance and Pump Inhibition G->I H->I

Caption: General experimental workflow for assessing P-gp/BCRP inhibition.

Conclusion

This compound is a critical research tool for studying and overcoming multidrug resistance mediated by P-gp and BCRP. The protocols outlined above provide a framework for in vitro assessment of its efficacy in sensitizing cancer cells to various chemotherapeutic agents and for directly measuring its inhibitory effect on efflux pump activity. These experiments are fundamental in the preclinical evaluation of MDR reversal agents and in understanding the mechanisms of drug resistance.

References

Elacridar Hydrochloride: In Vivo Dosing Strategies for P-glycoprotein Inhibition in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Elacridar hydrochloride (GF120918) is a potent third-generation inhibitor of the efflux transporters P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2).[1][2][3] Its application in preclinical in vivo studies, particularly in mice, is crucial for investigating the pharmacokinetics of co-administered drug substrates and enhancing their delivery to target tissues, such as the brain.[1][3] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in mice, aimed at researchers, scientists, and professionals in drug development.

Data Summary: Pharmacokinetic Parameters of Elacridar in Mice

The following tables summarize key pharmacokinetic data for Elacridar administered via different routes in mice. These values are essential for designing experiments that require effective inhibition of P-gp and BCRP.

Table 1: Pharmacokinetic Parameters of Elacridar by Route of Administration in FVB Wild-Type Mice

Route of AdministrationDose (mg/kg)VehicleAbsolute Bioavailability (%)Terminal Half-life (t½) (hours)Brain-to-Plasma Partition Coefficient (Kp,brain)Reference
Intravenous (IV)2.5Dimethyl sulfoxide, propylene glycol, and saline (2:2:1 v/v/v)-~40.82[1]
Intraperitoneal (IP)1000.5% hydroxypropylmethylcellulose and 1% Tween 801~40.43[1][4]
Oral (PO)1000.5% hydroxypropylmethylcellulose and 1% Tween 8022~204.31[1][4]
Oral (PO)50DMSO, polysorbate 80, ethanol, and water (final conc. 5%, 2.5%, 2.5%, and water)Not reportedNot reportedNot reported[5]

Table 2: Impact of Elacridar on Co-administered P-gp Substrates in Mice

P-gp SubstrateElacridar Dose and RouteEffect on Substrate Brain PenetrationMouse StrainReference
Sunitinib100 mg/kg PO~12-fold increase in brain penetrationWild-type[1]
EAI04550 mg/kg PO5.4-fold increase in brain-to-plasma ratio and 17-fold increase in brain concentrationWild-type[5]
Digoxin5 mg/kg IV4-fold increase in brain concentrationNot specified[6]
Quinidine5 mg/kg IV38-fold increase in brain to plasma area under the curve (B/P) ratioNot specified[6]
Talinolol5 mg/kg IV2-fold increase in B/P ratioNot specified[6]
Paclitaxel50 mg/kg POIncreased plasma and brain concentrationsNude mice[2][7]

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below. These protocols are based on established and cited experimental procedures.

Protocol 1: Oral Administration of Elacridar Suspension

This protocol is suitable for studies requiring sustained plasma concentrations of Elacridar to inhibit intestinal and blood-brain barrier P-gp.

Materials:

  • This compound powder

  • 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) in sterile water

  • 1% (v/v) Tween 80 in sterile water

  • Sterile water for injection

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes (1 mL)

Procedure:

  • Preparation of Vehicle: Prepare a sterile solution of 0.5% HPMC and 1% Tween 80 in water.

  • Formulation of Elacridar Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25 g mouse receiving 0.25 mL).

    • In a sterile microcentrifuge tube, add a small amount of the vehicle to the Elacridar powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

    • For improved suspension, sonicate the mixture for 5-10 minutes.

    • Prepare the suspension fresh on the day of the experiment.[1]

  • Dosing:

    • Gently mix the suspension before drawing it into the syringe.

    • Administer the suspension to the mouse via oral gavage at a volume appropriate for the mouse's weight (typically 5-10 mL/kg). For a 100 mg/kg dose using a 10 mg/mL suspension, the dosing volume is 10 mL/kg.[1]

Protocol 2: Intravenous Administration of Elacridar Solution

This protocol is used for studies requiring rapid achievement of peak plasma concentrations and for determining absolute bioavailability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Propylene glycol (PG)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with a 28-30 gauge needle

  • Mouse restrainer

Procedure:

  • Preparation of Vehicle: Prepare a vehicle solution of DMSO, propylene glycol, and saline in a 2:2:1 (v/v/v) ratio.[1]

  • Formulation of Elacridar Solution:

    • Dissolve the this compound powder in the vehicle to achieve the desired final concentration (e.g., 1.25 mg/mL for a 2.5 mg/kg dose).[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare the dosing solution fresh on the day of the experiment.[1]

  • Dosing:

    • Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Administer the Elacridar solution via a slow bolus injection into a lateral tail vein. The injection volume is typically 2 µL/g of body weight.[1]

Visualizations

The following diagrams illustrate the mechanism of Elacridar and a typical experimental workflow for assessing its impact on drug distribution to the brain.

Elacridar_Mechanism cluster_BBB Blood-Brain Barrier Endothelial Cell cluster_Brain Brain Parenchyma Pgp P-gp/BCRP Efflux Transporter Drug Co-administered Drug (P-gp Substrate) Pgp->Drug Drug->Pgp Efflux Drug_in_Brain Increased Drug Concentration Drug->Drug_in_Brain Enhanced Penetration Elacridar Elacridar Elacridar->Pgp Inhibition Experimental_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis Formulation Prepare Elacridar and Drug Formulations Group1 Control Group: Administer Drug Alone Formulation->Group1 Group2 Treatment Group: Administer Elacridar (e.g., 30 min prior) Formulation->Group2 Collection Collect Blood and Brain Samples at Timed Intervals Group1->Collection Administer_Drug Administer Drug to Treatment Group Group2->Administer_Drug Administer_Drug->Collection Quantification Quantify Drug Concentrations (e.g., LC-MS/MS) Collection->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., AUC, Kp,brain) Quantification->PK_Analysis

References

Application Notes and Protocols: Enhancing Brain Drug Concentration with Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Elacridar, a potent dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), to increase the concentration of therapeutic agents in the brain. By inhibiting these key efflux transporters at the blood-brain barrier (BBB), Elacridar offers a promising strategy to overcome drug resistance and enhance the efficacy of treatments for central nervous system (CNS) disorders.

Introduction to Elacridar

Elacridar (GF120918) is a third-generation, non-competitive inhibitor of P-gp and BCRP.[1][2] These ATP-binding cassette (ABC) transporters are highly expressed on the luminal membrane of brain capillary endothelial cells, forming a critical component of the BBB.[3][4] They actively extrude a wide range of xenobiotics, including many therapeutic drugs, from the brain back into the systemic circulation, thereby limiting their CNS penetration and therapeutic efficacy.[3][5] Elacridar's ability to inhibit both P-gp and BCRP makes it a valuable tool for enhancing the brain delivery of dual-substrate drugs.[1][6]

Mechanism of Action at the Blood-Brain Barrier

The concerted action of P-gp and BCRP at the BBB significantly restricts the entry of numerous drugs into the brain.[5][6][7] Elacridar administration blocks this efflux mechanism, leading to a substantial increase in the brain-to-plasma concentration ratio of co-administered substrate drugs. This effect is achieved by non-competitively binding to the transporters, thereby inhibiting their ATP-dependent conformational changes required for drug efflux.

BBB_Efflux_Inhibition cluster_0 Blood-Brain Barrier Endothelial Cell cluster_1 Efflux Transporters Drug_Blood Drug in Bloodstream BBB Endothelial Cell Drug_Blood->BBB Uptake Drug_Brain Drug in Brain BBB->Drug_Brain Diffusion Pgp P-gp Drug_Brain->Pgp BCRP BCRP Drug_Brain->BCRP Pgp->Drug_Blood Efflux BCRP->Drug_Blood Efflux Elacridar Elacridar Elacridar->Pgp Inhibition Elacridar->BCRP Inhibition

Figure 1: Mechanism of Elacridar at the Blood-Brain Barrier.

Quantitative Data on Elacridar-Mediated Increase in Brain Drug Concentration

The co-administration of Elacridar has been shown to significantly increase the brain penetration of various P-gp and BCRP substrate drugs in preclinical models. The following tables summarize the quantitative effects observed in rodent studies.

Table 1: Effect of Elacridar on the Brain-to-Plasma Ratio of P-gp/BCRP Substrates in Mice

Co-administered DrugElacridar Dose (mg/kg) & RouteFold Increase in Brain-to-Plasma (B/P) RatioReference
Quinidine5 (IV)38[8][9]
Digoxin5 (IV)4[8][9]
Talinolol5 (IV)2[8][9]
Sunitinib100 (Oral)12[1]
EAI04550 (Oral)5.4[10]
TopotecanNot Specified3.2 (in Mdr1a/b(-/-)Bcrp1(-/-) mice)[6]

Table 2: Effect of Elacridar on the Brain-to-Plasma Ratio of P-gp/BCRP Substrates in Rats

Co-administered DrugElacridar Dose (mg/kg) & RouteFold Increase in Brain-to-Plasma (B/P) RatioReference
Quinidine5 (IV)70[9]
Lapatinib5 (Oral)1.9 (AUC in brain tissue)[11]

Table 3: Pharmacokinetic Parameters of Elacridar in Mice

Administration RouteDose (mg/kg)Bioavailability (%)Terminal Half-life (h)Brain-to-Plasma Partition Coefficient (Kp,brain)Reference
Intravenous (IV)2.5100~40.82[1][12]
Intraperitoneal (IP)1001~40.43[1][12]
Oral10022~204.31[1][12]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of Elacridar on brain drug delivery in preclinical rodent models.

In Vivo Protocol for Assessing P-gp/BCRP-Mediated Efflux at the BBB

This protocol is adapted from studies by Mittapalli et al. (2012) and provides a robust method for screening the susceptibility of a test compound to P-gp and BCRP-mediated efflux.[8][9]

Objective: To determine the effect of Elacridar on the brain-to-plasma concentration ratio of a test compound.

Materials:

  • Test compound

  • Elacridar

  • Vehicle for Elacridar (e.g., 10% DMAC, 40% PEG-400, 30% HPβCD, and 20% water)[8]

  • Vehicle for test compound

  • Male FVB wild-type mice (8-10 weeks old)[1]

  • Analytical equipment for drug quantification (e.g., UPLC-MS/MS)[8]

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week with ad libitum access to food and water under a 12-h light/dark cycle.[1]

  • Group Allocation: Divide mice into two groups: a control group receiving the vehicle for Elacridar and a treatment group receiving Elacridar.

  • Elacridar Administration: Administer Elacridar intravenously (IV) at a dose of 5 mg/kg, 30 minutes prior to the administration of the test compound.[8][9] The control group receives an equivalent volume of the vehicle.

  • Test Compound Administration: Administer the test compound (e.g., 2 mg/kg for digoxin, 5 mg/kg for quinidine) intravenously.[8]

  • Sample Collection: At predetermined time points (e.g., 1, 3, 5, and 7 hours post-dose of the test compound), collect blood and brain samples.[8]

  • Sample Processing:

    • Blood: Centrifuge blood samples to obtain plasma.[8]

    • Brain: Weigh the brain tissue and homogenize it in 4 volumes (w/v) of phosphate-buffered saline (PBS).[8]

  • Sample Analysis: Analyze the concentration of the test compound in plasma and brain homogenates using a validated analytical method such as UPLC-MS/MS.[8][13]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. Determine the area under the curve (AUC) for both brain and plasma concentrations to calculate the ratio of brain AUC to plasma AUC (B/P ratio).[8][9]

experimental_workflow Start Start: Acclimatize Mice Group Divide into Control and Elacridar Groups Start->Group Admin_Ela Administer Elacridar (5 mg/kg IV) or Vehicle Group->Admin_Ela Wait Wait 30 minutes Admin_Ela->Wait Admin_Drug Administer Test Compound IV Wait->Admin_Drug Sample Collect Blood and Brain Samples at Timed Intervals Admin_Drug->Sample Process Process Samples: Plasma Separation & Brain Homogenization Sample->Process Analyze Quantify Drug Concentration (UPLC-MS/MS) Process->Analyze Calculate Calculate Brain-to-Plasma Ratio and AUC B/P Ratio Analyze->Calculate End End Calculate->End

Figure 2: In Vivo Experimental Workflow.

Analytical Protocol for Drug Quantification in Brain Tissue

Accurate quantification of drug concentrations in brain tissue is crucial for these studies. This protocol outlines a general procedure for sample preparation and analysis.

Objective: To accurately measure the concentration of a drug in brain homogenate.

Materials:

  • Brain tissue homogenate

  • Internal standard

  • Acetonitrile or other suitable protein precipitation solvent

  • Centrifuge

  • LC-MS/MS system[13]

Procedure:

  • Protein Precipitation: To a known volume of brain homogenate, add a known amount of internal standard and three volumes of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.[13]

  • Standard Curve: Prepare a standard curve of the drug in blank brain homogenate to accurately quantify the drug concentration in the samples.

Considerations and Best Practices

  • Route of Administration: The route of Elacridar administration significantly impacts its bioavailability and brain penetration. Oral administration leads to higher and more sustained brain concentrations compared to intravenous or intraperitoneal routes.[1][12]

  • Dose Optimization: The optimal dose of Elacridar may vary depending on the co-administered drug and the animal model. Dose-ranging studies are recommended to determine the most effective, non-toxic dose.[8][14]

  • Timing of Administration: The timing of Elacridar administration relative to the test compound is critical. Pre-treatment is necessary to ensure adequate inhibition of the efflux transporters at the time of peak drug concentration.[8][9]

  • Species Differences: The expression and function of P-gp and BCRP can vary between species. Therefore, results from rodent models should be cautiously extrapolated to humans.

  • Analytical Method Validation: It is essential to use a validated analytical method for the accurate quantification of drugs in biological matrices to ensure the reliability of the experimental data.[15][16]

Conclusion

Elacridar is a powerful research tool for investigating the role of P-gp and BCRP in limiting drug delivery to the brain. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at enhancing the CNS concentration of novel and existing therapeutic agents. By overcoming the formidable obstacle of the blood-brain barrier, Elacridar holds the potential to unlock new therapeutic possibilities for a wide range of neurological and oncological diseases.

References

Application Notes and Protocols: Elacridar Co-administration with Paclitaxel in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (PTX) is a potent antimitotic agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its efficacy, however, is often limited by the development of multidrug resistance (MDR). A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which functions as an ATP-dependent efflux pump.[3][4][5] P-gp actively transports a wide range of chemotherapeutic drugs, including paclitaxel, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.

Elacridar (also known as GG918 or GF120918) is a potent, third-generation, non-competitive inhibitor of P-gp and also inhibits another key ABC transporter, Breast Cancer Resistance Protein (BCRP).[3][6] By blocking these efflux pumps, elacridar can restore or enhance the sensitivity of resistant cancer cells to chemotherapeutic agents. This document provides a summary of key data and detailed protocols for studying the co-administration of elacridar and paclitaxel in preclinical cancer models.

Mechanism of Action: Overcoming P-gp Mediated Resistance

The co-administration of elacridar with paclitaxel is designed to counteract P-gp-mediated drug efflux. Paclitaxel, a substrate of P-gp, is pumped out of resistant cancer cells, failing to reach the therapeutic intracellular concentration required to stabilize microtubules and induce apoptosis. Elacridar inhibits P-gp, leading to increased intracellular accumulation of paclitaxel, thereby restoring its cytotoxic activity.[5][7]

cluster_cell P-gp Overexpressing Cancer Cell paclitaxel_in Paclitaxel (PTX) paclitaxel_accumulated Intracellular PTX Accumulation pgp_pump P-gp Efflux Pump paclitaxel_in->pgp_pump Enters Cell microtubules Microtubule Stabilization paclitaxel_accumulated->microtubules apoptosis Apoptosis microtubules->apoptosis label_with_elacridar With Elacridar: P-gp is inhibited, allowing PTX to accumulate and induce apoptosis. paclitaxel_out PTX pgp_pump->paclitaxel_out Efflux label_no_elacridar Without Elacridar: PTX is effluxed by P-gp, preventing apoptosis. elacridar Elacridar elacridar->pgp_pump Inhibits pgp_blocked P-gp Blocked

Caption: Mechanism of Elacridar in overcoming Paclitaxel resistance.

In Vitro Applications and Data

In vitro studies are crucial for determining the ability of elacridar to re-sensitize resistant cancer cells to paclitaxel. These experiments typically involve comparing the cytotoxicity of paclitaxel with and without elacridar in both drug-sensitive and drug-resistant cell lines.

Data Presentation: Re-sensitization of Ovarian Cancer Cells

The following table summarizes data from a study on paclitaxel-sensitive (A2780) and resistant (A2780PR1, A2780PR2) ovarian cancer cell lines. The data demonstrates that elacridar significantly reduces the IC₅₀ values of paclitaxel in resistant cells, indicating a reversal of resistance.[3]

Cell LineTreatmentPaclitaxel IC₅₀ (ng/mL)Fold Increase in Sensitivity
A2780PR1 Paclitaxel alone755-
Paclitaxel + 0.1 µM Elacridar4.66162-fold
Paclitaxel + 1.0 µM Elacridar4.04187-fold
A2780PR2 Paclitaxel alone1970-
Paclitaxel + 0.1 µM Elacridar4.96397-fold
Paclitaxel + 1.0 µM Elacridar4.07483-fold

Data extracted from a study on ovarian cancer cell lines.[3]

Experimental Protocols

This protocol is used to assess the cytotoxic effects of paclitaxel in combination with elacridar.

  • Cell Seeding: Seed cancer cells (e.g., A2780, A2780PR1, A2780PR2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24-48 hours.[8]

  • Treatment: Prepare serial dilutions of paclitaxel. Treat cells with paclitaxel alone or in combination with a fixed concentration of elacridar (e.g., 0.1 µM or 1.0 µM).[3] Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ values using non-linear regression analysis.

This assay measures the functional activity of the P-gp pump. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. Active P-gp will pump Calcein-AM out of the cell, resulting in low fluorescence. Inhibition of P-gp by elacridar will lead to Calcein-AM retention and a high fluorescence signal.[3][9]

  • Cell Preparation: Culture cells to 80-90% confluency.

  • Treatment: Pre-incubate the cells with elacridar (e.g., 1 µM) or a vehicle control for 30-60 minutes.

  • Substrate Addition: Add Calcein-AM to a final concentration of 1 µM and incubate for another 30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Wash the cells with PBS and observe under an inverted fluorescent microscope.[9] High fluorescence indicates P-gp inhibition.

    • Flow Cytometry: Harvest the cells, wash with cold PBS, and analyze the intracellular fluorescence using a flow cytometer. A shift to higher fluorescence intensity in elacridar-treated cells compared to controls indicates P-gp inhibition.[3]

arrow arrow start Start seed Seed Cells in 96-Well Plates start->seed adhere Allow Adherence (24-48h) seed->adhere treat Treat Cells: - Paclitaxel (PTX) alone - PTX + Elacridar - Control (untreated) adhere->treat incubate Incubate (72h) treat->incubate assay Perform Endpoint Assays incubate->assay mtt MTT Assay (Viability) assay->mtt For Cytotoxicity flow P-gp Activity Assay (e.g., Calcein-AM) assay->flow For Mechanism analyze Data Analysis: - Calculate IC50 - Assess P-gp Function mtt->analyze flow->analyze end End analyze->end

Caption: General workflow for in vitro evaluation of Elacridar and Paclitaxel.

In Vivo Applications and Data

In vivo studies in animal models are essential to evaluate the pharmacokinetics (PK) and efficacy of the drug combination. Elacridar can significantly alter the PK of paclitaxel, particularly its distribution to tissues protected by P-gp, such as the brain, and can enhance the oral bioavailability of paclitaxel by inhibiting intestinal P-gp.[6][10]

Data Presentation: Pharmacokinetics in Mice

The following tables summarize pharmacokinetic data from studies in nude mice and CYP3A4-humanized mice, demonstrating elacridar's ability to increase paclitaxel concentrations in the brain and plasma.

Table 1: Effect of Elacridar on Paclitaxel Brain and Plasma Concentrations in Nude Mice

Treatment GroupTime (h)Brain Conc. (nmol/g)Plasma Conc. (nmol/L)Brain/Plasma Ratio
Paclitaxel (8 mg/kg i.v.) 1.5~0.1 (near LOD)--
Paclitaxel + Elacridar (50 mg/kg p.o.) 1.50.25 - 0.7~100~0.005
3.00.25 - 0.7~25~2.5

Data represents an approximate 2.5 to 7.2-fold increase in brain concentration with elacridar co-administration.[11][12][13] LOD: Limit of Detection.

Table 2: Effect of Oral Elacridar and Ritonavir on Oral Paclitaxel Plasma Exposure in Mice

Treatment GroupFold Increase in Paclitaxel Plasma Concentration (AUC)
Paclitaxel (10 mg/kg) + Elacridar (25 mg/kg) 10.7-fold
Paclitaxel (10 mg/kg) + Ritonavir (12.5 mg/kg) 2.5-fold
Paclitaxel (10 mg/kg) + Elacridar + Ritonavir 31.9-fold

Data shows that inhibiting both P-gp (with elacridar) and CYP3A metabolism (with ritonavir) dramatically increases the oral bioavailability of paclitaxel.[10]

Experimental Protocols

This protocol describes a typical PK study to assess the effect of elacridar on paclitaxel distribution.

  • Animal Model: Use appropriate mouse models, such as nude mice for brain distribution studies or CYP3A4-humanized mice for oral bioavailability studies.[10][11]

  • Grouping: Divide animals into at least two groups:

    • Group 1 (Control): Receives paclitaxel alone.

    • Group 2 (Treatment): Receives elacridar followed by paclitaxel.

  • Drug Administration:

    • Administer elacridar (e.g., 50 mg/kg) via oral gavage (p.o.).[12][13]

    • After a set pre-treatment interval (e.g., 4 hours), administer paclitaxel (e.g., 8 mg/kg) intravenously (i.v.) via tail vein injection.[12][13]

  • Sample Collection: At predetermined time points (e.g., 1.5, 3, 6, 24 hours), euthanize a subset of animals from each group.[11]

  • Tissue Harvesting: Collect blood (via cardiac puncture) and tissues (brain, liver, kidney). Process blood to obtain plasma.[12][13]

  • Sample Analysis: Homogenize tissue samples. Extract paclitaxel from plasma and tissue homogenates. Quantify paclitaxel concentrations using a validated analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]

  • Data Analysis: Calculate key pharmacokinetic parameters, such as Area Under the Curve (AUC), Cmax, and tissue-to-plasma concentration ratios.

arrow arrow start Start group Acclimate & Group Mice (e.g., Control vs. Treatment) start->group elacridar Administer Elacridar (p.o.) to Treatment Group (Time = -4h) group->elacridar paclitaxel Administer Paclitaxel (i.v.) to All Groups (Time = 0) elacridar->paclitaxel sampling Serial Euthanasia and Sample Collection at Multiple Time Points paclitaxel->sampling collect Collect Blood (Plasma) & Tissues (Brain, Liver) sampling->collect process Process Samples (Homogenization, Extraction) collect->process hplc Quantify Drug Levels (RP-HPLC) process->hplc pk Pharmacokinetic Analysis (AUC, Cmax, Ratios) hplc->pk end End pk->end

Caption: General workflow for an in vivo pharmacokinetic study.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elacridar (GF120918) is a potent third-generation, dual inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are key players in multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5] Elacridar has been shown to reverse this resistance and re-sensitize cancer cells to various cytotoxic drugs.[4][6][7] These application notes provide detailed protocols for in vitro models to test the efficacy of Elacridar in overcoming P-gp and BCRP-mediated drug resistance.

Core Concepts: Mechanism of Action

Elacridar functions by competitively inhibiting the substrate binding sites of P-gp and BCRP, thus preventing the efflux of chemotherapeutic drugs. This leads to an increased intracellular accumulation of the cytotoxic agent, restoring its therapeutic effect.

cluster_cell Cancer Cell Pgp_BCRP P-gp/BCRP Transporter Chemo_out Extracellular Space Pgp_BCRP->Chemo_out ATP-dependent Chemo Chemotherapeutic Drug Chemo->Pgp_BCRP Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Binding Elacridar Elacridar Elacridar->Pgp_BCRP Inhibition Apoptosis Apoptosis Target->Apoptosis Induction

Caption: Elacridar's mechanism of action in overcoming multidrug resistance.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is critical for evaluating Elacridar's efficacy. It is essential to use cell lines with well-characterized expression of P-gp and/or BCRP. A common approach is to use a parental sensitive cell line and its drug-resistant counterpart that overexpresses the transporter of interest.

Recommended Cell Lines:

  • Ovarian Cancer: A2780 (sensitive) and A2780TR1/A2780TR2 (Topotecan-resistant, BCRP overexpressing)[4]; A2780PR1/A2780PR2 (Paclitaxel-resistant, P-gp overexpressing).[6]

  • Chronic Myeloid Leukemia: K562, LAMA-84 (sensitive) and K562-RC, K562-RD (drug-resistant, P-gp and BCRP overexpressing).[4]

  • Kidney Cancer: ACHN, Caki-1, 786-O.[1]

  • Breast Cancer: MCF-7.[1]

  • Non-Small Cell Lung Cancer: H1299 and H1299-DR (Docetaxel-resistant, P-gp overexpressing).[8]

  • Transfected Cell Lines: MDCKII cells transfected with human MDR1 (P-gp) or BCRP.[9][10]

General Cell Culture Protocol:

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For resistant cell lines, it may be necessary to maintain selective pressure by including a low concentration of the resistance-inducing drug in the culture medium. This should be removed prior to experiments to avoid interference.

Cytotoxicity and Re-sensitization Assays (MTT Assay)

This assay determines the ability of Elacridar to restore the sensitivity of resistant cells to chemotherapeutic agents.

Protocol:

  • Seed cells in 96-well plates at a density of 3.0 x 10^3 cells per well and allow them to adhere for 24 hours.[1]

  • Prepare serial dilutions of the chemotherapeutic drug (e.g., Paclitaxel, Doxorubicin, Topotecan) with and without a fixed concentration of Elacridar (e.g., 0.1 µM, 1 µM, 2 µM, 5 µM).[4][6] A vehicle control (e.g., 0.1% DMSO) should also be included.[1]

  • Remove the culture medium from the wells and add the drug-containing medium.

  • Incubate the plates for 72 hours.[4][6]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[1]

  • Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) values from the dose-response curves.

start Seed Cells in 96-well Plate treat Treat with Chemotherapeutic +/- Elacridar start->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 dissolve Dissolve Formazan in DMSO incubate2->dissolve read Read Absorbance dissolve->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT-based cytotoxicity and re-sensitization assay.

Transporter Activity Assays (Fluorescent Substrate Accumulation)

These assays directly measure the inhibitory effect of Elacridar on the efflux activity of P-gp and BCRP using fluorescent substrates.

Common Fluorescent Substrates:

  • BCRP: Hoechst 33342, Mitoxantrone (MIT).[4]

  • P-gp: Calcein-AM, Rhodamine-123.[6][11]

Protocol (Flow Cytometry):

  • Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of Elacridar (e.g., 0.1 µM, 1 µM, 2 µM, 5 µM) or a vehicle control for 30 minutes at 37°C.[4]

  • Add the fluorescent substrate (e.g., Hoechst 33342 at 5 µM) and incubate for a further 60-90 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.

  • An increase in fluorescence in Elacridar-treated cells compared to the control indicates inhibition of transporter efflux.

start Harvest and Resuspend Cells preincubate Pre-incubate with Elacridar start->preincubate add_substrate Add Fluorescent Substrate preincubate->add_substrate incubate Incubate add_substrate->incubate wash Wash Cells incubate->wash analyze Analyze by Flow Cytometry wash->analyze

Caption: Workflow for the fluorescent substrate accumulation assay via flow cytometry.

Vesicular Transport Assay

This assay utilizes inside-out membrane vesicles from cells overexpressing the transporter of interest to directly measure the ATP-dependent transport of a substrate and its inhibition by Elacridar.

Protocol:

  • Prepare inside-out membrane vesicles from cells overexpressing P-gp or BCRP.

  • Incubate the vesicles with a radiolabeled or fluorescent substrate of the transporter in the presence and absence of ATP.

  • To test for inhibition, co-incubate the vesicles with the substrate, ATP, and varying concentrations of Elacridar.

  • After incubation, rapidly filter the mixture to separate the vesicles from the assay buffer.

  • Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting or fluorescence measurement.

  • A decrease in ATP-dependent transport in the presence of Elacridar indicates inhibition.

Data Presentation

Table 1: Re-sensitization of Paclitaxel (PAC)-Resistant Ovarian Cancer Cells by Elacridar
Cell LineTreatmentIC50 (ng/mL)Fold Change in Sensitivity
A2780PR1 PAC alone755-
PAC + 0.1 µM Elacridar4.66162-fold
PAC + 1 µM Elacridar4.04187-fold
A2780PR2 PAC alone1970-
PAC + 0.1 µM Elacridar4.96397-fold
PAC + 1 µM Elacridar4.07483-fold
Data adapted from a study on P-gp overexpressing ovarian cancer cell lines.[6]
Table 2: Re-sensitization of Topotecan (TOP)-Resistant Ovarian Cancer Cells by Elacridar
Cell LineTreatmentIC50 (ng/mL)Fold Change in Sensitivity
A2780TR1 TOP alone204.68-
TOP + 0.1 µM Elacridar18.8110.88-fold
TOP + 1 µM Elacridar15.2913.65-fold
TOP + 2 µM Elacridar14.9913.65-fold
TOP + 5 µM Elacridar12.0516.98-fold
A2780TR2 TOP alone132.00-
TOP + 0.1 µM Elacridar15.548.50-fold
TOP + 1 µM Elacridar12.3310.71-fold
TOP + 2 µM Elacridar11.2311.75-fold
TOP + 5 µM Elacridar9.8713.37-fold
Data adapted from a study on BCRP overexpressing ovarian cancer cell lines.[4]

Conclusion

The in vitro models and protocols described provide a robust framework for evaluating the efficacy of Elacridar as a P-gp and BCRP inhibitor. These assays are essential for determining its potential to overcome multidrug resistance in various cancer types and for elucidating its mechanism of action. Consistent and well-documented experimental procedures are crucial for obtaining reliable and reproducible data in the development of novel cancer therapeutic strategies involving Elacridar.

References

Application Notes and Protocols for Studying Elacridar's Effect on the Blood-Brain Barrier in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the effects of Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), on the blood-brain barrier (BBB). The following sections detail experimental designs, quantitative data from key studies, and step-by-step protocols for practical application in a research setting.

Introduction to Elacridar and its Role at the BBB

Elacridar (GF120918) is a third-generation, non-transported inhibitor of two major ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are highly expressed on the luminal membrane of brain endothelial cells, forming a critical component of the BBB.[3] They actively efflux a wide range of xenobiotics, including many therapeutic drugs, from the brain back into the bloodstream, thereby limiting their central nervous system (CNS) penetration.

By inhibiting P-gp and BCRP, Elacridar can significantly increase the brain accumulation of drugs that are substrates of these transporters. This makes it an invaluable tool in preclinical drug development for:

  • Screening new chemical entities for their susceptibility to P-gp and BCRP-mediated efflux at the BBB.[4][5][6]

  • Investigating the potential to enhance CNS delivery of therapeutic agents for neurological disorders or brain tumors.[7]

  • Studying the physiological and pathological roles of P-gp and BCRP at the BBB.

Rodent models, particularly mice and rats, are the most common in vivo systems for these investigations. The following protocols are designed to be adapted for use in these species.

Animal Models and Experimental Design Considerations

The choice of animal model and experimental design is crucial for obtaining reliable and translatable data.

Animal Models:

  • Wild-type rodents (mice and rats): Most commonly used to assess the baseline effect of Elacridar on BBB permeability for a given compound.[4][5][6] FVB and C57BL/6 mice are frequently cited strains.

  • Transporter knockout mice: Mdr1a/b(-/-) (P-gp knockout), Bcrp1(-/-) (BCRP knockout), and Mdr1a/b(-/-)Bcrp1(-/-) (dual knockout) mice are powerful tools to elucidate the specific contribution of each transporter to drug efflux and to validate the inhibitory effect of Elacridar.[1][7]

Key Experimental Considerations:

  • Route of Administration: Elacridar can be administered intravenously (IV), intraperitoneally (IP), or orally (PO). The choice of route impacts its bioavailability and resulting plasma and brain concentrations.[2][8][9] IV administration provides rapid and complete bioavailability, making it suitable for acute inhibition studies.[4][5][6] Oral administration is relevant for assessing the potential for clinical co-administration.[2][10]

  • Dose and Pre-treatment Time: The dose of Elacridar and the timing of its administration relative to the probe substrate are critical parameters that need to be optimized to achieve maximal inhibition of P-gp and BCRP at the BBB.[5]

  • Probe Substrates: Known P-gp and/or BCRP substrates are co-administered with Elacridar to quantify the extent of BBB modulation. The selection of the probe substrate should be based on its specificity for the transporter(s) of interest.

  • Negative Controls: A compound that is not a substrate for P-gp or BCRP, such as atenolol, should be included to ensure that Elacridar's effect is specific to transporter inhibition and does not cause non-specific disruption of the BBB.[4][5][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of Elacridar on the brain accumulation of P-gp and BCRP substrates in rodents.

Table 1: Effect of Intravenous Elacridar on Brain-to-Plasma Ratios of P-gp Substrates in Mice

Probe SubstrateElacridar Dose (IV)Pre-treatment TimeFold Increase in Brain/Plasma AUC RatioReference
Quinidine5 mg/kg0.5 h38[4][5]
Digoxin5 mg/kg0.5 h4[4][5]
Talinolol5 mg/kg0.5 h2[4][5]

Table 2: Effect of Intravenous Elacridar on Brain-to-Plasma Ratios of P-gp Substrates in Rats

Probe SubstrateElacridar Dose (IV)Pre-treatment TimeFold Increase in Brain/Plasma AUC RatioReference
Quinidine5 mg/kg0.5 h70[4][5]

Table 3: Brain-to-Plasma Partition Coefficient (Kp,brain) of Elacridar in Mice via Different Administration Routes

Route of AdministrationElacridar DoseKp,brainReference
Intravenous (IV)2.5 mg/kg0.82[8][9]
Intraperitoneal (IP)100 mg/kg0.43[8][9]
Oral (PO)100 mg/kg4.31[8][9]

Table 4: Effect of Elacridar on Brain Accumulation of EAI045 in Wild-Type Mice

TreatmentFold Increase in Brain ConcentrationFold Increase in Brain-to-Plasma RatioReference
EAI045 + Oral Elacridar (50 mg/kg)175.4[10]

Experimental Protocols

Protocol 1: Screening for P-gp/BCRP-Mediated Efflux at the BBB Using Intravenous Elacridar in Rodents

This protocol is adapted from a simplified method for assessing the susceptibility of a test compound to P-gp-mediated efflux.[4][5][6]

Materials:

  • Test compound (potential P-gp/BCRP substrate)

  • Elacridar

  • Vehicle for Elacridar and test compound (e.g., a mixture of polyethylene glycol 400, 2-hydroxypropyl-beta-cyclodextrin, and water)

  • Wild-type mice or rats

  • Standard surgical and blood/tissue collection supplies

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize animals for at least 3 days before the experiment. Fast animals overnight with free access to water.

  • Grouping: Divide animals into two groups:

    • Group 1 (Control): Receives vehicle followed by the test compound.

    • Group 2 (Elacridar): Receives Elacridar followed by the test compound.

  • Elacridar Administration: Administer Elacridar intravenously (e.g., via the tail vein) at a dose of 5 mg/kg.[4][5]

  • Test Compound Administration: 30 minutes after Elacridar administration, administer the test compound intravenously at the desired dose.[4][5]

  • Sample Collection: Collect blood and brain samples at multiple time points (e.g., 1, 3, 5, and 7 hours post-test compound administration).[5]

  • Sample Processing:

    • Blood: Centrifuge to obtain plasma.

    • Brain: Weigh and homogenize in a suitable buffer (e.g., PBS).[5]

  • Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenates using a validated analytical method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

    • Calculate the area under the concentration-time curve (AUC) for both brain and plasma.

    • Determine the brain-to-plasma AUC ratio (B/P ratio).

    • A significant increase in the B/P ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate for P-gp and/or BCRP at the BBB.

Protocol 2: Investigating the Role of P-gp and BCRP in BBB Disruption and Associated Pathology

This protocol is based on a study investigating the long-term effects of Elacridar on BBB integrity and Alzheimer's disease-related pathology in a transgenic mouse model.[12]

Materials:

  • TgSwDI mice (or other relevant disease model)

  • Elacridar

  • Vehicle for Elacridar

  • Reagents for Western blotting (antibodies against ZO-1, claudin-5, P-gp, BCRP)

  • Reagents for immunohistochemistry (antibodies against IgG, Aβ)

  • Reagents for ELISA or other Aβ quantification methods

Procedure:

  • Animal Treatment: Administer Elacridar (e.g., 10 mg/kg, intraperitoneally) or vehicle to TgSwDI mice daily for an extended period (e.g., 28 days).[12]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Assessment of BBB Integrity:

    • IgG Extravasation: Perform immunohistochemistry on brain sections using an anti-IgG antibody to visualize leakage of serum IgG into the brain parenchyma, a marker of BBB breakdown.[12]

    • Tight Junction Protein Expression: Isolate brain microvessels and perform Western blotting to quantify the expression levels of tight junction proteins such as ZO-1 and claudin-5. A decrease in their expression suggests compromised BBB integrity.[12]

  • Assessment of Aβ Pathology:

    • Aβ Deposition: Perform immunohistochemistry or thioflavin S staining on brain sections to visualize and quantify amyloid-β plaques.[12]

    • Aβ Levels: Measure the levels of soluble and insoluble Aβ in brain homogenates using ELISA or other quantitative methods.

  • Analysis of Transporter Expression: Use Western blotting to measure the expression levels of P-gp and BCRP in isolated brain microvessels to determine if chronic Elacridar treatment alters their expression.

  • Signaling Pathway Analysis: Investigate the activation of relevant signaling pathways, such as the NF-κB pathway, by measuring the levels of key pathway components (e.g., phosphorylated IκBα, nuclear p65) via Western blotting.[12]

Visualizations

Signaling Pathway of Elacridar-Induced BBB Disruption

Elacridar_BBB_Disruption Elacridar Elacridar Pgp_BCRP P-gp / BCRP Inhibition Elacridar->Pgp_BCRP NFkB_Activation NF-κB Pathway Activation Pgp_BCRP->NFkB_Activation downstream effect TJ_Reduction Reduced Tight Junction Protein Expression (ZO-1, Claudin-5) NFkB_Activation->TJ_Reduction RAGE_Upregulation RAGE Upregulation NFkB_Activation->RAGE_Upregulation BBB_Disruption BBB Disruption (Increased Permeability) TJ_Reduction->BBB_Disruption Abeta_Accumulation Increased Aβ Accumulation BBB_Disruption->Abeta_Accumulation RAGE_Upregulation->Abeta_Accumulation influx

Caption: Elacridar's inhibition of P-gp/BCRP can lead to BBB disruption via the NF-κB pathway.

Experimental Workflow for Screening P-gp/BCRP Substrates

Screening_Workflow start Start grouping Animal Grouping (Control vs. Elacridar) start->grouping elacridar_admin IV Administration of Elacridar (5 mg/kg) grouping->elacridar_admin Elacridar Group probe_admin IV Administration of Probe Substrate grouping->probe_admin Control Group elacridar_admin->probe_admin 30 min pre-treatment sampling Blood and Brain Sample Collection (Time course) probe_admin->sampling analysis LC-MS/MS Analysis of Drug Concentrations sampling->analysis data_calc Calculate Brain-to-Plasma AUC Ratio analysis->data_calc conclusion Conclusion: Substrate for P-gp/BCRP? data_calc->conclusion end End conclusion->end

Caption: Workflow for assessing if a compound is a P-gp/BCRP substrate using Elacridar.

References

Elacridar Hydrochloride Stock Solution Preparation with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918A) is a potent, orally active, third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4][5] These ATP-binding cassette (ABC) transporters are efflux pumps that play a crucial role in multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[3][6] Elacridar reverses this resistance by blocking the efflux function of P-gp and BCRP, thus increasing the intracellular accumulation and enhancing the cytotoxicity of various anticancer drugs.[3][6] It is a valuable tool in cancer research and drug development to study and overcome MDR.

This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and outlines a general experimental workflow for its application in cell culture-based assays.

Physicochemical and Solubility Data

A comprehensive summary of the key quantitative data for this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms GF120918A, GF120918, GG918[7]
CAS Number 143851-98-3[1]
Molecular Formula C₃₄H₃₄ClN₃O₅[1]
Molecular Weight 600.10 g/mol [1]
Appearance Light yellow to yellow solid[1]

Table 2: Solubility of this compound

SolventConcentrationRemarksReference
DMSO ≥ 25 mg/mL (41.66 mM)May require ultrasonic treatment and warming to 60°C. Use of newly opened (hygroscopic) DMSO is recommended for optimal solubility.[1]
DMSO 12 mg/mL (20 mM)-[5]
Water < 0.1 mg/mLInsoluble[1]

Table 3: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationReference
Solid Powder -20°C3 years[8]
DMSO Stock Solution -80°C6 months[1]
DMSO Stock Solution -20°C1 month[1]

Signaling Pathway and Mechanism of Action

Elacridar functions by directly inhibiting the ATP-dependent efflux activity of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the cell membrane. This inhibition leads to an increased intracellular concentration of co-administered drugs that are substrates of these transporters, thereby enhancing their therapeutic effect.

Elacridar_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-gp (ABCB1) Drug_out Anticancer Drug Pgp->Drug_out BCRP BCRP (ABCG2) BCRP->Drug_out Drug_in Anticancer Drug (e.g., Doxorubicin) Drug_in->Pgp Efflux Drug_in->BCRP Efflux Target Intracellular Target (e.g., DNA) Drug_in->Target Binding Cell_Death Apoptosis / Cell Death Target->Cell_Death Induces Elacridar Elacridar Hydrochloride Elacridar->Pgp Inhibition Elacridar->BCRP Inhibition

Caption: Mechanism of Elacridar action.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.001 mg of this compound (Molecular Weight: 600.1 g/mol ).

  • Dissolution: a. Add the appropriate volume of DMSO to the vial containing the weighed this compound. For 6.001 mg, add 1 mL of DMSO. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, gentle warming in a water bath to 60°C and/or sonication can be applied to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.

General Workflow for In Vitro Cell-Based Assays

This workflow outlines the general steps for utilizing the this compound stock solution to investigate its effect on reversing multidrug resistance in cancer cell lines.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare 10 mM Elacridar Stock Solution in DMSO Working_Sol Prepare Working Solutions of Elacridar and Cytotoxic Drug Stock_Prep->Working_Sol Pre_Incubate Pre-incubate Cells with Elacridar (e.g., 1-2 hours) Working_Sol->Pre_Incubate Cell_Seed Seed Cancer Cells in Multi-well Plates Cell_Seed->Pre_Incubate Co_Incubate Co-incubate with Cytotoxic Drug and Elacridar (e.g., 24-72 hours) Pre_Incubate->Co_Incubate Viability_Assay Assess Cell Viability (e.g., MTT, MTS) Co_Incubate->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

Caption: General experimental workflow.

Detailed Steps for the Workflow:

  • Cell Seeding: Seed the cancer cell line of interest (both the drug-sensitive parental line and the multidrug-resistant subline) into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare serial dilutions of the cytotoxic drug and Elacridar in cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8] A vehicle control group containing the same final concentration of DMSO should always be included.

  • Treatment: a. Pre-incubation (optional but recommended): Remove the old medium from the cells and add fresh medium containing the desired concentration of Elacridar (e.g., 0.1-1 µM). Incubate for 1-2 hours to allow for the inhibition of the efflux pumps. b. Co-incubation: Add the cytotoxic drug at various concentrations to the wells already containing Elacridar. Alternatively, replace the pre-incubation medium with fresh medium containing both Elacridar and the cytotoxic drug. Incubate for a period appropriate for the cytotoxic drug's mechanism of action (typically 24-72 hours).

  • Assessment of Cell Viability: Following the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the cytotoxic drug in the presence and absence of Elacridar. A significant decrease in the IC50 value in the presence of Elacridar indicates the reversal of multidrug resistance.

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. Handle in a well-ventilated area.

Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for complete safety information. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

References

Application Notes and Protocols: Oral vs. Intravenous Administration of Elacridar in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral and intravenous administration of Elacridar in rodent models. Elacridar is a potent third-generation inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are critical components of the blood-brain barrier and can limit the central nervous system penetration of various therapeutic agents.[1][2] Understanding the pharmacokinetic and pharmacodynamic profiles of Elacridar when administered via different routes is crucial for its effective use in preclinical research to enhance the brain distribution of co-administered drugs.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Elacridar following intravenous and oral administration in mice from various studies. These data highlight the significant differences in bioavailability, half-life, and brain penetration depending on the route of administration and formulation.

Table 1: Pharmacokinetic Parameters of Elacridar (Suspension) in Mice

ParameterIntravenous (IV)Oral (PO)Reference
Dose 2.5 mg/kg100 mg/kg[1][2]
Absolute Bioavailability -0.22[1][2]
Terminal Half-life (t½) ~4 hours~20 hours[1][2]
Brain-to-Plasma Partition Coefficient (Kp,brain) 0.824.31[1][2]

Table 2: Pharmacokinetic Parameters of Elacridar (Microemulsion) in FVB Mice

ParameterIntravenous (IV)Oral (PO)Reference
Dose 2 mg/kg10 mg/kg[3]
Absolute Bioavailability -0.47[3][4]
AUCplasma (0-inf) (min*µg/mL) -270.5[3]

Note: Absolute bioavailability for the oral microemulsion was determined with respect to an intravenous dose of a 2.5 mg/kg Elacridar solution from a previous study.[3]

Signaling Pathway of Elacridar Action

Elacridar's primary mechanism of action is the inhibition of P-gp and BCRP, which are ATP-binding cassette (ABC) transporters. These transporters are expressed on the luminal side of the endothelial cells of the blood-brain barrier and actively efflux a wide range of substrates from the brain back into the systemic circulation. By inhibiting these transporters, Elacridar increases the brain penetration of co-administered drugs that are P-gp and/or BCRP substrates.[1][2]

Elacridar_Signaling_Pathway cluster_BBB Blood-Brain Barrier Endothelial Cell cluster_Blood Blood cluster_Brain Brain Parenchyma Pgp P-glycoprotein (P-gp) BCRP BCRP Drug_Blood Co-administered Drug Drug_Blood->Pgp Efflux Drug_Blood->BCRP Efflux Drug_Brain Increased Drug Concentration Drug_Blood->Drug_Brain Enhanced Penetration Elacridar_Blood Elacridar Elacridar_Blood->Pgp Inhibits Elacridar_Blood->BCRP Inhibits Experimental_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Prep_Elacridar Prepare Elacridar (IV Solution or PO Suspension) Dose_Elacridar Administer Elacridar (IV or PO) Prep_Elacridar->Dose_Elacridar Prep_Drug Prepare Co-administered Drug Formulation Dose_Drug Administer Drug (e.g., IV or PO) Prep_Drug->Dose_Drug Pretreatment_Time Pre-treatment Interval (e.g., 30 min) Dose_Elacridar->Pretreatment_Time Pretreatment_Time->Dose_Drug Timepoints Collect Blood and Brain Samples at Predetermined Time Points Dose_Drug->Timepoints Sample_Processing Process Samples (Plasma Separation, Brain Homogenization) Timepoints->Sample_Processing LCMS Quantify Drug and Elacridar Concentrations (LC-MS/MS) Sample_Processing->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, B/P Ratio, etc.) LCMS->PK_Analysis

References

Application Notes and Protocols: Elacridar-Mediated P-gp Inhibition in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer. By blocking the efflux of chemotherapeutic agents from cancer cells, Elacridar can restore sensitivity to a variety of P-gp substrate drugs. These application notes provide a summary of cancer cell lines sensitive to Elacridar-mediated P-gp inhibition, quantitative data on its efficacy, and detailed protocols for assessing its activity.

Cell Lines Sensitive to Elacridar

Elacridar has demonstrated efficacy in a wide range of cancer cell lines, particularly those that have developed resistance to P-gp substrate chemotherapeutics. The following table summarizes cell lines reported to be sensitive to Elacridar, showing its potential to re-sensitize them to various anticancer drugs.

Data Presentation: Efficacy of Elacridar in Sensitizing Cancer Cell Lines to Chemotherapy

The following table presents quantitative data on the ability of Elacridar to sensitize various cancer cell lines to P-gp substrate chemotherapeutic agents. The data is primarily presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%) in the presence and absence of Elacridar, and the resulting fold-sensitization.

Cell LineCancer TypeChemotherapeutic AgentElacridar Concentration (µM)IC50 without Elacridar (ng/mL)IC50 with Elacridar (ng/mL)Fold Sensitization
A2780PR1Ovarian CancerPaclitaxel0.17554.66162
17554.04187
Doxorubicin0.1203344.446
1203350.041
A2780PR2Ovarian CancerPaclitaxel0.119704.96397
119704.07483
Doxorubicin0.1629267.893
1629262.1101
A2780TR1Ovarian CancerTopotecan0.1204.6818.8110.9
1204.6815.2913.4
5204.6812.0517.0
A2780TR2Ovarian CancerTopotecan0.1132.0019.116.9
1132.0011.1111.9
5132.007.6117.3
H1299-DRNon-Small Cell Lung CancerDocetaxel~0.44>100 nM9.4 nM>10.6
HCC827-DRNon-Small Cell Lung CancerDocetaxel~0.44>100 nM1.8 nM>55.6
HCC4006-DRNon-Small Cell Lung CancerDocetaxel~0.44>100 nM1.3 nM>76.9

Data compiled from multiple sources.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in P-gp expression and a general experimental workflow for evaluating Elacridar's efficacy.

P_gp_Regulation_Signaling_Pathway cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcription & Translation Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK Inflammatory Cytokines Inflammatory Cytokines p38 MAPK p38 MAPK Inflammatory Cytokines->p38 MAPK Chemotherapeutics Chemotherapeutics PKC PKC Chemotherapeutics->PKC Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) PI3K/Akt->Transcription Factors (e.g., NF-κB) Ras/Raf/MEK/ERK->Transcription Factors (e.g., NF-κB) PKC->Transcription Factors (e.g., NF-κB) p38 MAPK->Transcription Factors (e.g., NF-κB) MDR1 Gene MDR1 Gene Transcription Factors (e.g., NF-κB)->MDR1 Gene Transcription P-gp Protein P-gp Protein MDR1 Gene->P-gp Protein Translation Elacridar_Evaluation_Workflow cluster_methods_expression P-gp Expression Methods cluster_methods_functional P-gp Functional Methods cluster_methods_chemo Chemosensitivity Method Cell Line Selection Cell Line Selection P-gp Expression Analysis P-gp Expression Analysis Cell Line Selection->P-gp Expression Analysis P-gp Functional Assay P-gp Functional Assay P-gp Expression Analysis->P-gp Functional Assay Confirm functional P-gp Western Blot Western Blot P-gp Expression Analysis->Western Blot qRT-PCR qRT-PCR P-gp Expression Analysis->qRT-PCR Chemosensitivity Assay Chemosensitivity Assay P-gp Functional Assay->Chemosensitivity Assay Rhodamine 123/Calcein-AM Assay Rhodamine 123/Calcein-AM Assay P-gp Functional Assay->Rhodamine 123/Calcein-AM Assay Data Analysis Data Analysis Chemosensitivity Assay->Data Analysis MTT/MTS Assay MTT/MTS Assay Chemosensitivity Assay->MTT/MTS Assay

References

Protocol for Assessing P-glycoprotein (P-gp) Inhibition Using Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[1][2] Its expression in key physiological barriers, such as the intestinal epithelium, blood-brain barrier, and tumor cells, significantly impacts drug absorption, distribution, and efficacy, often leading to multidrug resistance (MDR) in cancer chemotherapy.[3] Therefore, the assessment of a new chemical entity's potential to inhibit P-gp is a critical step in drug discovery and development. Elacridar (GF120918) is a potent and specific third-generation P-gp inhibitor that is widely used as a tool compound to investigate P-gp-mediated transport.[1][3][4] This document provides detailed application notes and protocols for assessing P-gp inhibition using Elacridar in in vitro cellular models.

Mechanism of Action

Elacridar functions by directly inhibiting the P-gp transporter, thereby preventing the efflux of P-gp substrates from the cell.[2] This leads to an increased intracellular concentration of co-administered drugs that are P-gp substrates.[2] Elacridar has been shown to modulate the ATPase activity of P-gp, which is essential for its transport function.[1] It is also known to inhibit another ABC transporter, Breast Cancer Resistance Protein (BCRP), which should be a consideration in experimental design.[5][6]

Data Presentation

The following table summarizes key quantitative data for P-gp inhibition assays using Elacridar. These values are indicative and may require optimization depending on the specific cell line and experimental conditions.

ParameterValueCell Line/SystemProbe SubstrateReference
Elacridar IC50 0.05 µM - 0.16 µMMCF7R cells, P-gp labelingRhodamine 123, [3H]azidopine[7][8][9]
~2.5 µM (significant inhibition)Caki-1 and ACHN cells-[7]
Typical Elacridar Concentration Range for Inhibition 0.1 µM - 10 µMOvarian cancer cell lines, Caco-2 cellsPaclitaxel, Doxorubicin, Digoxin[3][10]
Probe Substrate: Rhodamine 123 1 µg/mL - 5.25 µMOvarian cancer cell lines, MCF7R cells-[3][9]
Probe Substrate: Digoxin 10 nM - 5000 nM (for LC-MS/MS analysis)Caco-2 cells-[11][12]
Probe Substrate: Paclitaxel Varies (often based on IC50 for the cell line)Ovarian cancer cell lines-[3]
Probe Substrate: Doxorubicin Varies (often based on IC50 for the cell line)Ovarian cancer cell lines-[3]

Experimental Protocols

Two common in vitro methods for assessing P-gp inhibition are the substrate accumulation assay and the bidirectional transport assay.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123. Inhibition of P-gp by Elacridar leads to increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2, MCF7R) and the corresponding parental cell line.

  • Cell culture medium and supplements.

  • 96-well plates (black, clear bottom for fluorescence reading).

  • Elacridar.

  • Rhodamine 123.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.[7]

  • Compound Preparation: Prepare stock solutions of Elacridar and Rhodamine 123 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of Elacridar in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects.

  • Pre-incubation with Elacridar: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the Elacridar dilutions to the respective wells and incubate for 30-60 minutes at 37°C.[3] Include wells with medium and solvent only as controls.

  • Rhodamine 123 Incubation: To each well, add Rhodamine 123 to a final concentration of 5.25 µM.[9] Incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Washing: Aspirate the medium containing Rhodamine 123 and Elacridar. Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence from the readings. The increase in Rhodamine 123 accumulation in the presence of Elacridar is indicative of P-gp inhibition. The IC50 value for Elacridar can be determined by plotting the fluorescence intensity against the logarithm of the Elacridar concentration and fitting the data to a sigmoidal dose-response curve.

Bidirectional Transport Assay Using Caco-2 Cells

This assay, often considered the gold standard, measures the transport of a P-gp substrate (e.g., Digoxin) across a polarized monolayer of Caco-2 cells grown on permeable supports.[11][12] P-gp inhibition is assessed by a decrease in the efflux ratio.

Materials:

  • Caco-2 cells.

  • Permeable transwell inserts (e.g., 12- or 24-well format).

  • Cell culture medium and supplements.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Elacridar.

  • P-gp substrate (e.g., Digoxin).

  • Analytical method for substrate quantification (e.g., LC-MS/MS).[11][12]

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on the apical side of the transwell inserts at a high density. Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Prepare solutions of the P-gp substrate and Elacridar in the transport buffer.

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the P-gp substrate and Elacridar (or vehicle control) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the P-gp substrate and Elacridar (or vehicle control) to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a validated analytical method such as LC-MS/MS.[11][12][13]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • A significant decrease in the efflux ratio in the presence of Elacridar indicates P-gp inhibition. An efflux ratio close to 1 suggests that active transport is inhibited.

Visualizations

P_gp_Inhibition_Mechanism cluster_membrane Cell Membrane Pgp P-gp Transporter Substrate_out P-gp Substrate (e.g., Doxorubicin) Pgp->Substrate_out Active Efflux ADP ADP + Pi Pgp->ADP Substrate_in P-gp Substrate Substrate_out->Substrate_in Passive Diffusion Substrate_in->Pgp Binding Accumulation Increased Intracellular Substrate Accumulation Substrate_in->Accumulation Elacridar Elacridar Elacridar->Pgp Inhibition ATP ATP ATP->Pgp Energy Source

Caption: Mechanism of P-gp inhibition by Elacridar.

Rhodamine123_Assay_Workflow cluster_workflow Rhodamine 123 Accumulation Assay Workflow A 1. Seed P-gp overexpressing cells in 96-well plate B 2. Pre-incubate cells with varying concentrations of Elacridar A->B C 3. Add Rhodamine 123 (P-gp substrate) B->C D 4. Incubate to allow for substrate uptake and efflux C->D E 5. Wash cells to remove extracellular dye D->E F 6. Lyse cells and measure intracellular fluorescence E->F G 7. Analyze data to determine IC50 of Elacridar F->G

Caption: Experimental workflow for the Rhodamine 123 accumulation assay.

Bidirectional_Transport_Assay cluster_assay Bidirectional Transport Assay Logic cluster_AB Apical to Basolateral (A->B) cluster_BA Basolateral to Apical (B->A) A Caco-2 Cell Monolayer on Permeable Support cluster_AB cluster_AB cluster_BA cluster_BA Apical_A Apical Chamber (Donor) Basolateral_B Basolateral Chamber (Receiver) Apical_A->Basolateral_B Passive + Active Transport Basolateral_A Basolateral Chamber (Donor) Apical_B Apical Chamber (Receiver) Basolateral_A->Apical_B Active Efflux Control Control (No Inhibitor) Efflux Ratio (ER) = Papp(B-A)/Papp(A-B) > 2 Elacridar With Elacridar ER approaches 1 Control->Elacridar Indicates P-gp Inhibition cluster_AB->Control Compare cluster_BA->Control

Caption: Logical relationship in a bidirectional transport assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elacridar Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low bioavailability of this potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of this compound?

A1: The low bioavailability of this compound is primarily attributed to its challenging physicochemical properties. It is practically insoluble in water and highly lipophilic (logP = 5.67), which leads to dissolution-rate-limited absorption from the gastrointestinal tract.[1]

Q2: What are the recommended handling and storage conditions for this compound powder?

A2: this compound powder should be stored at -20°C.[2][3] For handling, it is crucial to avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2][4]

Q3: How should I prepare a stock solution of this compound?

A3: Stock solutions are typically prepared by dissolving the powder in an organic solvent. Solutions in solvent can be stored at -80°C.[2][3] It is important to note that aqueous solutions are unstable and should be prepared fresh.[5]

Troubleshooting Guides

Formulation Development

Problem: I am observing low and variable oral bioavailability with my Elacridar suspension.

  • Possible Cause 1: Poor Dissolution. Elacridar's low aqueous solubility limits its dissolution in the gastrointestinal fluids, leading to incomplete absorption.

    • Solution: Consider advanced formulation strategies designed to enhance the solubility and dissolution rate. These include microemulsions, amorphous solid dispersions (ASDs), and nanoparticle-based systems.[2][6]

  • Possible Cause 2: Inefficient P-gp and BCRP Inhibition. Insufficient plasma concentrations of Elacridar may not effectively inhibit P-gp and BCRP at the gut wall, leading to efflux of the compound and reduced absorption.

    • Solution: Ensure your formulation achieves adequate supersaturation in the gut to drive absorption and reach plasma concentrations sufficient for transporter inhibition. A minimum effective plasma concentration of 200 ng/mL has been suggested in clinical studies to enhance the absorption of co-administered drugs.[7]

Problem: My amorphous solid dispersion (ASD) of Elacridar is physically unstable and recrystallizing over time.

  • Possible Cause 1: Suboptimal Polymer and Excipient Selection. The choice of polymer and other excipients is critical for stabilizing the amorphous form of Elacridar.

    • Solution: Screen different polymers and excipients to find a combination that has good miscibility with Elacridar and can effectively inhibit crystallization. A formulation of freeze-dried this compound-povidone K30-sodium dodecyl sulfate (1:6:1, w/w/w) has shown good amorphicity and dissolution.[2][8]

  • Possible Cause 2: High Drug Loading. Higher drug loading in an ASD increases the thermodynamic driving force for crystallization.

    • Solution: Optimize the drug-to-polymer ratio. While higher drug loading is often desired, a lower drug loading may be necessary to ensure long-term stability.

  • Possible Cause 3: Inappropriate Storage Conditions. Exposure to high temperature and humidity can accelerate the recrystallization of amorphous solids.

    • Solution: Store the ASD formulation in a tightly sealed container at controlled room temperature or refrigerated conditions, protected from moisture. The ASD tablet containing 25 mg of this compound was found to be stable for at least 12 months at -20°C.[2][8]

Problem: I am facing challenges with the stability and drug loading of my Elacridar nanoparticle formulation.

  • Possible Cause 1: Poor Entrapment Efficiency. The hydrophobic nature of Elacridar can make it difficult to efficiently encapsulate within certain types of nanoparticles.

    • Solution: Optimize the nanoparticle preparation method. For lipid-based nanoparticles, consider using a blend of lipids and surfactants to improve drug loading and stability.[9] For polymeric nanoparticles, the choice of polymer and solvent system is crucial.[10]

  • Possible Cause 2: Particle Aggregation. Nanoparticle formulations can be prone to aggregation, especially during storage.

    • Solution: Incorporate stabilizers, such as pegylated lipids or other steric stabilizers, into the formulation to prevent particle aggregation.

In Vitro and In Vivo Experiments

Problem: I am observing inconsistent results in my in vitro P-gp/BCRP inhibition assays.

  • Possible Cause 1: Elacridar Precipitation in Assay Medium. Due to its low aqueous solubility, Elacridar may precipitate in the cell culture medium, leading to inaccurate concentrations.

    • Solution: Prepare Elacridar stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay medium is low and non-toxic to the cells. Visually inspect for any precipitation before and during the experiment.

  • Possible Cause 2: Cell Line Variability. The expression levels of P-gp and BCRP can vary between different cell lines and even between passages of the same cell line.

    • Solution: Use well-characterized cell lines with stable and high expression of the transporters of interest (e.g., MDCKII-MDR1, MDCKII-BCRP). Regularly verify transporter expression levels.

Problem: My in vivo bioavailability study in rodents shows high inter-animal variability.

  • Possible Cause 1: Formulation Inhomogeneity. If using a suspension, inconsistent particle size distribution can lead to variable dissolution and absorption. For lipid-based formulations, improper emulsification can result in dose variability.

    • Solution: Ensure the formulation is homogeneous before each administration. For suspensions, use a consistent method of preparation and sonicate or vortex thoroughly before dosing. For self-emulsifying systems, ensure complete and uniform emulsification upon dilution.

  • Possible Cause 2: Variability in Gastrointestinal Physiology. Factors such as food intake, gastric emptying rate, and intestinal motility can influence drug absorption and vary between animals.

    • Solution: Standardize the experimental conditions as much as possible. Fast the animals overnight before dosing (with free access to water). Administer the formulation at the same time of day for all animals.

Data Presentation

Table 1: Physicochemical Properties of Elacridar

PropertyValueReference
Molecular Weight563.64 g/mol [11]
Water Solubility0.00281 mg/mL[12]
logP5.46 - 6.81[1][12]
pKa (Strongest Basic)8.36[12]

Table 2: Comparative Bioavailability of Different Elacridar Formulations in Mice

FormulationRoute of AdministrationDose (mg/kg)Absolute Bioavailability (%)Reference
SuspensionOral10022[1][13]
SuspensionIntraperitoneal1001[1][13]
MicroemulsionOral100.47[6][14][15]
MicroemulsionIntraperitoneal101.3[6][14][15]

Experimental Protocols

Protocol 1: Preparation of Elacridar Microemulsion

This protocol is based on a published study that successfully developed a microemulsion formulation to improve Elacridar's bioavailability.[6][15]

Materials:

  • This compound

  • Cremophor EL

  • Carbitol (Diethylene glycol monoethyl ether)

  • Captex 355 (Caprylic/capric triglyceride)

  • Saline solution

Procedure:

  • Prepare the self-emulsifying drug delivery system (SEDDS) pre-concentrate by mixing Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 weight ratio.

  • Dissolve this compound in the SEDDS pre-concentrate to achieve the desired concentration (e.g., 3 mg/mL).

  • For administration, dilute the drug-loaded SEDDS pre-concentrate with saline to form the final microemulsion (e.g., to a final Elacridar concentration of 1 mg/mL). The microemulsion should form spontaneously with gentle agitation.

Protocol 2: In Vivo Bioavailability Study in Mice

This is a general protocol for assessing the oral bioavailability of an Elacridar formulation.

Animals:

  • FVB (Friend leukemia virus B) mice are a commonly used strain for these studies.[14][15]

Dosing:

  • Fast the mice overnight with free access to water.

  • Administer the Elacridar formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

  • For determination of absolute bioavailability, a separate group of mice should be administered Elacridar intravenously (e.g., 2 mg/kg).

Sample Collection:

  • Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose).

  • Collect plasma by centrifuging the blood samples.

  • If brain distribution is also of interest, collect brain tissue at the same time points.

Sample Analysis:

  • Extract Elacridar from plasma and brain homogenates using a suitable organic solvent.

  • Quantify the concentration of Elacridar using a validated analytical method, such as LC-MS/MS.

Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Elacridar_Mechanism_of_Action cluster_cell Cancer Cell / Blood-Brain Barrier Endothelial Cell Pgp_BCRP P-gp / BCRP Efflux Pumps Drug_in Intracellular Space (Substrate Drug) Pgp_BCRP->Drug_in Efflux Increased_Bioavailability Increased Intracellular Drug Concentration & Bioavailability Drug_out Extracellular Space (Substrate Drug) Drug_out->Pgp_BCRP Binding Elacridar This compound Elacridar->Pgp_BCRP Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_Bioavailability start Start: Develop Elacridar Formulation formulation Formulation Preparation (e.g., Microemulsion, ASD) start->formulation dosing Animal Dosing (Oral & IV) formulation->dosing sampling Blood/Tissue Sampling (Time Course) dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis bioavailability Calculate Absolute Bioavailability pk_analysis->bioavailability

Caption: Workflow for determining Elacridar bioavailability.

References

Elacridar formulation for enhanced oral absorption.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elacridar formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the oral absorption of Elacridar and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of Elacridar?

A1: The primary challenges in developing an oral formulation for Elacridar stem from its inherent physicochemical properties. Elacridar is practically insoluble in water and highly lipophilic, which leads to poor and dissolution-rate limited oral absorption.[1][2][3] This results in low and variable oral bioavailability, making it difficult to achieve and maintain therapeutic concentrations required for the effective inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][3][4]

Q2: What formulation strategies have been successful in improving Elacridar's oral bioavailability?

A2: Several formulation strategies have been investigated to overcome the poor solubility and enhance the oral absorption of Elacridar. These include:

  • Microemulsions: A microemulsion formulation using Cremophor EL, Carbitol, and Captex 355 has been shown to significantly improve the oral bioavailability of Elacridar.[1][4]

  • Amorphous Solid Dispersions (ASDs): ASD tablets have demonstrated a significant increase in the in vitro dissolution of Elacridar compared to crystalline powder, leading to improved pharmacokinetic exposure in clinical studies.[2]

Q3: How does Elacridar's interaction with P-gp and BCRP affect its own absorption?

A3: Elacridar is not only an inhibitor but also a substrate of both P-gp and BCRP.[3][5] This means that these efflux transporters, present in the intestinal epithelium and other tissues, actively pump Elacridar out of cells, limiting its own absorption and distribution.[5][6] This self-limiting absorption contributes to the non-linear pharmacokinetics observed with Elacridar, where an increase in dose can lead to a disproportionately larger increase in plasma concentration as the transporters become saturated.[5]

Q4: What is the mechanism of action by which Elacridar enhances the absorption of other drugs?

A4: Elacridar is a potent, third-generation dual inhibitor of P-gp (ABCB1) and BCRP (ABCG2).[7][8] These ATP-binding cassette (ABC) transporters are expressed on the apical membrane of intestinal epithelial cells and act as efflux pumps, limiting the absorption of many drugs by transporting them back into the intestinal lumen.[6] By inhibiting P-gp and BCRP, Elacridar blocks this efflux mechanism, thereby increasing the intestinal permeability and systemic absorption of co-administered substrate drugs.[6][9]

Troubleshooting Guides

Issue 1: High variability in in vivo pharmacokinetic data after oral administration.

  • Possible Cause 1: Inconsistent Formulation Preparation.

    • Troubleshooting Step: Ensure the formulation (e.g., suspension, microemulsion) is prepared consistently for each experiment. For suspensions, ensure uniform particle size and prevent aggregation through proper use of suspending agents like hydroxypropylmethylcellulose and Tween 80.[3] For microemulsions, precisely follow the specified ratios of oil, surfactant, and co-surfactant.[1]

  • Possible Cause 2: Dissolution-Rate Limited Absorption.

    • Troubleshooting Step: The inherent low solubility of Elacridar can lead to variability.[1][3] Consider using a formulation designed to enhance solubility, such as a microemulsion or an amorphous solid dispersion.[1][2] Fasting animals before oral administration can also help to reduce variability in gastrointestinal conditions.[10]

  • Possible Cause 3: Animal-to-Animal Physiological Differences.

    • Troubleshooting Step: While some biological variability is expected, ensure consistent experimental conditions such as animal strain, age, and sex. Increase the number of animals per group to improve the statistical power and reliability of the results.

Issue 2: Low or undetectable plasma concentrations of Elacridar in in vitro permeability assays (e.g., Caco-2).

  • Possible Cause 1: Poor Aqueous Solubility in Assay Buffer.

    • Troubleshooting Step: Elacridar's poor solubility can lead to precipitation in aqueous assay buffers.[5] Prepare dosing solutions in a buffer containing a small percentage of a solubilizing agent like DMSO, and ensure the final concentration does not exceed the solubility limit. Visually inspect for any precipitation before and during the experiment.

  • Possible Cause 2: Active Efflux by P-gp and BCRP Expressed on Caco-2 Cells.

    • Troubleshooting Step: Caco-2 cells express high levels of P-gp and BCRP, which will actively transport Elacridar from the basolateral to the apical side.[11][12] To confirm this, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

  • Possible Cause 3: Non-specific Binding to Assay Plates or Apparatus.

    • Troubleshooting Step: Due to its high lipophilicity, Elacridar may bind to plastic surfaces. Use low-binding plates and minimize the surface area-to-volume ratio. Include a mass balance calculation by measuring the amount of compound remaining in the donor and receiver compartments as well as associated with the cell monolayer and plate wells at the end of the experiment.

Issue 3: Inconsistent or lower-than-expected P-gp/BCRP inhibition.

  • Possible Cause 1: Insufficient Concentration of Elacridar at the Transporter Site.

    • Troubleshooting Step: The inhibitory effect of Elacridar is concentration-dependent.[5] Ensure the concentration used is sufficient to achieve maximal inhibition. For in vitro assays, this may be limited by its solubility.[5] For in vivo studies, the formulation and dose are critical to achieving adequate plasma and tissue concentrations.[3]

  • Possible Cause 2: Substrate-Dependent Inhibition.

    • Troubleshooting Step: The degree of inhibition can vary depending on the substrate being tested. Confirm the inhibitory effect using a well-characterized P-gp/BCRP substrate as a positive control in your assay system.

  • Possible Cause 3: Degradation of Elacridar.

    • Troubleshooting Step: Assess the stability of Elacridar in your experimental matrix (e.g., plasma, assay buffer) under the incubation conditions. Analyze samples at different time points to check for degradation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Elacridar in Mice with Different Formulations and Routes of Administration.

FormulationDose (mg/kg)Route of AdministrationAbsolute Bioavailability (%)Cmax (ng/mL)AUC (µg·min/mL)
Suspension100Oral22780 ± 1201460
Suspension100Intraperitoneal1295 ± 60-
Microemulsion10Oral0.47-270.5
Microemulsion10Intraperitoneal1.3-962.41

Data compiled from Sane et al., 2012 and Sane et al., 2013.[1][3]

Table 2: Clinical Pharmacokinetics of Elacridar Amorphous Solid Dispersion (ASD) Tablet in Healthy Volunteers.

Dose (mg)Cmax (ng/mL)AUC₀₋∞ (ng·h/mL)
25--
250--
1000326 ± 6713,400 ± 8,600

Data from Sawicki et al., 2017.[2]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol is adapted from standard procedures to assess the bidirectional permeability of Elacridar.[11][12][13]

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[13]

2. Dosing Solution Preparation:

  • Prepare a stock solution of Elacridar in DMSO.
  • Dilute the stock solution in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1% to avoid cytotoxicity.

3. Permeability Assay (Bidirectional):

  • Apical to Basolateral (A-B) Transport:
  • Wash the Caco-2 monolayers with transport buffer.
  • Add the Elacridar dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
  • Incubate at 37°C with gentle shaking (e.g., 50 rpm).
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
  • Basolateral to Apical (B-A) Transport:
  • Add the Elacridar dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
  • Follow the same incubation and sampling procedure as for A-B transport, collecting samples from the apical compartment.

4. Sample Analysis:

  • Analyze the concentration of Elacridar in the collected samples using a validated analytical method, such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
  • Calculate the efflux ratio:
  • Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the oral bioavailability of an Elacridar formulation.[1][3]

1. Animal Model:

  • Use an appropriate mouse strain (e.g., FVB) of a specific age and weight range.
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the mice overnight (with access to water) before oral administration.

2. Formulation and Dosing:

  • Prepare the Elacridar formulation (e.g., suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80) on the day of the experiment.[3]
  • Administer a single dose of the Elacridar formulation to one group of mice via oral gavage (e.g., 10 mg/kg).
  • For determination of absolute bioavailability, administer an intravenous dose of Elacridar (in a suitable vehicle) to a separate group of mice.

3. Sample Collection:

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., heparin).
  • Centrifuge the blood samples to separate the plasma.
  • Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Extract Elacridar from the plasma samples.
  • Quantify the concentration of Elacridar using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
  • Calculate the absolute oral bioavailability (F) using the following equation:
  • F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Elacridar_Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_bloodstream Bloodstream Oral Drug Oral Drug Drug in Cell Drug in Cell Oral Drug->Drug in Cell Passive Diffusion P-gp/BCRP P-gp / BCRP (Efflux Transporters) Drug in Cell->P-gp/BCRP Substrate Binding Absorbed Drug Absorbed Drug Drug in Cell->Absorbed Drug Absorption P-gp/BCRP->Oral Drug Efflux Elacridar Elacridar Elacridar->P-gp/BCRP Inhibition

Caption: Elacridar inhibits P-gp/BCRP efflux, enhancing drug absorption.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulate Elacridar Develop Formulation (e.g., Microemulsion, ASD) Solubility Solubility Assessment Formulate Elacridar->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Inhibition P-gp/BCRP Inhibition Assay Permeability->Inhibition PK_Study Pharmacokinetic Study (Oral Administration in Mice) Inhibition->PK_Study Bioavailability Determine Bioavailability PK_Study->Bioavailability

Caption: Workflow for evaluating novel Elacridar formulations.

Troubleshooting_Tree Start High Variability in Oral PK Data CheckFormulation Formulation Consistent? Start->CheckFormulation ImproveFormulation Refine preparation protocol. Use solubilizing formulation. CheckFormulation->ImproveFormulation No CheckConditions Experimental Conditions Stable? CheckFormulation->CheckConditions Yes ImproveFormulation->CheckConditions StandardizeConditions Standardize animal strain, age, fasting. Increase N. CheckConditions->StandardizeConditions No ReviewData Re-evaluate Data CheckConditions->ReviewData Yes StandardizeConditions->ReviewData

References

Troubleshooting Elacridar precipitation in dosing solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elacridar dosing solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My elacridar solution precipitated after I diluted my DMSO stock with an aqueous buffer. What is the cause and how can I prevent this?

A: Elacridar is sparingly soluble in aqueous buffers. Precipitation upon dilution of a concentrated organic stock solution (like DMSO) with aqueous media is a common issue. This occurs because the high concentration of the organic solvent is no longer sufficient to keep the hydrophobic elacridar in solution as the proportion of water increases.

To prevent precipitation, consider the following:

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a vehicle containing a mixture of organic solvents and an aqueous component. A commonly used vehicle for intravenous administration is a mix of DMSO, propylene glycol, and saline.[1]

  • Prepare a microemulsion: For improved stability and bioavailability, a microemulsion formulation can be developed using surfactants and oils like Cremophor EL, Carbitol, and Captex 355.[2][3]

  • Control the dilution process: When preparing an aqueous dispersion, add the elacridar stock solution (e.g., in DMF) to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize localized high concentrations that can trigger precipitation.

  • Limit aqueous solution storage time: Aqueous solutions of elacridar are not stable and should ideally be prepared fresh on the day of the experiment. It is not recommended to store aqueous solutions for more than one day.[4]

Q2: What are the recommended solvents for preparing elacridar stock solutions?

A: Elacridar is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For in vivo studies, co-solvent systems are often employed to achieve the desired concentration and maintain stability upon administration.

Q3: My elacridar solution appears cloudy or has visible particles. Can I still use it?

A: No, you should not use a solution that is cloudy or contains visible precipitates for parenteral administration. This can lead to inaccurate dosing and potential toxicity. The presence of particulates indicates that the drug is not fully dissolved. Refer to the troubleshooting steps in Q1 to prepare a clear solution. For oral administration, a stable suspension may be acceptable, but it should be uniformly dispersed before each use.[1]

Q4: How can I improve the oral bioavailability of elacridar?

A: Elacridar has low oral bioavailability due to its poor aqueous solubility.[3] To improve this, you can:

  • Formulate as a microemulsion: This has been shown to significantly improve bioavailability.[2][3]

  • Prepare a suspension: A stable suspension using agents like 0.5% hydroxypropylmethylcellulose and 1% Tween 80 can be used for oral gavage.[1]

  • Use an amorphous solid dispersion: For solid dosage forms, creating an amorphous solid dispersion of elacridar hydrochloride can enhance dissolution.[5]

Quantitative Data Summary

Table 1: Solubility of Elacridar in Various Solvents

SolventConcentrationNotes
DMSO~1 mg/mL[4], ≥ 56.4 mg/mL[6]Different sources report varying solubilities, potentially due to differences in material purity or measurement conditions. It is recommended to test solubility with your specific batch.
DMF~5 mg/mL[4]
DMF:PBS (pH 7.2) (1:3)~0.25 mg/mL[4]Prepared by first dissolving in DMF, then diluting with PBS.
DMSO12 mg/mL (for Elacridar HCl)For the hydrochloride salt form.[7]

Table 2: Example Formulations for In Vivo Dosing

Administration RouteVehicle CompositionElacridar Concentration
Intravenous (IV)DMSO:Propylene Glycol:Saline (2:2:1 v/v/v)[1]1.25 mg/mL[1]
Intravenous (IV) InfusionTetrahydrofuran (5% w/v) in aqueous D-glucose (2.5% w/v)[8]5 mg/mL (aqueous dispersion)[8]
Intravenous (IV) InfusionDimethylacetamide:Polyethylene Glycol-400:30% Hydroxypropyl-beta-cyclodextrin:Saline (1:4:3:2 v/v/v/v)[9]Not specified for elacridar alone, used as a vehicle for infusion.
Intraperitoneal (IP) & Oral0.5% Hydroxypropylmethylcellulose and 1% Tween 80 in water[1]10 mg/mL (suspension)[1]
Oral & Intraperitoneal (IP)Cremophor EL:Carbitol:Captex 355 (6:3:1) diluted with saline[2]1 mg/mL (microemulsion)[2]
OralDMSO (5%), Polysorbate 80 (2.5%), Ethanol (2.5%), 5% Glucose in water[10]5 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of Elacridar Solution for Intravenous (IV) Administration

This protocol is based on a commonly used co-solvent system.[1]

  • Weigh the required amount of elacridar powder in a sterile container.

  • Add the appropriate volume of DMSO to dissolve the elacridar. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Add the corresponding volume of propylene glycol and mix thoroughly.

  • Finally, add the saline to the mixture and mix until a clear, homogenous solution is obtained.

  • Prepare this solution fresh on the day of the experiment.

Protocol 2: Preparation of Elacridar Suspension for Oral Gavage or Intraperitoneal (IP) Injection

This protocol is suitable for preparing a stable suspension.[1]

  • Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose and 1% Tween 80 in sterile water.

  • Weigh the required amount of elacridar powder.

  • Gradually add the vehicle to the elacridar powder while triturating or vortexing to create a uniform suspension.

  • Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.

  • This formulation should be prepared fresh on the day of the experiment.

Protocol 3: Preparation of Elacridar Microemulsion for Oral, IP, or IV Administration

This protocol describes the formation of a microemulsion for enhanced solubility and bioavailability.[2]

  • Prepare the microemulsion vehicle by mixing Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio.

  • Dissolve elacridar in this mixture to achieve a concentration of, for example, 3 mg/mL.

  • For administration, dilute this stock microemulsion with saline to the final desired concentration (e.g., 1 mg/mL). The diluted solution should be a clear microemulsion.

Visual Guides

Elacridar_Troubleshooting_Workflow Troubleshooting Elacridar Precipitation start Precipitation Observed in Dosing Solution check_solvent Is the solvent system appropriate for Elacridar's solubility profile? start->check_solvent check_dilution Was a concentrated organic stock diluted directly into an aqueous buffer? check_solvent->check_dilution Yes solution_cosolvent Use a co-solvent system (e.g., DMSO/PG/Saline) check_solvent->solution_cosolvent No solution_microemulsion Prepare a microemulsion check_solvent->solution_microemulsion No check_storage How old is the aqueous solution? check_dilution->check_storage No solution_slow_dilution Add organic stock slowly to aqueous phase with vigorous mixing check_dilution->solution_slow_dilution Yes check_storage->solution_cosolvent < 1 day old, still precipitates check_storage->solution_microemulsion < 1 day old, still precipitates solution_fresh_prep Prepare solution fresh on the day of use check_storage->solution_fresh_prep > 1 day old

Caption: Troubleshooting workflow for elacridar precipitation.

Elacridar_Solution_Preparation_Workflow General Workflow for Elacridar Solution Preparation start Define Route of Administration & Dose select_formulation Select Appropriate Formulation (Solution, Suspension, Microemulsion) start->select_formulation prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO/DMF) select_formulation->prepare_stock prepare_vehicle Prepare Vehicle (e.g., Co-solvents, Surfactants) select_formulation->prepare_vehicle mix Combine Stock and Vehicle (or dilute stock) prepare_stock->mix prepare_vehicle->mix check_clarity Visually Inspect for Clarity and Precipitation mix->check_clarity administer Administer to Animal check_clarity->administer Clear Solution troubleshoot Troubleshoot Formulation (Refer to Troubleshooting Guide) check_clarity->troubleshoot Precipitate Observed

Caption: Workflow for preparing elacridar dosing solutions.

References

Potential off-target effects of high-concentration Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of high-concentration Elacridar. All information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems researchers may face when working with high-concentration Elacridar in vitro.

Issue 1: Compound Precipitation in Aqueous Buffers and Cell Culture Media

Question: I am observing precipitation of Elacridar when I dilute my stock solution into aqueous buffers or cell culture media. How can I resolve this?

Answer:

Elacridar is a highly lipophilic molecule with poor aqueous solubility, which often leads to precipitation in aqueous solutions, especially at higher concentrations.[1][2][3] This can lead to inaccurate dosing and confounding experimental results.

Troubleshooting Steps:

  • Optimize Solvent and Stock Concentration:

    • Elacridar is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 1 mg/mL and 5 mg/mL, respectively.[2] Prepare a high-concentration stock solution in 100% DMSO.

    • When diluting into your final aqueous buffer or media, ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent-induced artifacts.

  • Use of Solubilizing Agents:

    • For in vivo studies, co-solvents like PEG-400 and solubilizing agents such as HPβCD have been used to improve solubility.[4]

    • For in vitro assays, while not ideal, a small percentage of a non-ionic surfactant like Tween-80 (e.g., 0.01-0.05%) can sometimes help maintain solubility. However, it is crucial to run a vehicle control with the same concentration of the surfactant to account for any effects on your assay.

  • Sonication and Warming:

    • Brief sonication or warming of the solution in a 37°C water bath can help dissolve small precipitates.[5] However, avoid excessive heating, which could degrade the compound.

  • Visual Inspection:

    • Always visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay. If precipitation is visible, do not use the solution.

  • Consider Microemulsion Formulations:

    • For preclinical studies, a microemulsion formulation has been shown to significantly improve Elacridar's bioavailability by overcoming its poor solubility.[3]

Logical Diagram: Troubleshooting Elacridar Solubility

G Start Start: Elacridar Precipitation Observed Check_Stock Check Stock Solution (Solvent & Concentration) Start->Check_Stock Optimize_Dilution Optimize Dilution Method Check_Stock->Optimize_Dilution Use_Solubilizers Consider Solubilizing Agents (e.g., HPβCD, Tween-80) Optimize_Dilution->Use_Solubilizers Physical_Methods Apply Physical Methods (Sonication, Gentle Warming) Use_Solubilizers->Physical_Methods Inspect_Solution Visually Inspect Final Solution Physical_Methods->Inspect_Solution Proceed Proceed with Experiment Inspect_Solution->Proceed No Precipitate Discard Discard and Prepare New Solution Inspect_Solution->Discard Precipitate Present Discard->Start

Caption: A workflow for troubleshooting Elacridar precipitation issues.

Issue 2: Unexpected Cytotoxicity in Control Cells

Question: I am observing significant cytotoxicity in my control cell line (not overexpressing P-gp or BCRP) at high concentrations of Elacridar. Is this expected, and what could be the cause?

Answer:

Yes, Elacridar can exhibit off-target cytotoxicity at higher concentrations, typically in the micromolar range.[6][7] While its primary targets are P-gp and BCRP, at elevated concentrations, it may interact with other cellular components, leading to cell death.

Troubleshooting Steps:

  • Determine the IC50 in Your Cell Line:

    • It is essential to perform a dose-response curve to determine the concentration of Elacridar that inhibits cell viability by 50% (IC50) in your specific cell line. This will help you establish a working concentration that is effective for inhibiting P-gp/BCRP without causing significant off-target cytotoxicity.

  • Investigate the Mechanism of Cell Death:

    • To understand the nature of the cytotoxicity, you can perform assays to distinguish between apoptosis and necrosis.

      • Apoptosis: Use a Caspase-Glo® 3/7 assay to measure the activity of executioner caspases. An increase in caspase activity suggests apoptosis.

      • Necrosis: Use a lactate dehydrogenase (LDH) release assay or a membrane-impermeable dye like propidium iodide (PI) to assess membrane integrity. An increase in LDH release or PI staining indicates necrosis.

  • Assess Mitochondrial Health:

    • Mitochondrial dysfunction is a common cause of drug-induced cytotoxicity. You can assess this using:

      • Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent probe like JC-1. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, an early marker of apoptosis.

      • Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). A decrease in basal and maximal respiration can indicate mitochondrial toxicity.

Experimental Workflow: Investigating Elacridar-Induced Cytotoxicity

G Start Start: Unexpected Cytotoxicity Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Determine_IC50->Apoptosis_Assay Necrosis_Assay Necrosis Assay (LDH or PI) Determine_IC50->Necrosis_Assay Mito_Health Assess Mitochondrial Health Determine_IC50->Mito_Health Analyze Analyze Data to Determine Mechanism of Cytotoxicity Apoptosis_Assay->Analyze Necrosis_Assay->Analyze JC1_Assay JC-1 Assay (ΔΨm) Mito_Health->JC1_Assay Seahorse_Assay Seahorse XF Assay (OCR) Mito_Health->Seahorse_Assay JC1_Assay->Analyze Seahorse_Assay->Analyze

Caption: A workflow for investigating the mechanism of Elacridar-induced cytotoxicity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential off-target effects of high-concentration Elacridar.

1. What are the known off-target effects of Elacridar at high concentrations?

While primarily a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), high concentrations of Elacridar may lead to several off-target effects:

  • Cytotoxicity: Elacridar can cause cell death in various cell lines at micromolar concentrations.[6][7] The exact mechanism is not fully elucidated but may involve apoptosis and mitochondrial dysfunction.

  • Cytochrome P450 (CYP) Inhibition: Elacridar has been shown to modestly inhibit CYP3A4 and CYP2C19, with IC50 values in the micromolar range.[1] However, some preclinical studies have reported no significant effect on P450 enzymes.[8]

  • hERG Channel Inhibition: Predictive models suggest that Elacridar may be a weak inhibitor of the hERG potassium channel, which could have implications for cardiotoxicity. However, direct electrophysiological data is limited.

2. Does Elacridar have off-target effects on protein kinases?

Currently, there is a lack of publicly available data from broad kinase screening panels for Elacridar. While some studies have investigated its effects in combination with tyrosine kinase inhibitors (TKIs), this was primarily in the context of overcoming P-gp/BCRP-mediated resistance.[1] It is plausible that at high concentrations, the chemical structure of Elacridar could allow for interactions with the ATP-binding pockets of some kinases. To definitively assess this, a comprehensive kinase selectivity profiling study would be required.

3. Can high concentrations of Elacridar affect cellular signaling pathways?

The primary reported effect of Elacridar on signaling is indirect, through the reversal of multidrug resistance, which can re-sensitize cells to chemotherapeutics that do impact signaling pathways (e.g., inducing apoptosis).[9] There is limited direct evidence of Elacridar modulating specific signaling pathways like NF-κB at high concentrations, independent of its effects on ABC transporters. Researchers observing unexpected changes in signaling pathways should consider the possibility of off-target effects and conduct appropriate control experiments.

4. How can I minimize the risk of off-target effects in my experiments?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of Elacridar required to achieve sufficient inhibition of P-gp and/or BCRP in your experimental system.

  • Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) and, if possible, a negative control compound with a similar chemical structure but no known activity against P-gp/BCRP.

  • Orthogonal Assays: When an unexpected phenotype is observed, confirm the finding using an alternative method or a different inhibitor of P-gp/BCRP to ensure the effect is not a compound-specific artifact.

Data Summary Tables

Table 1: Reported In Vitro Cytotoxicity of Elacridar

Cell LineAssayConcentration RangeEffectReference
786-OCell Viability0.001-1 µM (2h)Inhibition of cell viability[10]
Caki-1Cell Growth2.5 µMSignificant inhibition of cell growth[6]
ACHNCell Growth2.5 µMSignificant inhibition of cell growth[6]
Ovarian Cancer Cell Lines (A2780PR1, A2780PR2)MTT Assay0.1 - 1 µMRe-sensitization to PAC and DOX[9]
NSCLC Cell LinesMTS Assay0.25 µg/mlOvercame resistance to docetaxel[7]

Table 2: Reported/Predicted Off-Target Inhibition by Elacridar

TargetAssay TypeReported IC50 / EffectReference
CYP3A4Recombinant enzymeModest inhibition (micromolar range)[3]
CYP2C19Recombinant enzymeLess potent inhibition (micromolar range)[3]
hERG ChannelIn silico predictionWeak inhibitorDrugBank

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from a study investigating the re-sensitization of ovarian cancer cell lines to cytotoxic drugs by Elacridar.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Elacridar in cell culture medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This is a general protocol for a commercially available assay to measure caspase-3 and -7 activity.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Elacridar at various concentrations for the desired duration. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the results to the number of cells or a vehicle control to determine the fold-change in caspase activity.

Signaling Pathway Diagram: Generic Apoptosis Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase3_7 Cellular_Stress Cellular Stress (e.g., High-Conc. Elacridar?) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

References

Optimizing Elacridar concentration to avoid cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Elacridar in vitro. The focus is on optimizing its concentration to effectively inhibit P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Elacridar to inhibit P-gp and/or BCRP in vitro?

A1: A starting concentration in the range of 0.1 µM to 1 µM is recommended for P-gp and BCRP inhibition.[1] Studies have shown that 0.1 µM can be sufficient to inhibit P-gp activity.[1] For BCRP, concentrations between 0.1 µM and 5 µM have been used effectively.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: At what concentration does Elacridar become cytotoxic?

A2: Elacridar's cytotoxicity is cell-line dependent. For example, a concentration of 2.5 µM has been shown to significantly inhibit the growth of Caki-1 and ACHN cells.[3] In other cell lines like 786-O, cytotoxicity has been observed at concentrations as low as 0.001-1 µM.[4][5] Therefore, it is essential to determine the cytotoxic profile of Elacridar in your specific cell line using a cell viability assay.

Q3: How should I prepare Elacridar for in vitro experiments?

A3: Elacridar is soluble in organic solvents like DMSO and DMF, but has poor solubility in aqueous buffers.[6] To prepare a stock solution, dissolve Elacridar in 100% DMSO. For cell culture experiments, this stock solution should be further diluted in the cell culture medium to the final desired concentration. The final DMSO concentration in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: For how long should I incubate my cells with Elacridar?

A4: Incubation times can vary depending on the experiment. For cytotoxicity assays, incubation periods of 48 to 72 hours are common.[1][3] For P-gp or BCRP inhibition assays that measure the accumulation of a fluorescent substrate, shorter incubation times of 1 to 2 hours may be sufficient.[1][4]

Q5: How can I verify that Elacridar is inhibiting P-gp/BCRP activity in my cells?

A5: You can perform a functional assay using a fluorescent substrate of P-gp or BCRP, such as Calcein-AM or Hoechst 33342. In cells overexpressing these transporters, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp or BCRP by Elacridar will lead to an accumulation of the fluorescent substrate inside the cells, which can be measured using flow cytometry or fluorescence microscopy.[1][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death observed at concentrations expected to be non-toxic. Cell line is highly sensitive to Elacridar.Perform a dose-response curve for cytotoxicity starting from a very low concentration (e.g., 1 nM) to determine the IC50 value for your specific cell line.
Final DMSO concentration in the culture medium is too high.Ensure the final DMSO concentration is below 0.1%. Prepare a higher concentration stock solution of Elacridar in DMSO to minimize the volume added to the culture medium.
Elacridar precipitated out of solution.Visually inspect the culture medium for any precipitate after adding Elacridar. Prepare fresh dilutions from the stock solution for each experiment. Due to its poor aqueous solubility, do not store diluted aqueous solutions of Elacridar for more than a day.[6]
No inhibition of P-gp/BCRP activity observed. Elacridar concentration is too low.Increase the concentration of Elacridar. Perform a dose-response experiment to find the optimal inhibitory concentration.
Incubation time is too short.Increase the pre-incubation time with Elacridar before adding the P-gp/BCRP substrate.
The cells do not express functional P-gp or BCRP.Confirm the expression and activity of P-gp and/or BCRP in your cell line using techniques like Western blotting, qPCR, or a functional assay with a known substrate and inhibitor.
Inconsistent results between experiments. Instability of Elacridar in solution.Prepare fresh dilutions of Elacridar from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Variability in cell seeding density.Ensure consistent cell seeding density across all wells and experiments, as this can affect the cellular response to treatment.

Data Summary Tables

Table 1: Effective Concentrations of Elacridar for P-gp and BCRP Inhibition

TargetConcentration RangeCell Line(s)Reference
P-gp0.1 µM - 1 µMOvarian Cancer Cell Lines (A2780PR1, A2780PR2)[1]
P-gpIC50: 0.16 µM-[3]
BCRP0.1 µM - 5 µMOvarian Cancer Cell Lines (A2780TR1, A2780TR2)[2]

Table 2: Reported Cytotoxic Concentrations of Elacridar

ConcentrationEffectCell Line(s)Incubation TimeReference
2.5 µMSignificant growth inhibitionCaki-1, ACHN48 h[3]
0.001 µM - 1 µMInhibits cell viability786-O2 h[4][5]
5 µM-MCF-7, 786-O24 h[4]

Experimental Protocols

Protocol 1: Determining Elacridar Cytotoxicity using MTT Assay

This protocol is adapted from a published study.[3]

Materials:

  • 96-well plates

  • Cells of interest

  • Elacridar stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed 3.0 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare a serial dilution of Elacridar in complete cell culture medium.

  • Add the different concentrations of Elacridar to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest Elacridar concentration.

  • Incubate the plate for 48 hours.

  • Add MTT solution to each well and incubate for an appropriate time (typically 2-4 hours) to allow for the formation of formazan crystals.

  • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO per well.

  • Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Calcein-AM Accumulation Assay for P-gp Activity

This protocol is based on a method described in a research article.[1]

Materials:

  • Cells of interest (P-gp expressing and a negative control)

  • Elacridar

  • Calcein-AM (a P-gp substrate)

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat the cells with the desired concentration of Elacridar (e.g., 0.1 µM or 1 µM) for 1 hour. Include an untreated control and a positive control (Verapamil).

  • Add Calcein-AM to a final concentration of 0.25 µM to all samples and incubate for another hour.

  • Wash the cells three times with cold PBS containing 50 µM Verapamil to stop the efflux.

  • Analyze the intracellular fluorescence of Calcein using a flow cytometer or visualize under a fluorescence microscope. Increased fluorescence in Elacridar-treated cells compared to untreated cells indicates P-gp inhibition.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cells (3x10^3/well) B Incubate 24h A->B C Add Elacridar (Concentration Gradient) B->C D Incubate 48h C->D E Add MTT D->E F Incubate & Formazan Formation E->F G Solubilize in DMSO F->G H Read Absorbance G->H

Caption: Workflow for determining Elacridar cytotoxicity using an MTT assay.

signaling_pathway_inhibition cluster_cell Cell Membrane Pgp P-gp / BCRP (Efflux Pump) Drug Chemotherapeutic Drug (P-gp/BCRP Substrate) Pgp->Drug Drug->Pgp Efflux Intracellular Intracellular Drug->Intracellular Increased Accumulation Elacridar Elacridar Elacridar->Pgp Inhibition Extracellular Extracellular

Caption: Mechanism of Elacridar-mediated inhibition of P-gp/BCRP drug efflux.

References

Technical Support Center: Managing Variability in In Vivo Studies with Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Elacridar in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Administration

  • Q1: I am observing high variability in my plasma concentrations of Elacridar after oral administration. What could be the cause and how can I mitigate this?

    A: High interindividual variability in plasma concentrations following oral administration of Elacridar is a well-documented issue.[1] This is primarily attributed to its poor physicochemical properties, namely low aqueous solubility and high lipophilicity, which lead to dissolution-rate-limited absorption.[1][2] To address this, consider the following:

    • Formulation Strategy: The formulation of Elacridar is critical for consistent results. A simple suspension may lead to variable dissolution.[1] Consider using a microemulsion formulation, which has been shown to improve bioavailability and provide more consistent plasma and brain exposure.[2][3] A microemulsion using Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) has been successfully developed.[2][3] Alternatively, a co-solvent-based vehicle can be used for intravenous administration.[4]

    • Route of Administration: If oral administration continues to yield high variability, consider alternative routes. Intravenous (IV) administration provides the most direct and controlled delivery, although it may not be suitable for chronic dosing in non-catheterized animals.[1] Intraperitoneal (IP) administration is another option, but it has been shown to result in very low bioavailability (approximately 1%) compared to oral (approximately 22%) and IV routes.[1]

  • Q2: What is a reliable formulation for preparing Elacridar for oral, intraperitoneal, and intravenous administration in mice?

    A: The choice of formulation vehicle is critical for achieving consistent and effective delivery of Elacridar. Here are some established formulations:

    • Oral and Intraperitoneal Administration (Suspension): A stable suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80 to achieve a concentration of 10 mg/mL.[1]

    • Intravenous Administration: A solution for intravenous dosing can be prepared by dissolving Elacridar in a vehicle containing dimethyl sulfoxide (DMSO), propylene glycol, and saline in a 2:2:1 (v/v/v) ratio to a concentration of 1.25 mg/mL.[1] Be aware that this solution can be prone to precipitation.[1]

    • Microemulsion for Oral and Intraperitoneal Administration: To improve bioavailability, a microemulsion can be prepared using Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio.[2] Elacridar can be dissolved in this mixture and then diluted with saline for administration.[2]

Dosing & Experimental Design

  • Q3: What is a typical dose of Elacridar for inhibiting P-gp and BCRP at the blood-brain barrier in rodents?

    A: The effective dose of Elacridar depends on the route of administration and the desired level of transporter inhibition.

    • Oral Administration: Doses as high as 100 mg/kg have been used in mice to achieve sufficient plasma concentrations for effective P-gp and BCRP inhibition at the blood-brain barrier (BBB).[1][5]

    • Intravenous Administration: For IV administration, a much lower dose is required. In mice, a dose of 2.5 mg/kg has been used to study its pharmacokinetics and brain penetration.[1] In another study to screen for P-gp substrates, Elacridar was dosed intravenously at 5 mg/kg, 30 minutes prior to the probe substrate administration.[4][6]

    • Dose Optimization: It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions. A study optimizing Elacridar dose for P-gp inhibition with the probe substrate digoxin found that 5 mg/kg IV was more effective than 2 mg/kg or 10 mg/kg.[4]

  • Q4: When should I administer Elacridar relative to my test compound to see maximum inhibition of P-gp mediated efflux at the BBB?

    A: The timing of Elacridar administration is crucial for observing its maximal inhibitory effect. For intravenous administration of Elacridar, a pre-treatment time of 30 minutes prior to the administration of the P-gp substrate has been shown to be optimal.[4] One study found that a 0.5-hour pre-treatment with 5 mg/kg IV Elacridar resulted in a 4-fold increase in digoxin brain concentration, which was more effective than pre-treatment at 0.25 hours or 2 hours.[4]

Pharmacokinetics & Data Interpretation

  • Q5: I am seeing non-linear brain penetration of Elacridar. Is this expected?

    A: Yes, the brain distribution of Elacridar is non-linear and dose-dependent.[7] The brain-to-plasma partition coefficient (Kp,brain) of Elacridar increases as plasma exposure increases.[1][8] This suggests saturation of the P-gp and BCRP efflux transporters at the blood-brain barrier.[1][7] At higher concentrations, more Elacridar can enter and remain in the brain.

  • Q6: Does Elacridar affect the systemic clearance of co-administered drugs?

    A: Elacridar is not a potent inhibitor of major cytochrome P450 enzymes in vitro, suggesting a low potential for metabolic drug-drug interactions.[1][9] However, some studies have observed a trend towards an increased volume of distribution and half-life of co-administered P-gp substrates like digoxin and quinidine, although systemic clearance was not significantly affected.[4][6] It is important to assess the full pharmacokinetic profile of your test compound in the presence and absence of Elacridar to understand any potential interactions.

Data Presentation: Pharmacokinetic Parameters of Elacridar

The following tables summarize key pharmacokinetic data for Elacridar from in vivo studies in mice, providing a reference for experimental design and data interpretation.

Table 1: Bioavailability and Brain Penetration of Elacridar in FVB Mice with a Suspension Formulation.[1]

Route of AdministrationDose (mg/kg)Absolute Bioavailability (%)Terminal Half-life (h)Brain-to-Plasma Partition Coefficient (Kp,brain)
Intravenous (IV)2.5-~40.82
Intraperitoneal (IP)100~1~40.43
Oral (PO)100~22~204.31

Table 2: Bioavailability of Elacridar in FVBn Mice with a Microemulsion Formulation.[2][3]

Route of AdministrationDose (mg/kg)Absolute Bioavailability (%)
Intraperitoneal (IP)101.3
Oral (PO)100.47

Table 3: Effect of Elacridar (5 mg/kg, IV) on the Brain-to-Plasma AUC Ratio (B/P) of P-gp Substrates in Mice.[4]

P-gp SubstrateDose (mg/kg)B/P Ratio (Without Elacridar)B/P Ratio (With Elacridar)Fold Increase
Digoxin20.52.04
Quinidine50.27.638
Talinolol50.30.62
Atenolol (Non-P-gp Substrate)5~0.1~0.1No change

Experimental Protocols

Protocol 1: Screening for P-gp Substrate Liability Using Elacridar in Mice

This protocol is adapted from a simplified method to assess the P-gp mediated efflux of a test compound at the blood-brain barrier.[4][6]

Materials:

  • Elacridar

  • Test compound (potential P-gp substrate)

  • Vehicle for Elacridar (e.g., 10% DMAC, 40% PEG-400, 30% HPβCD, 20% water)[4]

  • Vehicle for test compound

  • Male Swiss Albino mice (or other appropriate strain)

Procedure:

  • Animal Acclimatization: Acclimate animals for at least 3 days with free access to food and water.

  • Group Allocation: Divide mice into two groups:

    • Group 1: Test compound alone.

    • Group 2: Elacridar + Test compound.

  • Elacridar Administration:

    • Prepare Elacridar formulation (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse).

    • Administer Elacridar (5 mg/kg) intravenously (IV) to Group 2 mice via the tail vein.

  • Test Compound Administration:

    • 30 minutes after Elacridar administration, administer the test compound to both Group 1 and Group 2 mice via the desired route (e.g., IV).

  • Sample Collection:

    • Collect blood and brain samples at predetermined time points (e.g., 1, 3, 5, and 7 hours post-test compound dose).

    • Process blood to obtain plasma.

    • Homogenize brain tissue.

  • Bioanalysis:

    • Analyze the concentrations of the test compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.

    • Determine the Area Under the Curve (AUC) for both plasma and brain concentrations.

    • Calculate the B/P AUC ratio. A significant increase in the B/P AUC ratio in the presence of Elacridar indicates that the test compound is a P-gp substrate.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization group_allocation Group Allocation (Control vs. Elacridar) animal_acclimatization->group_allocation formulation_prep Prepare Elacridar & Test Compound Formulations group_allocation->formulation_prep elacridar_admin Administer Elacridar (IV) to Elacridar Group formulation_prep->elacridar_admin wait Wait 30 minutes elacridar_admin->wait test_compound_admin Administer Test Compound to Both Groups wait->test_compound_admin sample_collection Collect Blood & Brain at Time Points test_compound_admin->sample_collection sample_processing Process Samples (Plasma & Brain Homogenate) sample_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Calculate Brain & Plasma Concentrations bioanalysis->pk_analysis ratio_calculation Determine Brain/Plasma Ratio & AUC pk_analysis->ratio_calculation conclusion Compare Ratios to Determine P-gp Substrate Potential ratio_calculation->conclusion

Experimental workflow for assessing P-gp substrate liability.

p_gp_inhibition drug P-gp Substrate Drug endothelial_cell Endothelial Cell P-gp Efflux Pump BCRP Efflux Pump drug->endothelial_cell:p_gp Efflux drug->endothelial_cell:bcrp Efflux brain_drug Increased Drug Concentration drug->brain_drug Increased Penetration elacridar Elacridar elacridar->endothelial_cell:p_gp Inhibits elacridar->endothelial_cell:bcrp Inhibits

Mechanism of Elacridar at the blood-brain barrier.

References

Elacridar Formulations: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and preparation of Elacridar solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of Elacridar in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and storage of Elacridar solutions.

Question/Issue Answer/Solution
Why is my Elacridar not dissolving in aqueous buffer? Elacridar has very low solubility in aqueous solutions.[1][2][3] To achieve the desired concentration, first dissolve Elacridar in an organic solvent like DMSO or DMF, and then dilute this stock solution with your aqueous buffer.[2] For instance, a 1:3 solution of DMF:PBS (pH 7.2) can yield a solubility of approximately 0.25 mg/mL.[2]
My Elacridar solution appears cloudy or has precipitates. This can be due to several factors: 1. Exceeding Solubility Limits: You may have exceeded the solubility of Elacridar in the chosen solvent. Refer to the solubility data table below. 2. Temperature Effects: Solubility can be temperature-dependent. Gentle warming or sonication may be required for complete dissolution in some solvents like DMSO.[3] 3. Hygroscopic Solvents: DMSO is hygroscopic and absorbed moisture can reduce Elacridar's solubility. Always use fresh, anhydrous DMSO for preparing stock solutions.[1]
I am seeing inconsistent results in my cell-based assays. This could be related to the stability of Elacridar in your final culture medium. Aqueous solutions of Elacridar are unstable when exposed to light, which can lead to its degradation and a loss of activity.[4][5][6] It is critical to protect all aqueous preparations of Elacridar from light. It is also recommended not to store aqueous solutions for more than one day.[2]
How should I prepare Elacridar for in vivo studies? The preparation method depends on the route of administration. Several formulations have been successfully used in preclinical studies: - Intravenous (i.v.) injection: A solution can be prepared in a vehicle containing DMSO, propylene glycol, and saline (e.g., in a 2:2:1 v/v/v ratio).[3][7] - Intravenous (i.v.) infusion: A co-solvent strategy using tetrahydrofuran (5% w/v) in an aqueous D-glucose solution (2.5% w/v) has been reported.[1] - Oral (p.o.) or Intraperitoneal (i.p.) administration: A stable suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[3] A microemulsion with Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) has also been developed to improve bioavailability.[7]
What is the recommended storage condition for Elacridar? - Solid Form: Store at -20°C for long-term stability (≥ 4 years).[2] - Stock Solutions (in organic solvents): Aliquot and store at -20°C for up to 1 month or at -80°C for 1 to 2 years to avoid repeated freeze-thaw cycles.[8] - Aqueous Solutions: Freshly prepare for each experiment and use within the same day.[2] Protect from light.[4][5][6]

Elacridar Solubility and Stability Data

The following tables summarize the solubility and stability of Elacridar in various solvent preparations.

Table 1: Elacridar Solubility in Different Solvents
SolventSolubilityNotes
DMSO ~1 mg/mL to 100 mg/mL[1][2]Solubility can be enhanced with warming or sonication. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1][3]
DMF ~5 mg/mL[2]-
Aqueous Buffers Sparingly soluble[2]Requires initial dissolution in an organic solvent (e.g., DMF) followed by dilution.
DMF:PBS (pH 7.2) (1:3) ~0.25 mg/mL[2]-
Water Practically insoluble[3]-
Ethanol Insoluble[1]-
Table 2: Elacridar Stability in Different Preparations
PreparationStorage TemperatureStabilityKey Considerations
Solid (Powder) -20°C≥ 4 years[2]-
Stock Solution in DMSO/DMF -20°CUp to 1 month[8]Aliquot to avoid freeze-thaw cycles.
-80°C1 to 2 years[8]Aliquot to avoid freeze-thaw cycles.
Aqueous Dilutions Room TemperatureNot recommended for storage beyond one day[2]Must be protected from light to prevent degradation.[4][5][6]
IV Infusion Formulation (5 g/L Elacridar with 5% w/v THF in 2.5% w/v D-glucose solution)Not specifiedStable particle size for 150 minutes[1]-

Experimental Protocols & Methodologies

Protocol 1: Preparation of Elacridar Stock Solution in DMSO
  • Weigh the desired amount of solid Elacridar in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • If needed, gently warm the solution or sonicate until the Elacridar is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Elacridar Working Solution in Aqueous Buffer
  • Thaw an aliquot of the Elacridar stock solution (from Protocol 1) at room temperature.

  • Dilute the stock solution with the desired pre-warmed aqueous buffer or cell culture medium to the final working concentration.

  • Vortex briefly to ensure homogeneity.

  • Crucially, protect the working solution from light at all times by using amber tubes or covering the container with aluminum foil.

  • Use the freshly prepared working solution within the same day.

Visual Guides

The following diagrams illustrate key experimental workflows and logical relationships for working with Elacridar.

Elacridar_Preparation_Workflow Elacridar Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid Elacridar dissolve Dissolve in Anhydrous DMSO/DMF weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute with Aqueous Buffer thaw->dilute protect Protect from Light dilute->protect use_fresh Use Immediately protect->use_fresh

Caption: Workflow for preparing Elacridar stock and working solutions.

Elacridar_Troubleshooting_Logic Troubleshooting Elacridar Solution Issues cluster_dissolution Dissolution Problems cluster_stability Inconsistent Results start Issue with Elacridar Solution check_solubility Check Solubility Limits start->check_solubility Precipitate Observed protect_light Protect Aqueous Solution from Light start->protect_light Inconsistent Activity use_fresh_dmso Use Fresh Anhydrous DMSO check_solubility->use_fresh_dmso warm_sonicate Warm or Sonicate use_fresh_dmso->warm_sonicate prepare_fresh Prepare Fresh Daily protect_light->prepare_fresh check_storage Verify Stock Storage Conditions prepare_fresh->check_storage

Caption: Logic diagram for troubleshooting common Elacridar solution problems.

References

Elacridar and CYP Enzyme Activity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of Elacridar on cytochrome P450 (CYP) enzyme activity in experimental settings. Elacridar is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), with a recognized but less pronounced effect on CYP enzymes. Understanding this dual activity is critical for accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Elacridar?

Elacridar is foremost a potent inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). Its primary utility in research is to block the efflux of substrate drugs from cells, thereby increasing their intracellular concentration and efficacy.

Q2: Does Elacridar inhibit CYP enzymes?

Yes, Elacridar has been reported to exhibit modest inhibitory effects on some cytochrome P450 enzymes. However, it is not considered a potent CYP inhibitor, with reported half-maximal inhibitory concentrations (IC50) generally falling within the micromolar range.[1][2] This is in contrast to its potent, sub-micromolar inhibition of P-gp.

Q3: Which CYP isoforms are most likely to be affected by Elacridar?

Studies suggest that like many P-gp inhibitors, Elacridar may show some inhibition of CYP3A4.[2] There is also mention of modest inhibition of other P450 enzymes, though comprehensive data across all major isoforms is limited in publicly available literature.

Q4: Can Elacridar be used as a selective tool to study P-gp and BCRP without interfering with CYP metabolism?

While Elacridar is a valuable tool for studying P-gp and BCRP, its modest CYP inhibition should be considered, especially at higher concentrations. For experiments aiming to isolate the effects of P-gp/BCRP inhibition, it is crucial to use the lowest effective concentration of Elacridar and to conduct appropriate control experiments to account for any potential off-target effects on CYP enzymes. One study described Elacridar as a useful model inhibitor to define the role of P-gp in drug disposition without significant interference with other processes.[2]

Q5: Does Elacridar affect the expression of CYP enzymes?

Currently, there is limited direct evidence in the scientific literature to suggest that Elacridar significantly alters the expression of CYP enzymes through signaling pathways such as the pregnane X receptor (PXR) or the aryl hydrocarbon receptor (AhR). These nuclear receptors are key regulators of the expression of many CYP genes. The primary interaction of Elacridar with drug disposition is through direct inhibition of efflux transporters.

Quantitative Data on Elacridar's Impact on CYP Enzyme Activity

Comprehensive, publicly available data detailing the IC50 values of Elacridar against a full panel of CYP isoforms is limited. The available literature consistently characterizes its CYP inhibition as "modest" or "weak," with IC50 values in the micromolar range.[1] Researchers should determine the IC50 values for the specific CYP isoforms relevant to their experimental system.

Table 1: Summary of Reported Elacridar Activity on CYP Enzymes

CYP IsoformReported InhibitionIC50 Range (µM)Notes
General CYP ActivityModestMicromolarElacridar is not a potent inhibitor of CYP enzymes in vitro.[1]
CYP3A4ModestNot consistently reportedAs with many P-gp inhibitors, some level of CYP3A4 inhibition is observed.[2]
Other CYPsNot strongly inhibitedNot consistently reportedLimited inhibition was observed for other P450 enzymes.[2]

Note: This table is a summary of qualitative descriptions found in the literature. Specific IC50 values should be determined empirically for the experimental conditions being used.

Experimental Protocols

Protocol: In Vitro Assessment of Elacridar's Inhibitory Effect on CYP3A4 in Human Liver Microsomes

This protocol provides a general framework for determining the IC50 of Elacridar for CYP3A4 activity using a probe substrate.

1. Materials:

  • Human Liver Microsomes (HLMs)
  • Elacridar (in a suitable solvent, e.g., DMSO)
  • CYP3A4 probe substrate (e.g., midazolam or testosterone)
  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
  • Potassium phosphate buffer (pH 7.4)
  • Positive control inhibitor (e.g., ketoconazole for CYP3A4)
  • Acetonitrile or other suitable quenching solvent containing an internal standard
  • 96-well plates
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare Reagents: Thaw HLMs on ice. Prepare serial dilutions of Elacridar and the positive control in the incubation buffer. The final solvent concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
  • Incubation Setup: In a 96-well plate, add the potassium phosphate buffer, HLM, and the Elacridar solution at various concentrations (or positive control/vehicle).
  • Pre-incubation (Optional for time-dependent inhibition): Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow Elacridar to interact with the microsomes.
  • Initiate Reaction: Add the CYP3A4 probe substrate to each well to start the reaction. Immediately after, add the pre-warmed NADPH regenerating system.
  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Terminate Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard).
  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
  • LC-MS/MS Analysis: Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
  • Data Analysis: Calculate the percent inhibition of the CYP3A4 activity for each Elacridar concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Elacridar concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizing Experimental and Logical Workflows

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLMs, Elacridar, Substrate, NADPH) setup Set up Incubation Plate (Buffer, HLMs, Elacridar) reagents->setup preincubate Pre-incubation (37°C) setup->preincubate initiate Initiate Reaction (Add Substrate & NADPH) preincubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction (Quenching Solvent) incubate->terminate process Process Samples (Centrifuge) terminate->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (Calculate IC50) lcms->data

Caption: Experimental workflow for determining the IC50 of Elacridar on CYP enzyme activity.

DDI_Logic Elacridar Elacridar Pgp_BCRP P-gp / BCRP (Efflux Transporters) Elacridar->Pgp_BCRP Inhibits CYP_Enzyme CYP Enzyme (e.g., CYP3A4) Elacridar->CYP_Enzyme Weakly Inhibits Drug_A Co-administered Drug (Substrate of P-gp/BCRP & CYP) Pgp_BCRP->Drug_A Effluxes Intracellular_Conc Increased Intracellular Concentration of Drug A Pgp_BCRP->Intracellular_Conc Inhibition leads to CYP_Enzyme->Drug_A Metabolizes Metabolism Decreased Metabolism of Drug A CYP_Enzyme->Metabolism Inhibition leads to DDI Potential for Drug-Drug Interaction (DDI) Intracellular_Conc->DDI Metabolism->DDI

Caption: Logical relationship of Elacridar's dual impact on transporters and CYP enzymes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values - Inconsistent solvent concentrations. - Pipetting errors. - Instability of Elacridar or the probe substrate in the incubation matrix.- Ensure final solvent concentration is consistent and low across all wells. - Use calibrated pipettes and proper technique. - Assess the stability of all compounds under the experimental conditions.
No inhibition observed, even at high concentrations - Elacridar may not be a significant inhibitor of the specific CYP isoform being tested. - Incorrect experimental setup (e.g., inactive enzyme, wrong buffer pH). - Elacridar is being effluxed from the system (more relevant in cell-based assays).- Confirm the modest inhibitory profile of Elacridar for the target CYP. - Run a positive control inhibitor to validate the assay. - For cell-based assays, consider that Elacridar's primary role as a P-gp substrate/inhibitor may influence its intracellular concentration. Using subcellular fractions like microsomes can mitigate this.
Steeper or shallower inhibition curve than expected - Non-specific binding of Elacridar to the microsomal protein. - Complex inhibition kinetics (e.g., partial or mixed inhibition).- Use a low protein concentration in the assay to minimize non-specific binding. - Perform more detailed kinetic studies to elucidate the mechanism of inhibition.
Discrepancy between results in microsomes and hepatocytes - Elacridar is a substrate for P-gp, which is expressed in hepatocytes but not in microsomes. Active efflux from hepatocytes could lead to a lower intracellular concentration and thus weaker apparent CYP inhibition compared to microsomes.[2]- Be aware of the limitations of each in vitro system. Hepatocytes may provide a more physiologically relevant model for compounds that are also transporter substrates, but the results can be more complex to interpret. Microsomal assays are better for assessing direct enzymatic inhibition without the confounding factor of transport.
Unexpected drug-drug interaction in vivo not predicted by in vitro CYP inhibition - The primary interaction in vivo is likely due to P-gp/BCRP inhibition by Elacridar, leading to increased absorption and reduced clearance of the co-administered drug, rather than direct CYP inhibition.- Evaluate the co-administered drug as a P-gp/BCRP substrate. In vivo studies should be designed to differentiate between transporter-mediated and metabolism-mediated interactions.

References

Species-specific differences in Elacridar efficacy and metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of Elacridar in our in vivo rodent model. What are the potential reasons for this?

A1: Several factors can contribute to lower-than-expected in vivo efficacy of Elacridar. Here are some key aspects to consider:

  • Route of Administration and Formulation: Elacridar has poor aqueous solubility, which can significantly impact its absorption and bioavailability. Oral administration of a simple suspension may lead to low and variable plasma concentrations. Consider using a formulation designed to enhance solubility, such as a microemulsion or a solution with co-solvents like DMSO and PEG-400. Intravenous administration of a well-formulated solution will provide the most consistent plasma exposure.

  • Dose: The dose of Elacridar required to inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can vary between species. Ensure you are using a dose that has been shown to be effective in your specific rodent model. For instance, in rats, doses exceeding 8.9 mg/hr/kg as a constant infusion have been shown to effectively inhibit P-gp and BCRP at the blood-brain barrier.[1][2]

  • Plasma Protein Binding: Elacridar is highly bound to plasma proteins.[3] It is the unbound (free) fraction of the drug that is pharmacologically active. Species differences in plasma protein binding can affect the free concentration of Elacridar at the target site. While it's a complex issue, it's a factor to be aware of, especially when comparing results across species.

  • Metabolic Stability: The rate at which Elacridar is metabolized can differ between species. Faster metabolism will lead to a shorter half-life and potentially lower efficacy. Refer to the metabolic stability data in Table 2 to see how your chosen species compares to others.

  • Transporter Expression and Substrate Specificity: The expression levels and substrate specificities of P-gp and BCRP can vary between species and even between different strains of the same species. This can influence the degree of inhibition achieved with a given dose of Elacridar.

Q2: We are experiencing solubility issues with Elacridar in our in vitro assays. What can we do?

A2: Elacridar's low aqueous solubility is a common challenge. Here are some troubleshooting tips for in vitro experiments:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of Elacridar. When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects on your cells or enzymes.

  • Formulation: For cell-based assays, you can explore the use of formulations that enhance solubility, such as microemulsions. However, it is crucial to include a vehicle control to account for any effects of the formulation components on the assay.[4]

  • Sonication: Gentle sonication of the final solution can sometimes help to dissolve small amounts of precipitate.

  • Precipitation Check: It is good practice to visually inspect your dosing solutions for any signs of precipitation before adding them to your assay. Centrifuging the solution and analyzing the supernatant concentration can also confirm the amount of Elacridar in solution.

  • Concentration Range: Be mindful of the solubility limit of Elacridar in your specific assay medium. If you are observing precipitation at higher concentrations, you may need to adjust your experimental design to work within the soluble range.

Q3: Are there significant species differences in the in vitro inhibitory potency of Elacridar?

A3: Yes, there can be species-specific differences in the in vitro inhibitory potency of Elacridar, often reflected in the IC50 values. These differences can arise from variations in the amino acid sequences and structures of the P-gp and BCRP transporters across species. The provided data in Table 1 summarizes some reported IC50 values in different cell lines, which can serve as a guide. It is always recommended to determine the IC50 in your specific experimental system.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in in vivo results Poor oral bioavailability due to low solubility. Inter-individual differences in metabolism.Use a solubilizing formulation (e.g., microemulsion). Consider intravenous administration for more controlled exposure. Increase the number of animals per group to improve statistical power.
Low brain-to-plasma ratio of a co-administered P-gp/BCRP substrate despite Elacridar treatment Insufficient dose of Elacridar to achieve complete inhibition. Rapid metabolism of Elacridar. The co-administered drug is a substrate for other efflux transporters not inhibited by Elacridar.Perform a dose-response study with Elacridar to determine the optimal inhibitory dose in your model.[5] Check the metabolic stability of Elacridar in the relevant species' liver microsomes. Investigate if other transporters are involved in the efflux of your substrate.
Precipitation of Elacridar in in vitro assay plates Exceeding the solubility limit of Elacridar in the assay buffer.Reduce the final concentration of Elacridar. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the cells/enzymes, ensuring appropriate vehicle controls. Use a pre-formulated, more soluble version of Elacridar if available.
Inconsistent results in P-gp/BCRP inhibition assays Cell line instability or passage number affecting transporter expression. Variability in substrate or inhibitor concentrations.Use cells within a defined low passage number range. Ensure accurate and consistent preparation of all solutions. Include positive and negative controls in every experiment.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency (IC50) of Elacridar against P-glycoprotein (P-gp)

Cell LineSpeciesSubstrateIC50 (µM)Reference
MCF7RHumanRhodamine 1230.05[6]
Human primary mesothelioma stem cellsHumanDoxorubicin~1[7]
Human primary glioblastoma stem cellsHumanDoxorubicin~1[7]
Caki-1 and ACHN cellsHuman-2.5 (inhibits cell growth)[7]
P-gp-overexpressing MCF7R cellsHumanRhodamine 1230.05[6]
A2780PR1 (PAC-resistant)HumanPaclitaxel<0.1[8]
A2780PR2 (PAC-resistant)HumanPaclitaxel<0.1[8]

Note: IC50 values can be highly dependent on the experimental conditions, including the cell line, substrate, and assay methodology. The values presented here are for comparative purposes.

Table 2: In Vitro Metabolic Stability of Elacridar in Liver Microsomes

Species% Remaining at 120 minReference
Human72.6%[9]
Rat16.7%[9]
Mouse27.5%[9]

Note: Higher percentage remaining indicates greater metabolic stability.

Experimental Protocols

Protocol 1: Determination of Elacridar IC50 for P-gp Inhibition using a Rhodamine 123 Accumulation Assay in MDCK-MDR1 Cells

This protocol is adapted from established methods for assessing P-gp inhibition.[6]

Materials:

  • MDCK-MDR1 cells (P-gp overexpressing) and parental MDCK cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Rhodamine 123 (P-gp substrate)

  • Elacridar

  • DMSO (for stock solutions)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 and parental MDCK cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Solutions:

    • Prepare a stock solution of Elacridar in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of Elacridar in assay buffer to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a working solution of Rhodamine 123 in assay buffer (e.g., 5 µM).

  • Inhibition Assay:

    • Wash the cell monolayers twice with warm assay buffer.

    • Add the Elacridar dilutions to the appropriate wells of both the MDCK-MDR1 and parental MDCK plates. Include a vehicle control (assay buffer with the same final DMSO concentration).

    • Pre-incubate the plates at 37°C for 30 minutes.

    • Add the Rhodamine 123 working solution to all wells and incubate at 37°C for 60 minutes, protected from light.

  • Measurement:

    • Aspirate the assay solution from all wells.

    • Wash the cells three times with ice-cold assay buffer.

    • Add a lysis buffer to each well and incubate for 10 minutes to lyse the cells and release the intracellular Rhodamine 123.

    • Measure the fluorescence of each well using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with cells but no Rhodamine 123).

    • Normalize the fluorescence in the Elacridar-treated wells to the vehicle control.

    • Plot the percentage of Rhodamine 123 accumulation versus the logarithm of the Elacridar concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Elacridar Metabolic Stability in Liver Microsomes

This protocol is a general procedure for evaluating in vitro metabolic stability.[10][11][12]

Materials:

  • Pooled liver microsomes from the species of interest (e.g., human, rat, mouse, dog, monkey)

  • Elacridar

  • DMSO (for stock solution)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Elacridar in DMSO (e.g., 10 mM).

    • Prepare a working solution of Elacridar in phosphate buffer (e.g., 1 µM).

    • Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer (e.g., 0.5 mg/mL).

  • Metabolic Reaction:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution and the Elacridar working solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsomes and Elacridar.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate/tubes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of Elacridar at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Elacridar remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental_Workflow_IC50_Determination cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis seed_cells Seed MDCK-MDR1 & Parental Cells wash_cells1 Wash Cells seed_cells->wash_cells1 prep_elacridar Prepare Elacridar Dilutions add_elacridar Add Elacridar & Pre-incubate (30 min) prep_elacridar->add_elacridar prep_rhodamine Prepare Rhodamine 123 Solution add_rhodamine Add Rhodamine 123 & Incubate (60 min) prep_rhodamine->add_rhodamine wash_cells1->add_elacridar add_elacridar->add_rhodamine wash_cells2 Wash Cells add_rhodamine->wash_cells2 lyse_cells Lyse Cells wash_cells2->lyse_cells read_fluorescence Read Fluorescence lyse_cells->read_fluorescence analyze_data Analyze Data & Determine IC50 read_fluorescence->analyze_data

Caption: Workflow for determining the IC50 of Elacridar for P-gp inhibition.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Elacridar & Microsome Solutions pre_warm Pre-warm Solutions (37°C) prep_solutions->pre_warm initiate_reaction Initiate with NADPH Regenerating System pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate at Time Points incubate->terminate process_samples Process Samples (Centrifuge) terminate->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis calculate_parameters Calculate Half-life & Intrinsic Clearance lcms_analysis->calculate_parameters

Caption: Workflow for assessing the metabolic stability of Elacridar.

Signaling_Pathway elacridar Elacridar pgp P-glycoprotein (P-gp) (ABCB1) elacridar->pgp Inhibits bcrp BCRP (ABCG2) elacridar->bcrp Inhibits increased_accumulation Increased Intracellular Drug Accumulation & Efficacy efflux Drug Efflux pgp->efflux bcrp->efflux drug_substrate Drug Substrate drug_substrate->pgp drug_substrate->bcrp extracellular Extracellular cell_membrane intracellular Intracellular efflux->extracellular

Caption: Elacridar's mechanism of action in inhibiting P-gp and BCRP.

References

Best practices for long-term storage of Elacridar solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and experimental use of Elacridar solutions.

Frequently Asked Questions (FAQs): Storage and Handling

Q1: How should I store solid, powdered Elacridar?

Solid Elacridar is supplied as a crystalline solid and should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] Another source suggests stability for three years at -20°C or two years at 4°C.[3]

Q2: What is the recommended solvent for preparing Elacridar stock solutions?

Elacridar is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The solubility is approximately 1 mg/mL in DMSO and 5 mg/mL in DMF.[1] For in vitro studies, freshly opened, anhydrous DMSO is highly recommended, as moisture can significantly reduce solubility.[4]

Q3: What are the best practices for the long-term storage of Elacridar stock solutions?

For optimal long-term stability, stock solutions prepared in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C: Stable for 6 months to 2 years.[4][5][6]

  • -20°C: Stable for up to 1 month.[4][5]

When preparing the stock solution, it is good practice to purge the solvent with an inert gas before dissolving the Elacridar.[1] Always store solutions tightly sealed and protected from moisture.[5]

Q4: How long can I store aqueous dilutions or working solutions of Elacridar?

Aqueous solutions of Elacridar are not stable. It is strongly recommended not to store aqueous solutions for more than one day.[1] For all experiments, especially in vivo studies, working solutions should be prepared fresh on the day of use.[6]

Q5: Are there any special handling precautions for Elacridar solutions?

Yes, Elacridar is known to be sensitive to light. Exposure to light, especially in neutral or alkaline solutions, can lead to degradation.[7] Therefore, solutions should be protected from light during preparation, storage, and experimentation wherever possible.

Data Presentation: Storage Condition Summary

FormSolvent/MatrixStorage TemperatureRecommended DurationCitations
Solid (Powder) N/A-20°C≥ 4 years[1][2]
4°C2 years[3]
Stock Solution DMSO / DMF-80°C6 months - 2 years[4][5][6]
-20°C1 month[4][5]
Aqueous/Working Solution Aqueous Buffer (e.g., PBS)2-8°C≤ 1 day[1]

Troubleshooting Guides

Issue 1: My Elacridar solution has precipitated after dilution.

Precipitation is a common issue due to Elacridar's poor solubility in aqueous buffers.[1]

  • Cause: The percentage of organic solvent (like DMSO) in the final working solution is too low to maintain solubility.

  • Solution:

    • Sonication/Warming: Gentle warming or sonication can help redissolve the precipitate.[5][6]

    • Formulation Adjustment: For in vivo experiments, consider using a co-solvent system. A common formulation involves preparing a stock in DMSO, then diluting with vehicles like PEG300 and Tween-80 before adding the final aqueous component (e.g., saline).[4][5]

    • Fresh Preparation: Always prepare the final working solution immediately before use.[6]

G start Precipitate observed in Elacridar working solution check_fresh Was the solution prepared fresh today? start->check_fresh action_sonicate Apply gentle warming and/or sonication check_fresh->action_sonicate  Yes action_discard Discard and prepare a fresh solution check_fresh->action_discard No check_dissolved Did the precipitate redissolve? action_sonicate->check_dissolved action_use Proceed with experiment immediately check_dissolved->action_use  Yes action_reformulate Prepare fresh solution. Consider using co-solvents (e.g., PEG300, Tween-80) for in vivo studies. check_dissolved->action_reformulate No G cluster_cell Cell Membrane pump P-gp / BCRP Efflux Pump drug_out Substrate Drug pump->drug_out Efflux drug_in Substrate Drug drug_in->pump Enters pump label_in Intracellular label_out Extracellular elacridar Elacridar elacridar->pump Inhibits G start Animals Acclimatized prep Prepare fresh Elacridar and Probe Substrate solutions start->prep grouping Divide animals into groups (Control vs. Elacridar) prep->grouping admin_elacridar Administer Elacridar (e.g., 5 mg/kg, IV) grouping->admin_elacridar wait Wait for optimal pretreatment time (e.g., 0.5 h) admin_elacridar->wait admin_probe Administer P-gp Probe Substrate (e.g., Quinidine, Digoxin) wait->admin_probe collect Collect blood and brain samples at specified time points admin_probe->collect process Process samples (e.g., homogenize brain, separate plasma) collect->process analyze Analyze drug concentrations (e.g., LC-MS/MS) process->analyze end Calculate Brain/Plasma Ratios and Pharmacokinetics analyze->end

References

Validation & Comparative

Elacridar Hydrochloride vs. Tariquidar: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of in vivo studies involving ABC transporters, the choice of a potent and reliable inhibitor is critical. Elacridar hydrochloride and tariquidar, both third-generation inhibitors of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), stand out as key tools to modulate drug disposition and overcome multidrug resistance. This guide provides an objective comparison of their performance in vivo, supported by experimental data, to aid in the selection of the most suitable inhibitor for your research needs.

At a Glance: Key Differences

FeatureThis compoundTariquidar
Primary Targets P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)[1][2]P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)[3][4][5][6]
Potency Considered more potent, especially as a dual inhibitor.[7][8]Potent P-gp inhibitor, but its BCRP inhibition is concentration-dependent and it can be a BCRP substrate at lower concentrations.[4][5][6]
Brain Penetration Can achieve higher brain-to-plasma ratios, enhancing its own distribution.[1][7]Efflux by BCRP at the blood-brain barrier can limit its effectiveness as a brain delivery enhancer.[7]
Oral Bioavailability Generally low and variable, but can be improved with specific formulations.[1][9]Low in humans, necessitating intravenous administration in many clinical studies. High bioavailability has been observed in rats.[3][10]
In Vivo Efficacy Effectively increases brain penetration of co-administered P-gp and BCRP substrates.[1][11][12]Enhances brain distribution of P-gp substrates, but its utility for BCRP substrates is less consistent.[3][7][13]

Quantitative Comparison of In Vivo Performance

The following tables summarize key quantitative data from various preclinical and clinical studies to facilitate a direct comparison between elacridar and tariquidar.

Table 1: Comparative Efficacy in Modulating Brain Penetration
CompoundAnimal ModelCo-administered DrugDose of InhibitorFold Increase in Brain Concentration of Co-administered DrugReference
ElacridarMiceSunitinib100 mg/kg (oral)~12-fold[1]
ElacridarRatsLapatinib5 mg/kg (i.p.)1.8-fold (AUC)[12]
ElacridarRats(R)-[11C]verapamil1.2 mg/kg (i.v.)50% of max effect (ED50)[8]
TariquidarRats(R)-[11C]verapamil3.0 mg/kg (i.v.)50% of max effect (ED50)[8]
TariquidarMiceAsciminibNot specifiedIncreased brain:plasma ratio from 0.33% to 10.16%[13]
TariquidarMiceNilotinibNot specifiedIncreased brain:plasma ratio from 1.16% to 9.61%[13]
Table 2: Pharmacokinetic Parameters
CompoundSpeciesRoute of AdministrationDoseBioavailabilityTerminal Half-lifeReference
ElacridarMouseOral100 mg/kg22%~20 hours[1]
ElacridarMouseIntraperitoneal100 mg/kg1%~4 hours[1]
ElacridarMouseIntravenous2.5 mg/kgN/A~4 hours[1]
ElacridarHumanOral (ASD tablet)1000 mgN/A (Cmax: 326 ng/mL)N/A[9]
TariquidarRatOral (Solution)15 mg/kg71.6%N/A[10]
TariquidarRatOral (Microemulsion)15 mg/kg86.3%N/A[10]
TariquidarHumanIntravenousup to 8 mg/kgN/ALong[3]
TariquidarHumanOralNot specified12%N/A[3]

Mechanism of Action: P-gp and BCRP Inhibition

Elacridar and tariquidar exert their effects by inhibiting the function of P-gp and BCRP, two major ATP-binding cassette (ABC) transporters that act as efflux pumps at physiological barriers. These transporters actively extrude a wide range of substrates, including many therapeutic drugs, from cells, thereby limiting their intracellular concentration and efficacy. By blocking these pumps, elacridar and tariquidar increase the intracellular and tissue accumulation of co-administered substrate drugs.

Mechanism of P-gp/BCRP Inhibition cluster_cell Cell cluster_membrane Cell Membrane Cell_Membrane Pgp_BCRP P-gp / BCRP (Efflux Pumps) Extracellular_Drug Extracellular Substrate Drug Pgp_BCRP->Extracellular_Drug Efflux Intracellular Intracellular Space Drug Substrate Drug Drug->Pgp_BCRP Binds to Efflux Pump Inhibitor Elacridar or Tariquidar Inhibitor->Pgp_BCRP Inhibits Extracellular_Drug->Drug Enters Cell In Vivo Inhibitor Evaluation Workflow Start Start: Hypothesis (Inhibitor enhances drug delivery) Animal_Model Select Animal Model (e.g., Wild-Type Mice) Start->Animal_Model Groups Divide into Groups (Vehicle Control vs. Inhibitor) Animal_Model->Groups Inhibitor_Admin Administer Inhibitor (Elacridar or Tariquidar) Groups->Inhibitor_Admin Substrate_Admin Administer Substrate Drug Inhibitor_Admin->Substrate_Admin Sample_Collection Collect Blood and Brain Samples at Time Points Substrate_Admin->Sample_Collection Analysis LC-MS/MS Analysis of Drug Concentrations Sample_Collection->Analysis Data_Processing Calculate Pharmacokinetic Parameters (AUC, Kp) Analysis->Data_Processing Comparison Compare Control vs. Inhibitor Groups Data_Processing->Comparison Conclusion Conclusion: Quantify Fold-Increase in Brain Penetration Comparison->Conclusion Logical Pathway of Drug Distribution Modulation Drug_Admin Systemic Drug Administration BBB Blood-Brain Barrier Drug_Admin->BBB Pgp_BCRP_BBB P-gp / BCRP Efflux at BBB BBB->Pgp_BCRP_BBB Brain_Entry Drug Enters Brain Pgp_BCRP_BBB->Brain_Entry Inactive Limited_Brain_Entry Limited Brain Penetration Pgp_BCRP_BBB->Limited_Brain_Entry Active Inhibitor Elacridar or Tariquidar Inhibitor->Pgp_BCRP_BBB Inhibits Therapeutic_Effect Enhanced Therapeutic Effect in CNS Brain_Entry->Therapeutic_Effect

References

A Head-to-Head Battle: Elacridar vs. Verapamil for P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative potency and mechanisms of two key P-glycoprotein inhibitors.

In the realm of drug development and biomedical research, overcoming multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp) is a critical challenge. P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively extrudes a wide array of xenobiotics from cells, thereby reducing the intracellular concentration and efficacy of many therapeutic agents. The use of P-gp inhibitors to counteract this resistance mechanism is a well-established strategy. This guide provides a detailed comparison of two prominent P-gp inhibitors: Elacridar, a third-generation inhibitor, and Verapamil, a first-generation agent.

Quantitative Comparison of Inhibitory Potency

The potency of a P-gp inhibitor is a crucial determinant of its utility in research and clinical settings. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy. A review of the available experimental data clearly demonstrates that Elacridar is a significantly more potent P-gp inhibitor than Verapamil.

InhibitorIC50 ValueCell Line/SystemMeasurement AssayReference
Elacridar 193 nMP-glycoprotein overexpressing cellsNot Specified[1]
Elacridar 160 nMP-glycoprotein (P-gp) labeling by [3H]azidopinePhotoaffinity radiolabeling[2]
Elacridar 50 nMMCF7R cellsRhodamine 123 accumulation assay[3]
Elacridar 20 nMCHRC5, OV1/DXR, MCF7/ADR cellsDoxorubicin and Vincristine cytotoxicity[4]
Verapamil 1.4 µMMDR-CEM cellsCalcein-AM efflux[5]
Verapamil ~12 µM (Half-maximal inhibition)Mdr3 Pgp ATPaseATPase activity assay[6]
Verapamil 15 µM (resulted in 3-fold decrease in P-gp expression)K562/ADR cellsP-gp expression analysis[7]

As evidenced by the data, Elacridar consistently exhibits IC50 values in the nanomolar range, whereas Verapamil's inhibitory concentrations are in the micromolar range, indicating that Elacridar is several orders of magnitude more potent. In a rat model using (R)-[11C]verapamil PET to measure P-gp function, Elacridar was found to be about three times more potent than tariquidar, another potent P-gp inhibitor, with an ED50 of 1.2 ± 0.1 mg/kg.[8][9]

Mechanism of Action: A Tale of Two Generations

The difference in potency between Elacridar and Verapamil can be attributed to their distinct mechanisms of action and generational differences in their development.

Verapamil , a first-generation P-gp inhibitor, also functions as a calcium channel blocker.[10][11] Its P-gp inhibitory activity is often considered a secondary effect. While it can competitively or non-competitively inhibit P-gp, it is also a substrate for the transporter.[12] Furthermore, some studies suggest that Verapamil can decrease the expression of P-gp at the mRNA level, suggesting a transcriptional or post-transcriptional mechanism.[7] However, its clinical utility as a P-gp inhibitor is limited by its cardiovascular side effects and the high concentrations required for effective P-gp inhibition.[13]

Elacridar , on the other hand, is a potent and specific third-generation P-gp inhibitor.[14] It is not a P-gp substrate itself and functions as a non-competitive inhibitor by modulating the ATPase activity of the transporter.[14][15] Elacridar also exhibits inhibitory activity against another important ABC transporter, Breast Cancer Resistance Protein (BCRP), making it a dual inhibitor.[16][17] Its high potency and specificity, coupled with a better side-effect profile compared to first-generation inhibitors, make it a valuable tool for in vitro and in vivo research.[14]

Experimental Methodologies for Assessing P-gp Inhibition

Several in vitro assays are commonly employed to determine the potency of P-gp inhibitors. The most frequently cited methods in the context of Elacridar and Verapamil are the Rhodamine 123 efflux assay and the Calcein-AM assay.

Rhodamine 123 Efflux Assay

This assay utilizes Rhodamine 123, a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. The addition of a P-gp inhibitor blocks this efflux, leading to an increase in intracellular fluorescence, which can be quantified to determine the inhibitor's potency.

Typical Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF7R) in a 96-well plate.[3]

  • Inhibitor Incubation: Incubate the cells with varying concentrations of the test inhibitor (e.g., Elacridar or Verapamil) for a specified period (e.g., 30 minutes at 37°C).[3]

  • Substrate Addition: Add a fixed concentration of Rhodamine 123 (e.g., 5.25 µM) to the wells.[3]

  • Incubation: Incubate for a further period (e.g., 30 minutes at 37°C).[3]

  • Washing: Wash the cells to remove the extracellular fluorescent substrate.[18]

  • Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a spectrofluorometer (e.g., excitation at 485 nm and emission at 530 nm).[18][19]

  • Data Analysis: Plot the increase in fluorescence against the inhibitor concentration to determine the IC50 value.[3]

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. Once inside the cell, it is cleaved by intracellular esterases to form the fluorescent and cell-impermeable molecule, calcein. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be converted, resulting in low fluorescence. P-gp inhibitors prevent this efflux, leading to the accumulation of fluorescent calcein.[20]

Typical Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) in a 96-well plate.[5]

  • Inhibitor Pre-treatment: Pre-treat the cells with a range of concentrations of the P-gp modulator.[5]

  • Substrate Addition: Add a fixed concentration of Calcein-AM.[21]

  • Incubation: Incubate the cells for a specific duration (e.g., 15-30 minutes at 37°C) to allow for Calcein-AM uptake and conversion.[21]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~530 nm).[21]

  • Data Analysis: The concentration of the inhibitor that restores half of the calcein retention observed in parental cells (lacking P-gp overexpression) is defined as the EC50.[5]

Visualizing the Comparison and Experimental Workflow

To further clarify the relationship between these inhibitors and the experimental process, the following diagrams are provided.

G cluster_inhibitors P-gp Inhibitors cluster_properties Comparative Properties Elacridar Elacridar (Third Generation) Potency Potency (IC50) Elacridar->Potency High (nM) Specificity Specificity Elacridar->Specificity High (P-gp/BCRP) Mechanism Mechanism Elacridar->Mechanism Non-competitive ATPase Modulation Verapamil Verapamil (First Generation) Verapamil->Potency Low (µM) Verapamil->Specificity Low (Ca2+ Channel Blocker) Verapamil->Mechanism Competitive/Non-competitive Decreases Expression

Fig. 1: Comparative properties of Elacridar and Verapamil.

G start Start: P-gp Overexpressing Cells add_inhibitor Add P-gp Inhibitor (Elacridar or Verapamil) start->add_inhibitor add_substrate Add Fluorescent Substrate (Rhodamine 123 or Calcein-AM) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash to Remove Extracellular Substrate incubate->wash measure Measure Intracellular Fluorescence wash->measure analyze Analyze Data (Calculate IC50) measure->analyze end End: Determine Inhibitor Potency analyze->end

Fig. 2: General workflow for P-gp inhibition assay.

Conclusion

References

Elacridar: A Comprehensive Guide to the Validation of P-glycoprotein Inhibition in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elacridar's performance in inhibiting P-glycoprotein (P-gp) in cell-based assays, supported by experimental data and detailed protocols. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by actively pumping them out of cells.[1][2][3][4] Elacridar is a potent, third-generation P-gp inhibitor that has been extensively studied to overcome this resistance.[5][6][7]

The Mechanism of P-gp and its Inhibition by Elacridar

P-gp is an ATP-dependent efflux pump that removes a wide variety of hydrophobic compounds from cells.[1][2][8] This process is fueled by ATP hydrolysis and involves a conformational change in the protein to transport substrates across the cell membrane.[3][8] Elacridar inhibits P-gp by directly interacting with the transporter, likely within the transmembrane domains, and modulating its ATPase activity, thereby preventing the efflux of P-gp substrates.[4]

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extra cluster_intra Pgp_in P-gp (Inward-facing) Pgp_out P-gp (Outward-facing) Pgp_in->Pgp_out ATP Hydrolysis Conformational Change ADP ADP + Pi Pgp_out->Pgp_in Reset Drug_out Drug Efflux Pgp_out->Drug_out Drug_in Drug Substrate Drug_in->Pgp_in Binding ATP ATP ATP->Pgp_in Elacridar Elacridar Elacridar->Pgp_in Inhibition

Caption: P-gp mediated drug efflux and inhibition by Elacridar.

Comparative Efficacy of Elacridar

Elacridar has demonstrated potent P-gp inhibition in various studies. Its efficacy is often compared to other well-known P-gp inhibitors.

InhibitorCell LineAssayIC50 / ED50Reference
Elacridar P-gp overexpressing cells[³H]azidopine labeling0.16 µM[9]
Elacridar Rat Brain(R)-[¹¹C]verapamil PET1.20 ± 0.14 mg/kg[10]
TariquidarRat Brain(R)-[¹¹C]verapamil PET3.00 ± 0.19 mg/kg[10]
Elacridar PAC-resistant ovarian cancer cellsCalcein-AM accumulationEffective at 0.1 µM and 1 µM[11]
Elacridar TOP-resistant ovarian cancer cellsHoechst 33342/MIT accumulationEffective at 0.1 µM to 5 µM[12]

Key Cell-Based Assays for Validating P-gp Inhibition

Two common and reliable methods for assessing P-gp activity in cell-based assays are the Rhodamine 123 and Calcein-AM efflux assays.

Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, Rhodamine 123 is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by compounds like Elacridar leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.[13][14]

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein. P-gp can extrude the non-hydrolyzed Calcein-AM from the cell. Therefore, in P-gp overexpressing cells, the fluorescence signal is low. P-gp inhibitors like Elacridar block this efflux, leading to increased intracellular calcein fluorescence.[11]

Experimental Protocols

Detailed methodologies for the Rhodamine 123 and Calcein-AM assays are provided below.

Rhodamine 123 Accumulation Assay Protocol

This protocol is adapted from a method used to determine P-gp activity by measuring the intracellular accumulation of Rhodamine 123.[13]

Rhodamine123_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed P-gp overexpressing cells (e.g., MCF7R) in 96-well plates incubate_cells Incubate for 24h start->incubate_cells add_inhibitor Add varying concentrations of Elacridar or other inhibitors incubate_cells->add_inhibitor add_rhodamine Add Rhodamine 123 (e.g., 5.25 µM) add_inhibitor->add_rhodamine incubate_30min Incubate for 30 min at 37°C add_rhodamine->incubate_30min wash_cells Wash cells to remove extracellular dye incubate_30min->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_fluorescence Quantify intracellular fluorescence (spectrofluorimetry or flow cytometry) lyse_cells->measure_fluorescence analyze_data Calculate % accumulation relative to control (no inhibitor) measure_fluorescence->analyze_data determine_ic50 Determine IC50 values analyze_data->determine_ic50

Caption: Workflow for the Rhodamine 123 accumulation assay.

Detailed Steps:

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7R) are cultured in a suitable medium.[13]

  • Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Incubation with Inhibitor: Cells are pre-incubated with various concentrations of Elacridar or a control inhibitor for a specified time.[13]

  • Rhodamine 123 Addition: Rhodamine 123 is added to a final concentration of 5.25 µM, and the cells are incubated for 30 minutes at 37°C.[13]

  • Washing: The cells are washed with cold PBS to remove the extracellular dye.

  • Fluorescence Measurement: Intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. Excitation and emission wavelengths are typically around 503 nm and 527 nm, respectively.[15]

Calcein-AM Accumulation Assay Protocol

This protocol is based on a method to confirm the effect of Elacridar on P-gp activity by investigating Calcein-AM accumulation in live cells.[11]

CalceinAM_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed drug-sensitive and PAC-resistant ovarian cancer cells add_inhibitor Treat cells with Elacridar (e.g., 0.1 µM and 1 µM) start->add_inhibitor add_calcein Add Calcein-AM add_inhibitor->add_calcein incubate_30min Incubate for 30 min at 37°C add_calcein->incubate_30min wash_cells Wash cells with PBS incubate_30min->wash_cells observe_fluorescence Observe and quantify intracellular fluorescence using a fluorescence microscope wash_cells->observe_fluorescence analyze_data Compare fluorescence intensity between treated and untreated cells observe_fluorescence->analyze_data

Caption: Workflow for the Calcein-AM accumulation assay.

Detailed Steps:

  • Cell Seeding: Both drug-sensitive and P-gp overexpressing resistant cells are seeded in appropriate culture vessels (e.g., 96-well plates or chamber slides).[11]

  • Inhibitor Treatment: Cells are treated with Elacridar at the desired concentrations (e.g., 0.1 µM and 1 µM).[11]

  • Calcein-AM Incubation: Calcein-AM is added to the cells, and they are incubated for approximately 30 minutes at 37°C.[16]

  • Washing: Cells are washed with PBS to remove extracellular Calcein-AM.[16]

  • Fluorescence Analysis: The intracellular fluorescence of calcein is visualized and quantified using fluorescence microscopy or a plate reader at an Ex/Em of ~490/525 nm.[16]

Conclusion

The experimental data from various cell-based assays consistently validate Elacridar as a potent inhibitor of P-glycoprotein. Its ability to reverse P-gp-mediated multidrug resistance has been demonstrated in numerous cancer cell lines. The Rhodamine 123 and Calcein-AM efflux assays are standard, reliable methods for quantifying the inhibitory activity of Elacridar and other P-gp modulators. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug development and cancer therapeutics.

References

Tariquidar vs. Elacridar: A Comparative Guide to BCRP Inhibition at the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) diseases. Efflux transporters, particularly the Breast Cancer Resistance Protein (BCRP or ABCG2), play a pivotal role in limiting the brain penetration of a wide array of therapeutic agents. Overcoming BCRP-mediated efflux is a key strategy in enhancing drug delivery to the brain. This guide provides a detailed, data-driven comparison of two prominent third-generation P-glycoprotein (P-gp) and BCRP inhibitors: Tariquidar and Elacridar.

Executive Summary

Both Tariquidar and Elacridar are potent inhibitors of ABC transporters, but they exhibit distinct profiles in their efficacy and specificity towards BCRP at the BBB. Emerging evidence suggests that Elacridar is a more potent dual inhibitor of both P-gp and BCRP at the BBB compared to Tariquidar .[1] Tariquidar's activity against BCRP is notably concentration-dependent, acting as a substrate at lower concentrations and an inhibitor at higher concentrations.[2][3] This guide will delve into the quantitative data, experimental methodologies, and mechanistic actions of both compounds to inform the selection of the most appropriate inhibitor for preclinical and clinical research.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for Tariquidar and Elacridar based on published experimental data.

Table 1: In Vitro Potency of Tariquidar and Elacridar Against BCRP and P-gp

ParameterTariquidarElacridarCell Line/SystemSubstrateReference(s)
BCRP IC50 ~100 nM0.25 - 0.43 µMBCRP-overexpressing cellsMitoxantrone, Hoechst 33342, Pheophorbide A[2][4]
P-gp IC50 43 - 80 nM0.02 - 0.2 µMP-gp-overexpressing cellsDoxorubicin, Paclitaxel[5]
BCRP ATPase Activity Stimulates (S50 = 138.4 nM)InhibitsCrude membranes with BCRPATP[2][3][6]
P-gp ATPase Activity Inhibits (IC50 = 5.1 nM)InhibitsP-gp-expressing cellsATP[3]

Table 2: In Vivo Efficacy of Tariquidar and Elacridar in Modulating BBB Efflux

ParameterTariquidarElacridarAnimal ModelTracer/SubstrateReference(s)
P-gp ED50 (Brain) 3.0 mg/kg1.2 mg/kgRat(R)-[11C]verapamil[7]
Brain-to-Plasma Ratio Increase (P-gp substrate) Up to 11-foldUp to 11-foldRat(R)-[11C]verapamil[7]
Brain-to-Plasma Ratio of Inhibitor (at inhibitory doses) 1.0 - 1.716.8RatTariquidar, Elacridar[7]
[11C]Tariquidar Brain Uptake Increase with BCRP inhibition N/AN/AMdr1a/b(-/-) mice[11C]tariquidar[8]
[11C]Elacridar Brain Uptake Increase with P-gp/BCRP inhibition 5.8-fold (WT), 7.5-fold (Bcrp1-/-)N/AMice[11C]elacridar[7]

Mechanism of Action at the BBB

BCRP is an ATP-binding cassette (ABC) transporter located on the luminal membrane of brain endothelial cells, where it actively pumps a wide range of substrates from the brain back into the bloodstream, thereby limiting their CNS accumulation.

Tariquidar and Elacridar interfere with this process through direct interaction with the BCRP transporter. Their mechanisms are complex, as they can act as both substrates and inhibitors.

  • Tariquidar : At low nanomolar concentrations, tariquidar is primarily a substrate for BCRP, meaning it is transported by BCRP out of the brain.[2][3] This can lead to its own limited brain penetration. At higher concentrations (≥100 nM), it acts as a competitive inhibitor, blocking the transport of other BCRP substrates.[2][3] Interestingly, tariquidar stimulates BCRP's ATPase activity, which is consistent with it being a substrate.[2][3][6] In contrast, it potently inhibits the ATPase activity of P-gp.[3]

  • Elacridar : Elacridar also functions as a dual substrate and inhibitor of both P-gp and BCRP.[9] Its brain distribution is nonlinear and dose-dependent; as the administered dose increases, the efflux transporters become saturated, leading to a significant increase in its brain-to-plasma ratio.[9] Elacridar is generally considered a more potent and balanced inhibitor of both P-gp and BCRP at the BBB compared to tariquidar.[1]

Mechanism of BCRP-mediated efflux and its inhibition at the BBB.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate Tariquidar and Elacridar.

In Vitro BCRP Inhibition Assay (MDCKII Cell Monolayer)

This assay is widely used to determine if a compound is a substrate or inhibitor of BCRP.

  • Cell Culture : Madin-Darby canine kidney (MDCKII) cells stably transfected with the human BCRP gene are cultured on permeable Transwell inserts until a confluent monolayer is formed, mimicking a barrier.[10][11]

  • Pre-incubation : The cell monolayers are washed and pre-incubated with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a defined period (e.g., 30 minutes) at 37°C.[9]

  • Transport Experiment :

    • A known BCRP substrate (e.g., prazosin, mitoxantrone, or a radiolabeled compound) is added to the donor chamber (either apical or basolateral side).[10]

    • The test inhibitor (Tariquidar or Elacridar) is added at various concentrations to both the donor and receiver chambers.

    • The plates are incubated at 37°C for a specific time (e.g., 1-2 hours).

  • Sample Analysis : Samples are collected from the receiver chamber at designated time points and the concentration of the substrate is quantified using LC-MS/MS or scintillation counting (for radiolabeled substrates).

  • Data Analysis : The apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) is calculated. The efflux ratio (ER) is determined by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp. A significant reduction in the ER in the presence of the inhibitor indicates BCRP inhibition. IC50 values are then calculated.[10]

in_vitro_workflow start Start culture Culture MDCKII-BCRP cells on Transwell inserts start->culture preincubate Pre-incubate monolayer with transport buffer culture->preincubate add_compounds Add BCRP substrate and inhibitor (Tariquidar/Elacridar) preincubate->add_compounds incubate Incubate at 37°C add_compounds->incubate sample Collect samples from receiver chamber incubate->sample analyze Quantify substrate concentration (LC-MS/MS) sample->analyze calculate Calculate Papp, Efflux Ratio, and IC50 analyze->calculate end End calculate->end

Workflow for an in vitro BCRP inhibition assay.

In Vivo Brain Microdialysis

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF), providing a direct assessment of BBB penetration.

  • Animal Preparation : A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or cortex) of an anesthetized rodent.[12][13]

  • Probe Insertion : After a recovery period, a microdialysis probe is inserted through the guide cannula.[12]

  • Perfusion : The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[12]

  • Baseline Collection : Dialysate samples are collected at regular intervals to establish a baseline concentration of the analyte of interest (if endogenous) or to ensure the system is stable.[12]

  • Drug Administration : The BCRP substrate is administered systemically (e.g., intravenously or orally). In parallel or as a separate group, the inhibitor (Tariquidar or Elacridar) is co-administered.

  • Sample Collection : Dialysate samples continue to be collected at timed intervals. Blood samples are also taken to determine plasma drug concentrations.[13]

  • Analysis : The concentrations of the substrate in the brain dialysate and plasma are measured by LC-MS/MS.

  • Data Interpretation : The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated to quantify the extent of BBB penetration and the effect of the BCRP inhibitor.[13]

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can quantify the activity of BCRP at the BBB in vivo.

  • Radiotracer : A radiolabeled BCRP substrate (e.g., [11C]tariquidar or (R)-[11C]verapamil) is synthesized.[8][14]

  • Animal/Human Subject Preparation : The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Baseline Scan : The radiotracer is injected intravenously, and dynamic PET data are acquired over a period of time (e.g., 60-90 minutes). Arterial blood samples are often taken to measure the input function.[15]

  • Inhibitor Administration : In a subsequent scan or in the same session, the inhibitor (Tariquidar or Elacridar) is administered at a specific dose and time before the radiotracer injection.[8]

  • Post-Inhibitor Scan : The PET imaging procedure is repeated.

  • Image Analysis : Dynamic PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.

  • Kinetic Modeling : The TACs and plasma input function are fitted to a pharmacokinetic model to estimate parameters such as the volume of distribution (VT) or the influx rate constant (K1). A significant increase in these parameters after inhibitor administration indicates BCRP inhibition.[15]

Signaling Pathways

While Tariquidar and Elacridar are known to directly interact with BCRP, the expression and function of BCRP at the BBB are also regulated by various signaling pathways. These pathways can be potential targets for modulating BCRP activity. For instance, signaling through estrogen receptors (ERα and ERβ) has been shown to regulate BCRP expression and activity.[16][17][18] Specifically, activation of ERβ can lead to a long-term decrease in BCRP expression.[17][18] Additionally, inflammatory mediators like TNF-α can modulate BCRP expression, often involving the NF-κB signaling pathway.[17][19] While Tariquidar and Elacridar are not direct modulators of these pathways, understanding this regulatory landscape is crucial for a comprehensive approach to overcoming BCRP-mediated drug resistance at the BBB.

BCRP_Regulation cluster_signaling Regulatory Signaling Pathways cluster_gene_expression Gene Expression cluster_protein Protein Level Estrogen Estrogen ER_beta Estrogen Receptor β Estrogen->ER_beta PI3K_Akt PI3K/Akt Pathway ER_beta->PI3K_Akt Activates BCRP_Gene ABCG2 Gene PI3K_Akt->BCRP_Gene Downregulates Transcription TNF_alpha TNF-α NF_kB NF-κB Pathway TNF_alpha->NF_kB Activates NF_kB->BCRP_Gene Modulates Transcription BCRP_Protein BCRP Protein Expression & Function BCRP_Gene->BCRP_Protein Translation Tariquidar Tariquidar Tariquidar->BCRP_Protein Direct Inhibition Elacridar Elacridar Elacridar->BCRP_Protein Direct Inhibition

Regulatory pathways of BCRP at the BBB and direct inhibition.

Conclusion and Recommendations

The choice between Tariquidar and Elacridar for inhibiting BCRP at the BBB depends on the specific research question and experimental context.

  • For potent, dual inhibition of both BCRP and P-gp , the evidence suggests that Elacridar is the more effective choice. Its higher potency and more balanced inhibitory profile make it a strong candidate for in vivo studies aiming to maximize the brain penetration of dual P-gp/BCRP substrates.

  • Tariquidar may be suitable for studies aiming to dissect the relative contributions of P-gp and BCRP, due to its concentration-dependent specificity. At lower concentrations, it can be used to selectively inhibit P-gp. However, its action as a BCRP substrate at these concentrations must be considered.

For all applications, it is crucial to carefully consider the dose and administration route, as both inhibitors exhibit complex pharmacokinetics. The detailed experimental protocols provided in this guide should serve as a valuable resource for designing robust and reproducible studies to investigate and overcome BCRP-mediated efflux at the blood-brain barrier.

References

Elacridar's Efficacy in Overcoming Multidrug Resistance Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Elacridar's effects on various cancer cell lines. Elacridar (also known as GF120918 or GG918) is a potent, third-generation inhibitor designed to counteract multidrug resistance (MDR), a significant obstacle in cancer chemotherapy.[1][2] By summarizing key experimental data, detailing methodologies, and visualizing its mechanism, this document serves as a valuable resource for oncology research and drug development.

Mechanism of Action

Multidrug resistance in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These membrane proteins function as ATP-dependent efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[5]

Elacridar functions as a dual inhibitor of both P-gp and BCRP.[3][4] It non-competitively binds to these transporters, inhibiting their function and restoring the ability of anticancer drugs to accumulate within the cancer cells, ultimately leading to apoptosis.[5][6]

Elacridar_Mechanism cluster_membrane Cell Membrane cluster_intracellular Pgp P-gp (ABCB1) Efflux Pump Chemo_in Chemotherapy Accumulation BCRP BCRP (ABCG2) Efflux Pump Chemo_out Chemotherapy (e.g., Doxorubicin, Paclitaxel) Chemo_out->Pgp Efflux Chemo_out->BCRP Efflux Elacridar Elacridar Elacridar->Pgp Inhibits Elacridar->BCRP Inhibits Apoptosis Cell Death (Apoptosis) Chemo_in->Apoptosis Induces

Figure 1: Mechanism of Elacridar in reversing multidrug resistance.

Comparative Efficacy of Elacridar in Cancer Cell Lines

The effectiveness of Elacridar in re-sensitizing cancer cells to chemotherapy has been demonstrated across various cancer types. The following tables summarize the quantitative data from key studies.

Table 1: Ovarian Cancer Cell Lines
Cell LineChemotherapeutic AgentElacridar Conc.IC50 without Elacridar (ng/mL)IC50 with Elacridar (ng/mL)Fold Reversal of Resistance
A2780PR1 (Paclitaxel-Resistant)Paclitaxel0.1 µM7554.66162-fold[1]
A2780PR2 (Paclitaxel-Resistant)Paclitaxel0.1 µM>10002.52>397-fold[1]
A2780PR1 (Paclitaxel-Resistant)Doxorubicin0.1 µM203344.446-fold[1]
A2780PR2 (Paclitaxel-Resistant)Doxorubicin0.1 µM629267.893-fold[1]
A2780TR1 (Topotecan-Resistant)Topotecan0.1 µM204.6818.8110.9-fold[3]
A2780TR2 (Topotecan-Resistant)Topotecan0.1 µM132.0019.116.9-fold[3]
A2780PR1 / A2780PR2 Cisplatin0.1 / 1 µM~6000-9000No significant changeN/A[1]

Note: Elacridar did not re-sensitize ovarian cancer cells to Cisplatin, which is not a primary substrate for P-gp or BCRP.[1][3]

Table 2: Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineChemotherapeutic AgentElacridar Conc.IC50 without Elacridar (nM)IC50 with Elacridar (nM)
H1299-DR (Docetaxel-Resistant)Docetaxel0.25 µg/mL>10009.4[6]
HCC827-DR (Docetaxel-Resistant)Docetaxel0.25 µg/mL>100012.0[6]
HCC4006-DR (Docetaxel-Resistant)Docetaxel0.25 µg/mL>100011.0[6]
Table 3: Other Cancer Cell Lines
Cancer TypeCell LineKey Finding
Breast Cancer MCF-7/ADRElacridar significantly increased the intracellular accumulation of Rhodamine 123 (a P-gp substrate).[7]
Prostate Cancer DU145-DTXR, PC-3-DTXRPharmacological inhibition of ABCB1 with 50 nM Elacridar completely re-sensitized docetaxel-resistant cells.[8]
Leukemia Resistant Leukemic Cell LineElacridar treatment resulted in sensitization to daunorubicin and mitoxantrone.[1]
Hepatoblastoma P-gp Expressing Cell LineElacridar increased cellular response to doxorubicin.[1]
Renal Cancer 786-O, Caki-1Elacridar decreased P-gp expression in 786-O cells and increased ABCG2 expression in Caki-1 cells.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate Elacridar's effects.

Experimental_Workflow cluster_assays Perform Assays (72h incubation) cluster_analysis Data Analysis start Start: Resistant Cancer Cell Line culture Culture cells with: 1. Chemo Agent only 2. Chemo Agent + Elacridar 3. Control (vehicle) start->culture viability Cell Viability Assay (e.g., MTT Assay) culture->viability activity Efflux Pump Activity (e.g., Flow Cytometry with Rhodamine 123) culture->activity expression Protein Expression (e.g., Western Blot for P-gp/BCRP) culture->expression calc_ic50 Calculate IC50 Values viability->calc_ic50 compare_fluorescence Measure Intracellular Fluorescence activity->compare_fluorescence quantify_protein Quantify Protein Bands expression->quantify_protein end Conclusion: Determine Fold Reversal of Resistance calc_ic50->end compare_fluorescence->end quantify_protein->end

Figure 2: General experimental workflow for assessing Elacridar's efficacy.

Cell Viability (MTT) Assay

This assay assesses cell metabolic activity as an indicator of cell viability following treatment.[10]

  • Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

  • Protocol :

    • Cell Seeding : Seed cells (e.g., 2x10³ to 5x10³ cells/well) in a 96-well plate and incubate overnight.[6]

    • Treatment : Treat cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed concentration of Elacridar (e.g., 0.1 µM or 1 µM).[1] Include control wells with vehicle (e.g., DMSO) only.[12]

    • Incubation : Incubate the plates for 72 hours at 37°C.[1][6]

    • MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

    • Solubilization : Aspirate the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][12]

    • Measurement : Read the absorbance on a microplate reader at a wavelength of 540-590 nm.[11][12]

    • Analysis : Calculate the drug concentration that inhibits cell growth by 50% (IC50) from the dose-response curves.

P-gp/BCRP Activity Assay (Flow Cytometry)

This assay measures the efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate.

  • Principle : P-gp and BCRP actively pump out fluorescent substrates like Rhodamine 123 or Hoechst 33342. Inhibition of these pumps by Elacridar leads to increased intracellular fluorescence, which can be measured by flow cytometry.[1][13]

  • Protocol :

    • Cell Preparation : Harvest and wash the cancer cells.

    • Inhibitor Incubation : Pre-incubate cells with Elacridar (e.g., 50 nM) or a vehicle control for approximately 30-60 minutes.[8]

    • Substrate Addition : Add a fluorescent substrate (e.g., Rhodamine 123) to the cell suspension and incubate for another 30-60 minutes.[8]

    • Efflux Period : Wash the cells to remove the extracellular substrate and incubate them in a substrate-free medium for a defined period (e.g., 60 minutes) to allow for efflux.[8]

    • Data Acquisition : Analyze the mean fluorescence intensity of the cell population using a flow cytometer.

    • Analysis : Compare the fluorescence of Elacridar-treated cells to control cells. Higher fluorescence in the treated group indicates inhibition of efflux pump activity.

Western Blot for P-gp/BCRP Expression

This technique is used to detect and quantify the expression levels of P-gp and BCRP proteins.[6]

  • Principle : Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against P-gp or BCRP, followed by a secondary antibody conjugated to a detection molecule.

  • Protocol :

    • Protein Extraction : Lyse the cells using a suitable buffer (e.g., RIPA buffer) to extract total cellular proteins.[6]

    • Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation : Incubate the membrane with a primary antibody specific to P-gp (ABCB1) or BCRP (ABCG2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[13]

References

A Comparative Analysis of P-gp Inhibitor Generations: From Broad-Spectrum Blockers to Targeted Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the evolution and comparative efficacy of P-glycoprotein (P-gp) inhibitors is crucial for overcoming multidrug resistance (MDR) in cancer therapy and improving drug delivery to sanctuary sites like the brain. This guide provides an objective comparison of first, second, and third-generation P-gp inhibitors, supported by experimental data and detailed methodologies.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, acts as a cellular efflux pump, expelling a wide array of xenobiotics, including many chemotherapeutic agents. This action reduces intracellular drug concentrations, leading to MDR. The development of P-gp inhibitors aims to counteract this mechanism and restore the efficacy of anticancer drugs.

Generational Comparison of P-gp Inhibitors

The development of P-gp inhibitors has progressed through three distinct generations, each characterized by improvements in potency, specificity, and toxicity profiles.

First-Generation P-gp Inhibitors: These were often existing drugs repurposed due to their incidental P-gp inhibitory activity. While they demonstrated the feasibility of reversing MDR, their clinical utility was hampered by low affinity for P-gp, requiring high doses that resulted in significant off-target toxicity.[1] Examples include the calcium channel blocker verapamil and the immunosuppressant cyclosporine A.[2]

Second-Generation P-gp Inhibitors: Developed through the structural modification of first-generation agents, this group exhibited improved potency and selectivity for P-gp.[2] A notable example is valspodar (PSC-833), a non-immunosuppressive derivative of cyclosporine A. However, many second-generation inhibitors still suffered from interactions with other drug transporters and metabolic enzymes like cytochrome P450 3A4 (CYP3A4), leading to complex and unpredictable pharmacokinetic interactions.[1]

Third-Generation P-gp Inhibitors: These compounds were specifically designed for high-affinity and selective P-gp inhibition, with reduced off-target effects.[1] Tariquidar, zosuquidar, and elacridar are prominent examples. They exhibit nanomolar potency and have been extensively studied in clinical trials. Despite their enhanced pharmacological profiles, they have yet to achieve widespread clinical success, highlighting the complexities of overcoming MDR in patients.

Quantitative Comparison of P-gp Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative P-gp inhibitors from each generation. It is important to note that IC50 values can vary depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay conditions.

GenerationInhibitorIC50 (nM)Assay System/Substrate
First Verapamil29 - 63,000Various cell lines and substrates[3][4][5]
Second Valspodar (PSC-833)10 - 100MDCK-MDR1 cells with loperamide substrate[6][7]
Third Tariquidar (XR9576)43 - 487P-gp ATPase assay; CHrB30 cells[8][9]
Third Zosuquidar (LY335979)1.2 - 59HL60/VCR cells; P-gp binding assay (Ki)[10][11]
Third Elacridar (GF120918)50 - 160MCF7R cells with rhodamine 123; P-gp labeling with [3H]azidopine[5][12]

Key Experimental Protocols

The evaluation of P-gp inhibitors relies on a variety of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for three key experiments.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibitors can be identified by their ability to modulate this activity.

Principle: P-gp exhibits a basal level of ATP hydrolysis that is stimulated in the presence of its substrates. P-gp inhibitors can either inhibit this ATPase activity or, in some cases, stimulate it at low concentrations and inhibit it at higher concentrations. The amount of ATP consumed is quantified, typically using a luminescence-based ATP detection reagent.[13]

Methodology:

  • Preparation of Reagents: Prepare P-gp-containing membrane vesicles, a test compound dilution series, a positive control inhibitor (e.g., sodium orthovanadate), a positive control substrate/stimulator (e.g., verapamil), and an ATP detection reagent (e.g., Pgp-Glo™ Assay System).[13]

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include wells for basal activity (no compound) and positive controls.

  • Initiation of Reaction: Add MgATP to all wells to start the ATPase reaction. Incubate at 37°C for a defined period (e.g., 20-40 minutes).[14]

  • ATP Detection: Stop the reaction and add the ATP detection reagent. This reagent typically contains luciferase and luciferin, which produce light in an ATP-dependent manner.

  • Measurement: Measure the luminescence using a luminometer. A decrease in luminescence compared to the basal level indicates ATP consumption and thus P-gp activity.

  • Data Analysis: Calculate the change in relative light units (RLU) to determine the percent inhibition or stimulation of P-gp ATPase activity by the test compound. Plot the results against the compound concentration to determine the IC50 value.[13]

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.

Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of Rhodamine 123 inside the cells, which can be quantified by fluorescence.[15]

Methodology:

  • Cell Culture: Culture a P-gp-overexpressing cell line (e.g., MDCKII-MDR1, MCF7/ADR) and a parental control cell line in appropriate culture medium.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a positive control inhibitor (e.g., verapamil) for a specified time (e.g., 30-60 minutes).

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for a further period (e.g., 30-60 minutes) to allow for cellular uptake.[16]

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.[15]

  • Efflux Period: Add fresh, pre-warmed medium (with or without the test compound) and incubate at 37°C for a defined efflux period (e.g., 1-2 hours).[15]

  • Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).

  • Data Analysis: Normalize the fluorescence values to the protein content in each well. Calculate the percent inhibition of Rhodamine 123 efflux and determine the IC50 value of the test compound.

Cytotoxicity Assay

This assay is essential to determine the intrinsic toxicity of the P-gp inhibitors and to assess their ability to sensitize MDR cancer cells to chemotherapeutic agents.

Principle: The assay measures the viability of cells after treatment with the P-gp inhibitor alone or in combination with a chemotherapeutic drug. A reduction in cell viability indicates a cytotoxic or chemosensitizing effect.

Methodology:

  • Cell Plating: Seed MDR and non-MDR cancer cells in 96-well plates and allow them to attach.

  • Treatment: Treat the cells with a dilution series of the P-gp inhibitor alone, a chemotherapeutic agent alone, or a combination of both. Include untreated control wells.

  • Incubation: Incubate the cells for a period that allows for cytotoxic effects to manifest (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescence-based ATP assay (e.g., CellTiter-Glo®).

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each treatment condition. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor indicates successful chemosensitization.[17]

Signaling Pathways and Experimental Workflows

The expression and activity of P-gp are regulated by complex signaling networks within the cell. Understanding these pathways can reveal novel targets for overcoming MDR. Furthermore, a clear experimental workflow is essential for the systematic evaluation of P-gp inhibitors.

P_gp_Inhibitor_Generations cluster_0 First Generation cluster_1 Second Generation cluster_2 Third Generation First_Gen e.g., Verapamil, Cyclosporine A Second_Gen e.g., Valspodar (PSC-833) First_Gen->Second_Gen Improved Potency & Selectivity Third_Gen e.g., Tariquidar, Zosuquidar, Elacridar Second_Gen->Third_Gen High Affinity & Reduced Off-Target Effects

Evolution of P-gp Inhibitors

Experimental_Workflow A Initial Screening (e.g., ATPase Assay) B Cell-Based Efflux Assays (e.g., Rhodamine 123) A->B C Cytotoxicity & Chemosensitization Assays B->C D Determine IC50 Values C->D E Lead Compound Identification D->E PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates NFkB NF-κB Akt->NFkB activates MDR1 MDR1 Gene Transcription NFkB->MDR1 promotes Pgp P-gp Expression MDR1->Pgp MAPK_ERK_Pathway Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates AP1 AP-1 ERK->AP1 activates MDR1 MDR1 Gene Transcription AP1->MDR1 promotes Pgp P-gp Expression MDR1->Pgp

References

In Vivo Validation of Elacridar-Induced Chemosensitization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Elacridar's performance in sensitizing multidrug-resistant (MDR) tumors to chemotherapy in vivo. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to Elacridar and Multidrug Resistance

Multidrug resistance is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2] These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration and efficacy.[2]

Elacridar (GF120918) is a potent, third-generation, dual inhibitor of both P-gp and BCRP.[3][4] By blocking these efflux pumps, Elacridar aims to restore and enhance the sensitivity of resistant tumors to various anticancer drugs.[5][6] Its ability to increase the bioavailability and tissue penetration of co-administered drugs has been extensively evaluated in numerous preclinical in vivo studies.[3][7]

Mechanism of Elacridar-Induced Chemosensitization

Elacridar functions by non-competitively inhibiting the ATPase activity of P-gp and BCRP, which is essential for the energy-dependent efflux of substrates.[5][8] This inhibition leads to the intracellular accumulation of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects on resistant cancer cells.

cluster_membrane Cancer Cell Membrane cluster_inside cluster_outside Pgp P-gp / BCRP Efflux Pump Drug_out Chemotherapy Drug Pgp->Drug_out ATP-dependent Efflux Drug_in Chemotherapy Drug Drug_in->Pgp Binding Target Cellular Target (e.g., DNA, Tubulin) Drug_in->Target Therapeutic Effect Drug_out->Drug_in Elacridar Elacridar Elacridar->Pgp Inhibition A Animal Model Selection (e.g., Nude mice, SCID mice) B Tumor Implantation (Subcutaneous or orthotopic injection of MDR cells) A->B C Tumor Growth (Allow tumors to reach a palpable size, e.g., 100-200 mm³) B->C D Randomization (Divide animals into control and treatment groups) C->D E Treatment Administration - Vehicle Control - Chemotherapy alone - Elacridar alone - Chemo + Elacridar D->E F Monitoring (Tumor volume, body weight, signs of toxicity) E->F G Endpoint Analysis (Tumor weight, PK/PD studies, biomarker analysis) F->G H Data Analysis (Statistical comparison of tumor growth inhibition) G->H A Elacridar Administration B Inhibition of P-gp and BCRP Efflux Pumps A->B C Reduced Efflux of Chemotherapy Drug B->C D Increased Intracellular Drug Concentration C->D E Enhanced Binding to Cellular Target D->E F Increased Cytotoxicity & Apoptosis E->F G Inhibition of Tumor Growth (Chemosensitization) F->G

References

Assessing the Specificity of Elacridar for P-gp Over Other Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1). Its ability to reverse P-gp-mediated multidrug resistance (MDR) in cancer and enhance the brain penetration of P-gp substrate drugs has been extensively studied. However, a critical aspect for its utility in research and clinical development is its specificity. This guide provides a comparative assessment of Elacridar's inhibitory potency against P-gp and other clinically relevant ABC transporters, namely Breast Cancer Resistance Protein (BCRP or ABCG2) and Multidrug Resistance-Associated Proteins (MRPs), based on available experimental data.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Elacridar against P-gp, BCRP, and MRP1. It is important to note that these values are compiled from different studies using various experimental systems, which can contribute to variability. A direct head-to-head comparison in a single study using the same methodology would provide the most definitive assessment of specificity.

TransporterSubstrate/Assay MethodCell Line/SystemElacridar IC50Reference
P-glycoprotein (P-gp, ABCB1) [3H]azidopine binding-0.16 µM (160 nM)[1]
Docetaxel sensitivityH1299-DRMarkedly recovered sensitivity at 0.25 µg/ml (~0.44 µM)[2]
Breast Cancer Resistance Protein (BCRP, ABCG2) Mitoxantrone transportBCRP-overexpressing cell line250 nM[3]
Sulfasalazine-stimulated ATPase activity-252.2 nM[4]
Mitoxantrone effluxMCF7/Topo cells250 nM[4]
Hoechst 33342 accumulationMCF7/Topo cells127 nM[4]
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) --No significant inhibition reported[3][5]

Key Observations:

  • Elacridar is a potent inhibitor of both P-gp and BCRP, with IC50 values generally in the low to mid-nanomolar range.

  • The reported IC50 values for P-gp and BCRP are comparable, suggesting that Elacridar is a dual P-gp/BCRP inhibitor.[6][7]

  • Available literature indicates that Elacridar does not significantly inhibit MRP1.[3][5] This suggests a degree of specificity for P-gp and BCRP over this particular MRP family member.

Experimental Protocols

The determination of IC50 values for transporter inhibitors like Elacridar relies on well-defined in vitro assays. Below are detailed methodologies for the key experiments cited.

P-glycoprotein (P-gp, ABCB1) Inhibition Assay

A common method to assess P-gp inhibition is through competitive binding assays or by measuring the reversal of resistance to a P-gp substrate.

1. Photoaffinity Labeling with [3H]azidopine:

  • Principle: This assay measures the ability of a test compound to compete with the photo-reactive P-gp substrate, [3H]azidopine, for binding to the transporter.

  • Methodology:

    • Cell membranes expressing high levels of P-gp are prepared.

    • Aliquots of the membrane suspension are incubated with varying concentrations of Elacridar.

    • A fixed concentration of [3H]azidopine is added to each reaction.

    • The mixture is incubated to allow for competitive binding.

    • The samples are exposed to UV light to covalently cross-link the bound [3H]azidopine to P-gp.

    • The proteins are separated by SDS-PAGE, and the amount of radioactivity incorporated into the P-gp band is quantified.

    • The IC50 value is calculated as the concentration of Elacridar that reduces the specific [3H]azidopine binding by 50%.[1]

2. Chemosensitivity Assay:

  • Principle: This functional assay measures the ability of an inhibitor to restore the cytotoxic effect of a P-gp substrate in cells overexpressing the transporter.

  • Methodology:

    • P-gp overexpressing cells (e.g., docetaxel-resistant H1299-DR) and their parental sensitive counterparts are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of a cytotoxic P-gp substrate (e.g., docetaxel) in the presence or absence of a fixed concentration of Elacridar.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as the MTS assay.

    • The IC50 of the cytotoxic drug is determined, and the reversal of resistance is quantified by the fold-change in IC50 in the presence of Elacridar.[2]

Breast Cancer Resistance Protein (BCRP, ABCG2) Inhibition Assay

BCRP inhibition is typically measured using fluorescent substrate efflux assays.

1. Mitoxantrone or Hoechst 33342 Efflux Assay:

  • Principle: This assay measures the intracellular accumulation of a fluorescent BCRP substrate (mitoxantrone or Hoechst 33342) in cells overexpressing BCRP. Inhibition of BCRP leads to increased intracellular fluorescence.

  • Methodology:

    • Cells overexpressing BCRP (e.g., MDCKII-BCRP or MCF7/Topo) are plated.

    • The cells are incubated with a fluorescent BCRP substrate (e.g., mitoxantrone or Hoechst 33342) in the presence of varying concentrations of Elacridar.

    • After incubation, the cells are washed, and the intracellular fluorescence is measured using a plate reader or flow cytometer.

    • The IC50 value is the concentration of Elacridar that results in a 50% increase in the intracellular fluorescence of the substrate.[3][4]

Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) Inhibition Assay

A common method for assessing MRP1 inhibition involves the use of a fluorescent substrate.

1. Calcein AM Efflux Assay:

  • Principle: Calcein AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeable calcein. Calcein is a substrate for MRP1, and its efflux is inhibited in the presence of an MRP1 inhibitor, leading to increased intracellular fluorescence.

  • Methodology:

    • Cells overexpressing MRP1 (e.g., H69AR) are used.

    • The cells are incubated with Calcein AM in the presence of various concentrations of the test compound (Elacridar).

    • The intracellular fluorescence of calcein is measured over time using a fluorescence plate reader.

    • The rate of calcein efflux is calculated, and the IC50 is the concentration of the inhibitor that reduces the efflux by 50%.[5]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate a typical experimental workflow for assessing transporter inhibition and the mechanism of action of Elacridar.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Transporter-Overexpressing Cells (e.g., MDCKII-Pgp, MDCKII-BCRP) seeding Seed Cells into Assay Plates cell_culture->seeding add_inhibitor Add Varying Concentrations of Elacridar seeding->add_inhibitor add_substrate Add Fluorescent Substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP) add_inhibitor->add_substrate incubation Incubate for a Defined Period add_substrate->incubation measurement Measure Intracellular Fluorescence (Plate Reader or Flow Cytometer) incubation->measurement data_analysis Calculate IC50 Value measurement->data_analysis

Caption: General workflow for an in vitro transporter inhibition assay.

elacridar_mechanism drug Substrate Drug transporter P-gp or BCRP (Efflux Pump) drug->transporter Efflux accumulation Increased Substrate Accumulation elacridar Elacridar elacridar->transporter Inhibition transporter->drug Blocked Efflux

Caption: Elacridar inhibits P-gp/BCRP, blocking drug efflux.

Conclusion

Based on the available data, Elacridar is a potent dual inhibitor of P-gp and BCRP, exhibiting comparable inhibitory activity against both transporters in the nanomolar range. Its lack of significant activity against MRP1 suggests a degree of specificity. This profile makes Elacridar a valuable tool for in vitro and in vivo studies aimed at investigating the combined role of P-gp and BCRP in drug disposition and resistance. However, for applications where specific inhibition of P-gp is desired without affecting BCRP, the dual activity of Elacridar should be carefully considered in the experimental design and interpretation of results. Researchers should always reference the specific experimental context when comparing inhibitory potencies, as IC50 values can be influenced by the cell lines, substrates, and assay conditions used.

References

A Researcher's Guide to In Vivo Control Experiments with Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of control experiments for in vivo studies involving Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This document outlines experimental designs, presents comparative data with alternative inhibitors, and offers detailed protocols to ensure the robust evaluation of drug candidates affected by these critical efflux transporters.

Elacridar is a third-generation, dual P-gp/BCRP inhibitor widely used in preclinical in vivo studies to investigate the impact of these transporters on drug disposition and efficacy. By inhibiting P-gp and BCRP, Elacridar can significantly alter the pharmacokinetics of substrate drugs, leading to increased plasma concentrations and enhanced distribution to tissues such as the brain. Properly designed control experiments are paramount to accurately interpret the effects of Elacridar and to distinguish P-gp/BCRP-mediated effects from other biological phenomena.

Comparative Performance of Elacridar and Alternatives

Elacridar's potency and dual-inhibitor profile make it a valuable tool. However, understanding its performance relative to other inhibitors is crucial for selecting the appropriate compound for a given study. The following tables summarize quantitative data from in vivo studies, comparing the effects of Elacridar and other P-gp/BCRP inhibitors on the pharmacokinetics of various substrate drugs.

Inhibitor Substrate Drug Animal Model Key Pharmacokinetic Change Fold Increase in Brain/Plasma Ratio
Elacridar QuinidineMouseIncreased Brain-to-Plasma (B/P) Ratio38-fold[1]
Elacridar DigoxinMouseIncreased B/P Ratio4-fold[1]
Elacridar TalinololMouseIncreased B/P Ratio2-fold[1]
Elacridar QuinidineRatIncreased B/P Ratio70-fold[1]
Tariquidar (R)-[11C]verapamilRatIncreased Brain DistributionApprox. 11-fold (at max effective dose)
Elacridar (R)-[11C]verapamilRatIncreased Brain DistributionApprox. 11-fold (at max effective dose)
Valspodar PaclitaxelNude MiceIncreased Brain Concentration6 to 8-fold[2]
Elacridar PaclitaxelNude MiceIncreased Brain Concentration2.5 to 7-fold[2]
Tariquidar PaclitaxelNude MiceIncreased Brain Concentration2.5 to 7-fold[2]
Inhibitor Potency (ED50 in rats for increasing (R)-[11C]verapamil brain distribution)
Elacridar 1.2 ± 0.1 mg/kg
Tariquidar 3.0 ± 0.2 mg/kg

Essential Control Groups for In Vivo Studies with Elacridar

To ensure the validity and interpretability of in vivo studies involving Elacridar, the inclusion of appropriate control groups is critical.

  • Vehicle Control Group: This group receives the vehicle (the solvent used to dissolve the test compound and Elacridar) alone. This accounts for any physiological effects of the vehicle itself.

  • Test Compound (Substrate) Alone Group: This group receives only the P-gp/BCRP substrate drug. This establishes the baseline pharmacokinetics of the substrate in the absence of an inhibitor.

  • Elacridar Alone Group: This group receives only Elacridar. This is important for understanding the pharmacokinetics of Elacridar itself and to ensure it does not interfere with the analytical methods for the substrate drug.

  • Negative Control Substrate Group: This group involves the co-administration of Elacridar with a compound that is known not to be a substrate for P-gp or BCRP (e.g., atenolol).[1] This helps to demonstrate the specificity of Elacridar's effect on P-gp/BCRP substrates.

  • Positive Control Inhibitor Group (Optional but Recommended): In comparative studies, a group treated with a well-characterized alternative P-gp/BCRP inhibitor (e.g., tariquidar, valspodar) can provide valuable context for Elacridar's performance.

Experimental Protocols

The following are generalized protocols for in vivo studies designed to assess the effect of Elacridar on the pharmacokinetics of a P-gp/BCRP substrate.

Protocol 1: Murine Model for Assessing Brain Penetration
  • Animal Model: Male CD-1 or FVB mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Vehicle Control

    • Substrate Drug Alone (e.g., Quinidine at 5 mg/kg)

    • Elacridar (5 mg/kg, IV) + Substrate Drug (e.g., Quinidine at 5 mg/kg, IV)

    • Negative Control: Elacridar (5 mg/kg, IV) + Non-Substrate Drug (e.g., Atenolol at 5 mg/kg, IV)

  • Procedure:

    • Administer Elacridar (or vehicle) via tail vein injection.

    • After a pre-treatment period (typically 30 minutes), administer the substrate or non-substrate drug via tail vein injection.[1]

    • Collect blood samples via cardiac puncture at various time points (e.g., 1, 3, 5, and 7 hours post-substrate administration) into heparinized tubes.[1]

    • Immediately following blood collection, perfuse the mice with saline and collect the brains.

    • Process plasma and brain tissue for analysis. Brains are typically homogenized.

  • Analysis: Determine the concentrations of the substrate drug in plasma and brain homogenates using a validated analytical method such as LC-MS/MS. Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the area under the curve (AUC).

Protocol 2: Rat Model for Assessing Oral Bioavailability
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: As described for the murine model.

  • Groups:

    • Vehicle Control

    • Substrate Drug Alone (orally)

    • Elacridar (orally) + Substrate Drug (orally)

  • Procedure:

    • Administer Elacridar (or vehicle) orally via gavage.

    • After a pre-treatment period (e.g., 1 hour), administer the substrate drug orally via gavage.

    • Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Analysis: Determine the plasma concentrations of the substrate drug by LC-MS/MS and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess changes in oral bioavailability.

Visualizing Mechanisms and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

G cluster_cell Cell Membrane Pgp P-gp / BCRP Transporter ADP ADP + Pi Pgp->ADP Substrate_out Substrate Drug Pgp->Substrate_out ATP ATP ATP->Pgp Provides Energy Substrate Substrate Drug Substrate->Pgp Effluxed Elacridar Elacridar Elacridar->Pgp Binds and inhibits Extracellular Extracellular Intracellular Intracellular Substrate_out->Pgp Substrate_in Substrate Drug Substrate_in->Pgp Binding

Caption: Mechanism of Elacridar Inhibition of P-gp/BCRP.

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Group_Allocation Allocate Animals to Control & Treatment Groups Animal_Model->Group_Allocation Dose_Prep Prepare Dosing Formulations (Substrate, Elacridar, Vehicle) Group_Allocation->Dose_Prep Admin_Inhibitor Administer Elacridar or Vehicle Dose_Prep->Admin_Inhibitor Pretreatment Pre-treatment Period Admin_Inhibitor->Pretreatment Admin_Substrate Administer Substrate Drug Pretreatment->Admin_Substrate Blood_Collection Collect Blood Samples at Timed Intervals Admin_Substrate->Blood_Collection Tissue_Collection Collect Target Tissues (e.g., Brain) Blood_Collection->Tissue_Collection Sample_Processing Process Samples (Plasma Separation, Homogenization) Tissue_Collection->Sample_Processing LCMS Quantify Drug Concentrations (LC-MS/MS) Sample_Processing->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, B/P Ratio) LCMS->PK_Analysis Data_Comparison Compare Treatment vs. Control Groups PK_Analysis->Data_Comparison

Caption: In Vivo Experimental Workflow with Elacridar.

References

Elacridar in Focus: A Comparative Review of Third-Generation P-glycoprotein Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and mechanisms of action of Elacridar and its contemporaries in overcoming multidrug resistance, providing researchers with a comprehensive guide to selecting and applying these critical research tools.

In the ongoing battle against multidrug resistance (MDR) in cancer therapy and to improve drug delivery to sanctuary sites like the brain, third-generation P-glycoprotein (P-gp, or ABCB1) inhibitors have emerged as pivotal tools. Among these, Elacridar (GF120918) has distinguished itself as a potent and specific modulator. This guide provides a comparative analysis of Elacridar with other notable third-generation P-gp inhibitors, including Tariquidar, Zosuquidar, and Laniquidar, supported by experimental data and detailed methodologies to aid researchers in drug development and preclinical studies.

Mechanism of Action: Beyond Simple Competition

Unlike first-generation MDR modulators, which were often repurposed drugs with significant off-target effects, and second-generation agents that still suffered from toxicity and unpredictable pharmacokinetics, third-generation inhibitors were specifically designed for high potency and specificity for P-gp.[1][2][3]

Elacridar, a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), functions by non-competitively binding to the transporter and modulating its ATPase activity, which is essential for the energy-dependent efflux of substrates.[1][4] This inhibition of ATP hydrolysis effectively blocks the pump's function, leading to increased intracellular concentrations of co-administered therapeutic agents that are P-gp substrates.[1] This mechanism allows for the re-sensitization of resistant cancer cells and enhances the penetration of drugs across physiological barriers like the blood-brain barrier (BBB).[1][5] Other third-generation inhibitors, such as Tariquidar, also act as ATPase inhibitors, while Zosuquidar is thought to directly block the substrate-binding pocket of the transporter.[1][4]

Comparative Performance: A Data-Driven Overview

The efficacy of MDR modulators can be quantified through various in vitro and in vivo parameters. The following tables summarize key comparative data for Elacridar and other third-generation inhibitors based on published literature.

In Vitro Potency: Inhibition of P-gp Function

The half-maximal inhibitory concentration (IC50) is a critical measure of a modulator's potency in vitro. These values are often determined using assays that measure the accumulation of a fluorescent P-gp substrate (like rhodamine 123 or calcein-AM) in P-gp-overexpressing cells or by assessing the inhibition of P-gp's ATPase activity.

ModulatorAssay TypeCell Line/SystemP-gp SubstrateIC50 (nM)Reference
Elacridar Calcein-AM EffluxU118-MG GlioblastomaCalcein-AM193[6]
Tariquidar Calcein-AM EffluxU118-MG GlioblastomaCalcein-AM223[6]
Valspodar Calcein-AM EffluxU118-MG GlioblastomaCalcein-AM2640[6]
Elacridar [3H]azidopine labelingCaki-1/ACHN cells[3H]azidopine160[7]

Note: IC50 values can vary depending on the specific cell line, P-gp substrate, and assay conditions used.

In Vivo Efficacy: Overcoming the Blood-Brain Barrier

A significant application of P-gp inhibitors is to increase the brain penetration of therapeutic agents. This is often assessed by measuring the brain-to-plasma concentration ratio of a P-gp substrate in the presence and absence of the modulator.

ModulatorAnimal ModelP-gp SubstrateDose of ModulatorFold Increase in Brain DistributionReference
Elacridar Rat(R)-[11C]verapamilED50: 1.2 mg/kgUp to 11-fold[8][9]
Tariquidar Rat(R)-[11C]verapamilED50: 3.0 mg/kgUp to 11-fold[8][9]
Elacridar Nude MicePaclitaxel50 mg/kg p.o.~5-fold[6][10]
Tariquidar Nude MicePaclitaxel50 mg/kg p.o.~5-fold[6][10]
Elacridar Wild-type MiceSunitinib100 mg/kg p.o.12-fold[5]

Studies have shown that Elacridar is approximately three times more potent than Tariquidar in increasing the brain distribution of the P-gp substrate (R)-[11C]verapamil in rats.[8][9] Furthermore, Elacridar has been demonstrated to be a more potent inhibitor of both Abcb1a/b and Abcg2 at the BBB compared to Tariquidar in rodent models.[11][12] Complete inhibition of Abcb1 by Elacridar was achieved at a plasma concentration of about 1.0 μM, whereas a much higher concentration (>4 μM) of Tariquidar was required.[12]

Experimental Protocols: A Guide to Key Assays

Reproducible and reliable experimental data are the cornerstone of scientific research. Below are detailed methodologies for key in vitro assays used to characterize and compare MDR modulators.

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is directly linked to its transport function.

Principle: ABC transporters like P-gp utilize the energy from ATP hydrolysis to efflux substrates. The amount of inorganic phosphate (Pi) released is proportional to the transporter's activity and can be measured colorimetrically. The P-gp-specific ATPase activity is determined as the portion of total ATPase activity that is sensitive to inhibition by sodium orthovanadate (Na3VO4).[13]

Methodology:

  • Membrane Preparation: Use purified membrane vesicles from insect or mammalian cells overexpressing human P-gp (MDR1).[13]

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound at various concentrations, and a known P-gp substrate (activator, e.g., verapamil) in an appropriate assay buffer.[14]

  • Initiation: Start the reaction by adding MgATP.[13][14]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 40 minutes).[14]

  • Termination and Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the Pgp-Glo™ Assay, which uses a luciferase-based ATP detection reagent.[13][14]

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity. Determine the concentration of the test compound that causes 50% inhibition (IC50) or stimulation (EC50) of ATPase activity.

ATPAse_Assay_Workflow A Prepare P-gp Membrane Vesicles B Add Test Compound & P-gp Activator (e.g., Verapamil) A->B C Initiate reaction with MgATP B->C D Incubate at 37°C C->D E Stop reaction & Add ATP Detection Reagent D->E F Measure Luminescence (Proportional to remaining ATP) E->F G Calculate P-gp ATPase Activity (Vanadate-sensitive) F->G Cellular_Accumulation_Assay cluster_0 P-gp Overexpressing Cell cluster_1 Increased Intracellular Fluorescence R123_in Rhodamine 123 Pgp P-gp R123_in->Pgp Efflux R123_out Rhodamine 123 Pgp->R123_out R123_in_inhib Rhodamine 123 Pgp_inhib P-gp R123_in_inhib->Pgp_inhib Inhibitor Elacridar Inhibitor->Pgp_inhib Inhibits Cytotoxicity_Assay_Logic A Resistant Cancer Cell (High P-gp) C Drug Efflux (Cell Survival) A->C E P-gp Inhibition A->E acts on B Cytotoxic Drug (P-gp Substrate) B->C is effluxed by P-gp F Intracellular Drug Accumulation B->F is retained D MDR Modulator (e.g., Elacridar) D->E E->F leads to G Cell Death (Re-sensitization) F->G causes

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Elacridar Hydrochloride, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides detailed procedural instructions for the use of this compound, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and a summary of safety protocols

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE and other crucial safety information for handling this compound.

CATEGORYSPECIFICATIONSOURCE
Eye Protection Safety goggles with side-shields.[1][2]
Hand Protection Protective gloves.[1][2]
Skin and Body Protection Impervious clothing.[1][2]
Respiratory Protection A suitable respirator should be used, especially when there is a risk of generating airborne powder or aerosols. A fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended in such situations.[1][2][3]
Engineering Controls Use only in areas with adequate exhaust ventilation. An accessible safety shower and eye wash station must be available.[1][2]

Operational Plan for Safe Handling

Following a systematic workflow is essential for minimizing risks associated with this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Keep the container tightly sealed.[1][2] Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Preparation and Use
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.

  • PPE: Before handling, don all required personal protective equipment as detailed in the table above.

  • Avoid Dust and Aerosol Formation: Take care to avoid the formation of dust and aerosols during weighing and dissolution.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][2]

Disposal Plan
  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused product, in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1] This may involve incineration in a licensed hazardous waste disposal plant.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal r1 Inspect Container s1 Tightly Sealed Container r1->s1 s2 Cool, Well-Ventilated Area s1->s2 s3 Store at -20°C (powder) or -80°C (in solvent) s2->s3 h1 Don Appropriate PPE s3->h1 h2 Work in Fume Hood h1->h2 h3 Avoid Dust/Aerosol h2->h3 h4 Wash Hands After Use h3->h4 d1 Collect in Labeled Hazardous Waste Container h4->d1 d2 Dispose per Regulations d1->d2 G cluster_spill Spill or Leak cluster_exposure Personnel Exposure start Emergency sp1 Evacuate Area start->sp1 ex1 Move to Safety (Fresh Air/Eyewash/Shower) start->ex1 sp2 Wear Full PPE sp1->sp2 sp3 Contain Spill sp2->sp3 sp4 Absorb & Decontaminate sp3->sp4 sp5 Dispose as Hazardous Waste sp4->sp5 ex2 Administer First Aid (as per protocol) ex1->ex2 ex3 Remove Contaminated Clothing ex2->ex3 ex4 Seek Immediate Medical Attention ex3->ex4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar Hydrochloride
Reactant of Route 2
Reactant of Route 2
Elacridar Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.